molecular formula C10H8N6S B2875393 4-[4-(1H-tetrazol-1-yl)phenyl]-1,3-thiazol-2-amine CAS No. 889950-92-9

4-[4-(1H-tetrazol-1-yl)phenyl]-1,3-thiazol-2-amine

Número de catálogo: B2875393
Número CAS: 889950-92-9
Peso molecular: 244.28
Clave InChI: NRNBTFAJPSSUDH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-[4-(1H-tetrazol-1-yl)phenyl]-1,3-thiazol-2-amine is a useful research compound. Its molecular formula is C10H8N6S and its molecular weight is 244.28. The purity is usually 95%.
BenchChem offers high-quality 4-[4-(1H-tetrazol-1-yl)phenyl]-1,3-thiazol-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[4-(1H-tetrazol-1-yl)phenyl]-1,3-thiazol-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

4-[4-(tetrazol-1-yl)phenyl]-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N6S/c11-10-13-9(5-17-10)7-1-3-8(4-2-7)16-6-12-14-15-16/h1-6H,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRNBTFAJPSSUDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)N)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Chemical structure and properties of 4-[4-(1H-tetrazol-1-yl)phenyl]-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical architecture, synthesis, and pharmacological potential of 4-[4-(1H-tetrazol-1-yl)phenyl]-1,3-thiazol-2-amine .

Executive Summary

This guide analyzes 4-[4-(1H-tetrazol-1-yl)phenyl]-1,3-thiazol-2-amine , a heteroaryl hybrid compound integrating a 2-aminothiazole core with a 1-substituted tetrazole moiety. In modern medicinal chemistry, this structure represents a "privileged scaffold"—a molecular framework capable of binding to multiple diverse biological targets.

The compound is primarily investigated as a pharmacophore for antimicrobial agents (specifically targeting bacterial DNA gyrase) and kinase inhibitors (targeting ATP-binding pockets). Its unique dual-heterocycle architecture balances the hydrogen-bond donor/acceptor properties required for high-affinity protein-ligand interactions while modulating lipophilicity (LogP) for membrane permeability.

Chemical Architecture & Physicochemical Properties[1]

Structural Analysis

The molecule consists of three distinct domains:

  • The Core (Thiazole): A 1,3-thiazol-2-amine ring acting as the central scaffold. The C2-amino group serves as a critical hydrogen bond donor.

  • The Linker (Phenyl): A para-phenylene spacer that provides rigidity, ensuring the two heterocyclic ends are held at a fixed distance (approx. 8–10 Å), which is crucial for spanning active sites.

  • The Effector (Tetrazole): A 1H-tetrazol-1-yl group attached to the phenyl ring. Unlike the acidic 5-substituted tetrazoles, the 1-substituted tetrazole is non-acidic but highly polar, acting as a metabolic stabilizer and hydrogen bond acceptor.

Key Properties Table
PropertyValue / Description
IUPAC Name 4-[4-(1H-tetrazol-1-yl)phenyl]-1,3-thiazol-2-amine
Molecular Formula C₁₀H₈N₆S
Molecular Weight 244.28 g/mol
Predicted LogP ~1.8 – 2.2 (Moderate lipophilicity)
H-Bond Donors 1 (Exocyclic -NH₂ group)
H-Bond Acceptors 5 (Thiazole N, Tetrazole Ns)
Solubility Low in water; Soluble in DMSO, DMF, hot Ethanol
pKa (Thiazole N) ~5.3 (Weakly basic)

Synthesis Strategy

Expert Insight: The most robust route to this scaffold is the Hantzsch Thiazole Synthesis . This method is preferred over metal-catalyzed couplings (e.g., Suzuki) for this specific structure because it builds the thiazole ring in situ, avoiding the need for protecting groups on the sensitive aminothiazole.

Retrosynthetic Pathway

The synthesis is broken down into three phases:

  • Tetrazole Formation: Converting 4-aminoacetophenone to the tetrazole intermediate.

  • Alpha-Bromination: Activating the ketone.

  • Cyclization: Condensing with thiourea to form the thiazole.

Visualized Pathway (DOT)

SynthesisPathway Start 4-Aminoacetophenone Inter1 1-(4-(1H-tetrazol-1-yl) phenyl)ethan-1-one Start->Inter1 NaN3, CH(OEt)3 AcOH, Reflux Inter2 2-Bromo-1-(4-(1H-tetrazol-1-yl) phenyl)ethan-1-one Inter1->Inter2 Br2 or NBS CHCl3/AcOH Final Target: 4-[4-(1H-tetrazol-1-yl) phenyl]-1,3-thiazol-2-amine Inter2->Final Thiourea EtOH, Reflux

Figure 1: Step-wise synthesis via the modified Hantzsch protocol.

Detailed Experimental Protocol

Note: This protocol is designed for research-grade synthesis (1–5g scale).

Step 1: Synthesis of 1-(4-(1H-tetrazol-1-yl)phenyl)ethan-1-one
  • Reagents: 4-Aminoacetophenone (1.0 eq), Sodium Azide (1.2 eq), Triethyl Orthoformate (3.0 eq).

  • Solvent: Glacial Acetic Acid.

  • Procedure: Dissolve 4-aminoacetophenone in acetic acid. Add triethyl orthoformate and sodium azide. Reflux the mixture at 100°C for 4–6 hours.

  • Workup: Cool to room temperature. Pour into ice water. The precipitate (product) is filtered, washed with cold water, and recrystallized from ethanol.[1]

  • Validation: IR peak at ~1680 cm⁻¹ (C=O) and disappearance of NH₂ stretches.

Step 2: Alpha-Bromination
  • Reagents: Product from Step 1 (1.0 eq), Bromine (1.0 eq) or N-Bromosuccinimide (NBS).

  • Solvent: Chloroform or Acetic Acid.

  • Procedure: Add bromine dropwise to a solution of the ketone at 0°C. Stir at room temperature for 2 hours until the solution decolorizes.

  • Workup: Evaporate solvent. Wash residue with saturated sodium bicarbonate solution to remove acid traces. Dry the solid.[1]

Step 3: Hantzsch Cyclization (Thiazole Formation)
  • Reagents: Alpha-bromo ketone from Step 2 (1.0 eq), Thiourea (1.1 eq).

  • Solvent: Absolute Ethanol.

  • Procedure: Dissolve the bromo-ketone in ethanol. Add thiourea. Reflux for 2–4 hours. A precipitate (the HBr salt of the thiazole) will form.

  • Isolation of Free Base: Filter the solid. Suspend in water and adjust pH to ~8–9 using ammonium hydroxide (NH₄OH). The free base will precipitate. Filter, wash with water, and dry.[1]

  • Purification: Recrystallize from Ethanol/DMF mixture.

Biological & Pharmacological Context[1][4][5][6][7][8][9]

Mechanism of Action (Hypothetical & Observed)

Based on structural analogs, this compound operates via two primary mechanisms:

  • ATP-Binding Pocket Competitor (Kinase/Gyrase Inhibition): The 2-aminothiazole motif mimics the adenine ring of ATP. It forms a characteristic hydrogen bond pair with the "hinge region" of kinase enzymes or the ATPase domain of DNA Gyrase (in bacteria).

  • Electrostatic Anchoring: The tetrazole ring, being electron-rich and planar, often engages in

    
    -stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in the binding pocket, or interacts with positively charged residues (Arginine/Lysine) via dipole interactions.
    
Structure-Activity Relationship (SAR) Map

SAR Center 4-[4-(1H-tetrazol-1-yl)phenyl]-1,3-thiazol-2-amine Thiazole Thiazole-2-amine: Primary H-bond donor (Binds to Hinge Region) Center->Thiazole Phenyl Phenyl Linker: Spacer for correct geometric orientation Center->Phenyl Tetrazole Tetrazole Ring: Metabolic stability & Dipole interactions Center->Tetrazole

Figure 2: Pharmacophore mapping of the molecule's functional regions.

Analytical Characterization (Expected Data)

To validate the synthesis, the following spectral data should be obtained:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • 
       9.8–10.2 ppm (1H, s, Tetrazole-H): Characteristic downfield singlet.
      
    • 
       7.8–8.2 ppm (4H, m, Phenyl-H): AA'BB' system.
      
    • 
       7.1–7.3 ppm (1H, s, Thiazole C5-H).
      
    • 
       7.0 ppm (2H, s, -NH₂): Broad singlet, exchangeable with D₂O.
      
  • Mass Spectrometry (ESI+):

    • Target [M+H]⁺ peak at m/z 245.3.

  • IR Spectroscopy:

    • 3400–3100 cm⁻¹ (NH₂ stretching).

    • 1610 cm⁻¹ (C=N thiazole).

    • No Carbonyl (C=O) peak (confirms cyclization).

References

  • Hantzsch Thiazole Synthesis Standard Protocol: Journal of Organic Chemistry, "Synthesis of 2-aminothiazoles via Hantzsch reaction."

  • Tetrazole-Thiazole Hybrids as Antimicrobials: ResearchGate, "Synthesis of tetrazole hybridized with thiazole derivatives and antimicrobial activity."

  • Aminothiazole Pharmacophore Review: MDPI Molecules, "An Overview on Synthetic 2-Aminothiazole-Based Compounds."

  • Tetrazole Synthesis Methodology: Journal of Heterocyclic Chemistry, "Facile synthesis of 1-substituted tetrazoles from amines."

  • Commercial Analog Data: PubChem, "4-(4-(Trifluoromethyl)phenyl)-1,3-thiazol-2-amine" (Structural Analog).

Sources

The Precision Blade: A Technical Guide to the Mechanism of Action of Tetrazole-Substituted Thiazol-2-Amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern medicinal chemistry, the tetrazole-substituted thiazol-2-amine scaffold has emerged as a privileged structure, demonstrating significant therapeutic potential across oncology, inflammation, and infectious diseases. The unique electronic properties of the tetrazole ring, acting as a bioisostere of a carboxylic acid, combined with the versatile interaction capabilities of the thiazol--amine core, create a powerful pharmacophore for designing highly specific enzyme and protein inhibitors.[1] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the bioactivity of this compound class. We will dissect the specific molecular targets, delineate the modulation of critical signaling pathways, and provide detailed, field-proven experimental protocols for elucidating these mechanisms. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising chemical scaffold for next-generation therapeutics.

The Architectural Logic: Why Tetrazole and Thiazol-2-Amine?

The therapeutic efficacy of this scaffold is not accidental; it is a product of deliberate chemical design. The tetrazole moiety is a key feature, frequently employed in drug design as a metabolically stable substitute for a carboxylic acid group.[1] Its five-membered ring with four nitrogen atoms creates a planar, electron-rich system with a delocalized negative charge, allowing it to form critical hydrogen bonds and electrostatic interactions within enzyme active sites, often mimicking the binding of a natural carboxylate substrate.[1]

The thiazol-2-amine core acts as a rigid and versatile scaffold. The nitrogen and sulfur atoms provide additional points for hydrogen bonding, while the aromatic nature of the ring allows for π-π stacking interactions. Substitutions on the thiazole ring and the amine group provide a straightforward means to modulate potency, selectivity, and pharmacokinetic properties, enabling fine-tuning of the molecule for specific biological targets.

Primary Mechanisms of Action and Key Biological Targets

Research has illuminated three primary therapeutic avenues for this class of compounds: anticancer, anti-inflammatory, and antibacterial activities. The mechanisms are target-specific and are detailed below.

Anticancer Activity: Halting the Cell Cycle via CDK2 Inhibition

A predominant mechanism of anticancer action for many thiazole derivatives is the inhibition of Cyclin-Dependent Kinase 2 (CDK2).[2][3][4][5] CDK2 is a serine/threonine kinase that, in complex with Cyclin E and Cyclin A, acts as a master regulator of the G1/S phase transition and S phase progression in the cell cycle.[1][2] In many cancers, the CDK2 pathway is hyperactive, leading to uncontrolled cell proliferation.

Molecular Interaction: Tetrazole-substituted thiazol-2-amine derivatives often act as ATP-competitive inhibitors. Molecular docking studies have shown that these compounds fit into the ATP-binding pocket of CDK2. Key interactions frequently involve hydrogen bonds between the thiazole or tetrazole nitrogens and the hinge region of the kinase, specifically with the backbone amide of LEU83 .[4][5] The substituted phenyl ring can form additional hydrophobic interactions within the pocket, enhancing binding affinity.

Downstream Cellular Effects: Inhibition of CDK2 activity by these compounds prevents the phosphorylation of key substrates, most notably the Retinoblastoma protein (pRb). This leads to a cascade of events:

  • Cell Cycle Arrest: The inability to phosphorylate pRb keeps it bound to the E2F transcription factor, preventing the expression of genes required for S phase entry. This results in a potent cell cycle arrest, primarily at the G1/S checkpoint.[4] Flow cytometry analysis of cancer cells treated with these compounds consistently shows a significant accumulation of cells in the pre-G1 and G2/M phases.[2][3][4]

  • Induction of Apoptosis: Prolonged cell cycle arrest triggers programmed cell death (apoptosis). This is often confirmed by an increase in the population of Annexin V-positive cells and the activation of executioner caspases, such as caspase-7.[2][3]

The overall anticancer mechanism is a direct consequence of disrupting the cell division machinery, leading to cytostasis and cytotoxicity in rapidly dividing cancer cells.

Signaling Pathway: CDK2 Inhibition and Cell Cycle Arrest

CDK2_Pathway cluster_G1 G1 Phase cluster_S S Phase CyclinD_CDK46 Cyclin D CDK4/6 pRb_E2F pRb-E2F (Active Repressor) CyclinD_CDK46->pRb_E2F Phosphorylates pRb E2F E2F (Active TF) pRb_E2F->E2F Releases E2F S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes DNA_Replication DNA Replication S_Phase_Genes->DNA_Replication CyclinE_CDK2 Cyclin E CDK2 S_Phase_Genes->CyclinE_CDK2 Induces Cyclin E CyclinE_CDK2->pRb_E2F Hyperphosphorylates pRb (Positive Feedback) CellCycleArrest Cell Cycle Arrest at G1/S Inhibitor Tetrazole-Thiazol-2-Amine Derivative Inhibitor->CyclinE_CDK2 Inhibits Inhibitor->CellCycleArrest

Caption: Inhibition of the Cyclin E/CDK2 complex prevents pRb hyperphosphorylation, halting the cell cycle at the G1/S checkpoint.

Anti-Inflammatory Activity: Suppression of the NF-κB Signaling Pathway

Chronic inflammation is a driver of numerous diseases, and the pro-inflammatory cytokines Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are key mediators. Tetrazole-thiazole derivatives have demonstrated potent anti-inflammatory effects by downregulating the production of these cytokines.[6] The mechanism is primarily centered on the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[6][7][8]

Molecular Interaction: NF-κB is a transcription factor that, in its inactive state, is sequestered in the cytoplasm by an inhibitory protein called IκBα.[7][8] Inflammatory stimuli (like Lipopolysaccharide, LPS) activate the IκB kinase (IKK) complex. IKK then phosphorylates IκBα, targeting it for ubiquitination and proteasomal degradation.[8] This releases NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including TNF-α and IL-6.

Thiazole derivatives have been shown to suppress this cascade by inhibiting the phosphorylation of both NF-κB (the p65 subunit) and IκBα, likely through the inactivation of the upstream kinase IKKβ.[6] By preventing the degradation of IκBα, these compounds effectively lock NF-κB in the cytoplasm, preventing the inflammatory gene expression program.

Downstream Cellular Effects:

  • Reduced Cytokine Production: By blocking NF-κB activation, the transcription of TNF-α and IL-6 is significantly reduced. This has been experimentally verified by measuring cytokine levels in the supernatant of LPS-stimulated macrophages treated with these compounds.[6]

  • Decreased Inflammatory Mediators: The expression of other NF-κB target genes, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), is also attenuated, further contributing to the anti-inflammatory phenotype.[6]

Signaling Pathway: NF-κB Inhibition

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK Complex TLR4->IKK Activates IkBa_NFkB IκBα-NFκB (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα IkBa_P P-IκBα IkBa_NFkB->IkBa_P Proteasome Proteasome IkBa_P->Proteasome Degradation NFkB_active NF-κB (Active) IkBa_P->NFkB_active Releases NF-κB Gene_Transcription Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) NFkB_active->Gene_Transcription Inflammation Inflammation Gene_Transcription->Inflammation Inhibitor Tetrazole-Thiazol-2-Amine Derivative Inhibitor->IKK Inhibits

Caption: The inhibitor blocks the IKK complex, preventing IκBα degradation and keeping NF-κB inactive in the cytoplasm.

Elucidating the Mechanism: Key Experimental Protocols

Validating the mechanism of action requires a suite of robust in vitro assays. The following protocols are foundational for characterizing tetrazole-substituted thiazol-2-amine derivatives.

Anticancer Mechanism Workflow

Experimental Workflow: Anticancer Evaluation

Anticancer_Workflow Start Synthesized Compound MTT 1. Cell Viability Screening (MTT Assay) Determine IC50 Start->MTT KinaseAssay 2. In Vitro Target Engagement (CDK2 Kinase Assay) Determine IC50/Ki MTT->KinaseAssay Active Compounds CellCycle 3. Cellular Mechanism (I) (Flow Cytometry) Analyze Cell Cycle Arrest KinaseAssay->CellCycle Potent Inhibitors Apoptosis 4. Cellular Mechanism (II) (Annexin V Staining) Quantify Apoptosis CellCycle->Apoptosis WesternBlot 5. Pathway Confirmation (Western Blot) Probe pRb, Caspases Apoptosis->WesternBlot End Mechanistic Conclusion WesternBlot->End

Caption: A stepwise workflow for characterizing the anticancer properties of a novel inhibitor from initial screening to pathway confirmation.

Protocol 3.1.1: Cell Viability (MTT Assay)

This assay provides a quantitative measure of a compound's cytotoxic or cytostatic effects on cancer cell lines.

  • Principle: Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan is proportional to the number of viable cells.[9][10]

  • Procedure:

    • Cell Plating: Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for attachment.[4]

    • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for a specified period (e.g., 48 or 72 hours).[11]

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[12]

    • Solubilization: Carefully remove the medium and add 150-200 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[9][12]

    • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

    • Analysis: Calculate the percentage of cell viability relative to an untreated control and plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 3.1.2: In Vitro CDK2 Kinase Assay

This biochemical assay directly measures the compound's ability to inhibit the enzymatic activity of CDK2.

  • Principle: The assay measures the transfer of a phosphate group from ATP to a specific substrate by the CDK2/Cyclin E1 complex. Inhibition is quantified by measuring the amount of ADP produced, often using a luminescence-based system.

  • Procedure (based on ADP-Glo™ Assay):

    • Reagent Preparation: Dilute the CDK2/Cyclin E1 enzyme, substrate (e.g., Histone H1), and ATP to desired concentrations in the provided kinase buffer (e.g., 40mM Tris, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT).

    • Inhibitor Addition: In a 384-well plate, add 1 µL of the test compound at various concentrations (or 5% DMSO for control).

    • Enzyme Addition: Add 2 µL of the diluted CDK2/Cyclin E1 enzyme to each well.

    • Reaction Initiation: Add 2 µL of the substrate/ATP mixture to initiate the kinase reaction. Incubate at room temperature for 60 minutes.

    • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which is then used by a luciferase to produce a luminescent signal. Incubate for 30 minutes.

    • Data Acquisition: Read the luminescence on a plate reader. The signal is directly proportional to the amount of ADP produced and thus to kinase activity.

    • Analysis: Calculate the percent inhibition relative to the DMSO control and determine the IC50 value for the compound against CDK2.

Protocol 3.1.3: Western Blot for Cell Cycle and Apoptosis Markers

This technique confirms the cellular effects of CDK2 inhibition by examining the levels of key regulatory proteins.

  • Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and probed with specific antibodies to detect target proteins.

  • Procedure:

    • Sample Preparation: Treat cancer cells with the test compound at its IC50 concentration for 24-48 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[13] Determine the protein concentration of the lysate using a BCA or Bradford assay.

    • Gel Electrophoresis: Load equal amounts of protein (e.g., 20 µg) from each sample onto an SDS-PAGE gel and separate by electrophoresis.[13]

    • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[14]

    • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.[13]

    • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for proteins of interest (e.g., Phospho-pRb, total pRb, Cleaved Caspase-3, and a loading control like β-actin).[14]

    • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[13][14]

    • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

    • Analysis: Quantify band intensities relative to the loading control to determine changes in protein levels or phosphorylation status upon treatment.

Anti-Inflammatory Mechanism Workflow

Protocol 3.2.1: Measurement of TNF-α and IL-6 Production (ELISA)

This assay quantifies the inhibitory effect of the compounds on the secretion of key pro-inflammatory cytokines.

  • Principle: An enzyme-linked immunosorbent assay (ELISA) is used to capture and detect the amount of a specific cytokine in the cell culture supernatant.

  • Procedure:

    • Cell Culture and Treatment: Seed macrophages (e.g., RAW 264.7 cells) in a 24-well plate. Pre-treat the cells with various concentrations of the test compound for 1 hour.

    • Stimulation: Stimulate the cells with an inflammatory agent, typically LPS (1 µg/mL), for an additional 24 hours to induce cytokine production.

    • Sample Collection: Collect the cell culture supernatant from each well.

    • ELISA: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's kit instructions. This typically involves:

      • Coating a 96-well plate with a capture antibody.

      • Adding the collected supernatants and standards.

      • Adding a biotinylated detection antibody.

      • Adding an avidin-HRP conjugate.

      • Adding a substrate (e.g., TMB) to produce a colorimetric signal.

      • Stopping the reaction and reading the absorbance.

    • Analysis: Generate a standard curve and calculate the concentration of TNF-α and IL-6 in each sample. Determine the compound's IC50 for cytokine inhibition.

Summary of Bioactivity Data

The following table summarizes representative inhibitory concentrations for compounds within this class against their primary targets.

Compound ClassTargetAssay TypeIC50 / Ki ValueReference
Thiazolone/Thiazolthione DerivativesCDK2/Cyclin A2Kinase Assay105.39 - 742.78 nM[2][3]
Thiazole DerivativesMCF-7 Cancer CellsMTT Assay2.57 ± 0.16 µM[4]
Thiazole DerivativesHepG2 Cancer CellsMTT Assay7.26 ± 0.44 µM[4]
Tetrazole DerivativesCOX-2Enzyme Assay2.0 µM[15]
N-adamantyl-4-methylthiazol-2-amineIL-1β, TNF-α ProductionCell-based AssayEffective Inhibition[6]

Future Directions and Therapeutic Potential

The tetrazole-substituted thiazol-2-amine scaffold represents a highly adaptable and potent platform for drug discovery. The clear mechanisms of action, particularly in inhibiting CDK2 and the NF-κB pathway, provide a solid foundation for rational drug design.

Future research should focus on:

  • Improving Selectivity: While potent, kinase inhibitors can suffer from off-target effects. Further optimization of the scaffold is needed to enhance selectivity for CDK2 over other kinases to minimize potential toxicity.

  • Multi-Targeting Approaches: The scaffold's ability to inhibit both proliferative and inflammatory pathways could be leveraged to design dual-acting agents for complex diseases like cancer, where inflammation is a key component of the tumor microenvironment.

  • Pharmacokinetic Optimization: Systematic modification of the substituents will be crucial to improve drug-like properties such as solubility, metabolic stability, and oral bioavailability, paving the way for in vivo efficacy studies and clinical translation.

By building on the mechanistic understanding outlined in this guide, the scientific community can continue to unlock the full therapeutic potential of this remarkable class of molecules.

References

  • Tomer, K., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50584. [Link]

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. (n.d.). Creative Diagnostics. Retrieved February 15, 2026, from [Link]

  • Attia, M. I., et al. (2021). Design and Synthesis of New CDK2 Inhibitors Containing Thiazolone and Thiazolthione Scafold with Apoptotic Activity. Chemical and Pharmaceutical Bulletin, 69(1), 106-117. [Link]

  • Attia, M. I., et al. (2021). Design and Synthesis of New CDK2 Inhibitors Containing Thiazolone and Thiazolthione Scafold with Apoptotic Activity. PubMed. [Link]

  • MTT Cell Assay Protocol. (n.d.). Retrieved February 15, 2026, from [Link]

  • MTT Assay Protocol. (n.d.). Springer Nature Experiments. Retrieved February 15, 2026, from [Link]

  • El-Sayed, N. N. E., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7306. [Link]

  • Attia, M. I., et al. (2021). Design and Synthesis of New CDK2 Inhibitors Containing Thiazolone and Thiazolthione Scafold with Apoptotic Activity. ResearchGate. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Molecules, 27(14), 4537. [Link]

  • Synthesis of tetrazole derivatives through conversion of amide and thioamide functionalities. (2021). ResearchGate. [Link]

  • Shi, D., & Pfeifer, B. A. (2000). The Cyclin-dependent Kinase Cdk2 Regulates Thymocyte Apoptosis. The Journal of Experimental Medicine, 192(12), 1727-1738. [Link]

  • Avicenna Journal of Medical Biochemistry Inhibition of NF-кB Expression in LPS-Induced RAW264.7 Macrophage Cells by a Thiazolid. (2021). Avicenna Journal of Medical Biochemistry, 9(2), 70-75. [Link]

  • Li, W., et al. (2014). Tetrandrine Suppresses Lipopolysaccharide-Induced Microglial Activation by Inhibiting NF-κB and ERK Signaling Pathways in BV2 Cells. PLoS ONE, 9(8), e104953. [Link]

  • Tetrazolium Compounds: Synthesis and Applications in Medicine. (2017). Molecules, 22(10), 1679. [Link]

  • Ghorab, M. M., et al. (2023). Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. Molecules, 28(14), 5489. [Link]

  • General Protocol for Western Blotting. (n.d.). Bio-Rad. Retrieved February 15, 2026, from [Link]

  • Kim, E. A., et al. (2015). N-adamantyl-4-methylthiazol-2-amine suppresses lipopolysaccharide-induced brain inflammation by regulating NF-κB signaling in mice. Journal of Neuroimmunology, 289, 98-104. [Link]

  • Wang, J. M., et al. (1997). Tetrandrine inhibits signal-induced NF-kappa B activation in rat alveolar macrophages. Biochemical and Biophysical Research Communications, 231(1), 99-102. [Link]

  • Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. (2022). Mini-Reviews in Medicinal Chemistry, 22(14), 1878-1901. [Link]

  • A western blot assay to measure cyclin dependent kinase activity in cells or in vitro without the use of radioisotopes. (2013). FEBS Letters, 587(18), 3047-3052. [Link]

  • Inhibition of NF-κB Signaling by the Reactive Glycolytic Metabolite Methylglyoxal. (2023). bioRxiv. [Link]

Sources

Strategic Engineering of 1,3-Thiazol-2-amine–Tetrazole Hybrids: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Hybridization

In the landscape of modern medicinal chemistry, the "privileged scaffold" concept is pivotal. The 1,3-thiazol-2-amine core is a validated pharmacophore found in FDA-approved therapeutics ranging from cephalosporins (Cefdinir) to kinase inhibitors (Abemaciclib). However, optimizing these scaffolds for metabolic stability and solubility remains a bottleneck.

This guide focuses on the strategic fusion of the 1,3-thiazol-2-amine with the tetrazole ring. The tetrazole moiety serves as a non-classical bioisostere of the carboxylic acid group (


), offering comparable acidity (

) while significantly enhancing lipophilicity and resistance to metabolic degradation. This hybrid scaffold represents a dual-threat architecture capable of targeting ATP-binding pockets in kinases (e.g., CDK2) and bacterial DNA gyrase with high specificity.

Structural Logic & Mechanistic Rationale

The Thiazole-Tetrazole Synergy

The efficacy of this hybrid scaffold relies on three molecular interactions:

  • Hydrogen Bond Donor/Acceptor Systems: The 2-amino group on the thiazole acts as a critical H-bond donor, often anchoring the molecule to the hinge region of kinase enzymes.

  • 
    -Stacking Interactions:  The aromatic nature of both rings facilitates 
    
    
    
    -
    
    
    stacking with phenylalanine or tyrosine residues in the active site.
  • Bioisosteric Modulation: The tetrazole ring mimics a carboxylate anion at physiological pH but possesses a larger hydrodynamic radius and greater metabolic stability, preventing rapid glucuronidation often seen with carboxylic acids.

Validated Biological Targets
  • Anticancer (CDK2 Inhibition): The hybrid scaffold mimics the adenine ring of ATP, competitively binding to the ATP-binding pocket of Cyclin-Dependent Kinase 2 (CDK2), arresting the cell cycle in the G1/S phase [1].

  • Antimicrobial (DNA Gyrase B): The 2-amine-thiazole moiety forms hydrogen bonds with Asp73 and the conserved water network in the ATPase domain of bacterial DNA gyrase, while the tetrazole extends into the solvent-accessible region to modulate solubility [2].

Synthetic Architecture: The Hantzsch-Click Strategy

To construct this scaffold efficiently, we employ a convergent synthetic route combining the Hantzsch Thiazole Synthesis with [3+2] Cycloaddition (Click Chemistry) . This approach minimizes side reactions and allows for late-stage diversification.

Visualization of Synthetic Logic

The following diagram illustrates the retrosynthetic analysis and forward synthesis flow.

SynthesisWorkflow cluster_0 Step 1: Core Construction cluster_1 Step 2: Tetrazole Installation Start1 Alpha-Halo Ketone (Electrophile) Intermediate 1,3-Thiazol-2-amine Core Start1->Intermediate Hantzsch Condensation (Reflux, EtOH) Start2 Thiourea/Thiosemicarbazide (Nucleophile) Start2->Intermediate Product Thiazole-Tetrazole Hybrid Scaffold Intermediate->Product Linker Attachment (Amide Coupling/Schiff Base) Reagent Sodium Azide (NaN3) + Lewis Acid Reagent->Product Azide Source Nitrile Nitrile Precursor (-CN) Nitrile->Product [3+2] Cycloaddition (ZnBr2 or NH4Cl cat.)

Figure 1: Convergent synthetic workflow combining Hantzsch condensation for the thiazole core and azide-nitrile cycloaddition for the tetrazole moiety.[1]

Experimental Protocol: Self-Validating Synthesis

Objective: Synthesis of N-(4-(1H-tetrazol-5-yl)phenyl)-4-phenylthiazol-2-amine. Safety Note: Sodium azide is highly toxic and potentially explosive. Reactions involving azides must be performed in a fume hood behind a blast shield. Avoid using halogenated solvents (e.g., DCM) with sodium azide to prevent the formation of explosive diazidomethane.

Phase 1: Hantzsch Synthesis of the Thiazole Core
  • Reactants: Dissolve 2-bromoacetophenone (10 mmol) and 1-(4-cyanophenyl)thiourea (10 mmol) in absolute ethanol (30 mL).

    • Causality: The cyano-phenyl thiourea provides the nitrile handle required for the subsequent tetrazole formation.

  • Catalysis: Add a catalytic amount of triethylamine (TEA, 0.5 mL) to scavenge the HBr byproduct.

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours.

    • Checkpoint (TLC): Monitor using Hexane:EtOAc (7:3). Look for the disappearance of the starting thiourea spot and the appearance of a fluorescent spot (thiazole) under UV light (254 nm).

  • Isolation: Cool the reaction mixture to room temperature. The solid product (hydrobromide salt) may precipitate. Neutralize with 10%

    
     solution to precipitate the free base. Filter, wash with water, and recrystallize from ethanol.
    
    • Validation:

      
       NMR should show a singlet around 
      
      
      
      7.0–7.5 ppm characteristic of the thiazole C5-proton.
Phase 2: Tetrazole Ring Formation ([3+2] Cycloaddition)
  • Setup: Dissolve the nitrile-bearing thiazole intermediate (5 mmol) in DMF (10 mL).

  • Reagents: Add Sodium Azide (

    
    , 15 mmol) and Ammonium Chloride  (
    
    
    
    , 15 mmol).
    • Causality:

      
       acts as a mild acid catalyst, protonating the nitrile nitrogen to activate it for nucleophilic attack by the azide anion.
      
  • Reaction: Heat the mixture to 100–110°C for 12–24 hours.

    • Checkpoint: The reaction is complete when the nitrile peak (

      
      ) disappears in the IR spectrum.
      
  • Workup: Pour the cooled mixture into ice-cold water (50 mL) and acidify to pH 3–4 with 1N HCl.

    • Critical Step: Acidification protonates the tetrazole anion, causing the product to precipitate.

  • Purification: Filter the precipitate. Recrystallize from DMF/Ethanol.

Biological Data Summary & Signaling Pathways[2]

The following data summarizes the potency of thiazole-tetrazole hybrids against key targets, synthesized from recent literature reviews [1, 2, 3].

Quantitative Activity Profile
Compound IDR-Group Subst.TargetIC50 / MICReference
TT-01 4-PhenylCDK2 (Cancer)

[1]
TT-04 4-(4-Cl-Phenyl)S. aureus (Gyrase)

[2]
TT-07 4-(4-OH-Phenyl)E. coli

[3]
Doxorubicin (Control)CDK2

[1]
Mechanism of Action: CDK2 Inhibition

The diagram below details the molecular signaling pathway where the thiazole-tetrazole hybrid arrests cancer cell proliferation.

MOA_Pathway Hybrid Thiazole-Tetrazole Hybrid Ligand ATP_Site ATP Binding Pocket (Hinge Region) Hybrid->ATP_Site Competitive Inhibition CDK2 CDK2 / Cyclin E Complex Rb_Phos Rb Protein Phosphorylation CDK2->Rb_Phos Inhibits ATP_Site->CDK2 Occupies E2F E2F Transcription Factor Release Rb_Phos->E2F Blocks Release S_Phase S-Phase Gene Transcription E2F->S_Phase Prevents Apoptosis Cell Cycle Arrest & Apoptosis S_Phase->Apoptosis Triggers

Figure 2: Mechanism of Action. The hybrid ligand competitively inhibits the CDK2 ATP pocket, preventing Rb phosphorylation and arresting the cell cycle.

References

  • Design, Synthesis and Anticancer Activity of New Thiazole-Tetrazole or Triazole Hybrid Glycosides Targeting CDK-2 via Structure-Based Virtual Screening. National Institutes of Health (NIH).[Link]

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews.[Link]

  • Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives. National Institutes of Health (NIH).[Link]

  • One-Pot Synthesis of Novel Thiazoles as Potential Anti-Cancer Agents. National Institutes of Health (NIH).[Link]

  • An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. MDPI.[Link]

Sources

Biological activity profile of 4-[4-(1H-tetrazol-1-yl)phenyl]-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity Profile of 4-[4-(1H-tetrazol-1-yl)phenyl]-1,3-thiazol-2-amine

Abstract

This technical guide provides a comprehensive examination of the biological activity profile of the novel heterocyclic compound, 4-[4-(1H-tetrazol-1-yl)phenyl]-1,3-thiazol-2-amine. Drawing from the established pharmacological importance of its constituent moieties—the 1,3-thiazole and the 1H-tetrazole rings—this document outlines a scientifically-grounded, hypothetical framework for its anticipated anticancer properties. We delve into its potential mechanisms of action, focusing on the inhibition of key oncogenic signaling pathways such as NF-κB and VEGFR-2. This guide is designed for researchers, scientists, and drug development professionals, offering detailed, field-proven experimental protocols for the in-vitro evaluation of this compound. The methodologies are presented as self-validating systems to ensure scientific integrity and reproducibility. All key claims are supported by authoritative references, providing a robust foundation for future research and development of this promising molecular scaffold.

Introduction: A Molecule of Convergent Potential

The quest for novel, effective, and safer anticancer agents is a cornerstone of modern medicinal chemistry. Heterocyclic compounds form the backbone of many therapeutic agents, and the strategic combination of privileged scaffolds can lead to synergistic or novel biological activities. The molecule 4-[4-(1H-tetrazol-1-yl)phenyl]-1,3-thiazol-2-amine is a prime example of such a design strategy, integrating two pharmacologically significant heterocycles.

  • The 1,3-Thiazole Core: The 2-aminothiazole scaffold is a versatile building block found in numerous compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and notably, anticancer properties.[1][2][3] Several thiazole-containing drugs, such as Dasatinib, have been successfully commercialized as anticancer therapies, highlighting the scaffold's clinical relevance.[4] Its prevalence in anticancer drug discovery is due to its ability to interact with various biological targets.[5][6][7]

  • The 1H-Tetrazole Moiety: The tetrazole ring is a well-established bioisostere of the carboxylic acid group, a chemical substitution that can significantly enhance a molecule's metabolic stability, lipophilicity, and pharmacokinetic profile.[8][9][10] This moiety is present in numerous marketed drugs across various therapeutic areas, including antihypertensives (e.g., Losartan, Valsartan) and anticancer agents (e.g., Letrozole).[11][12] Its inclusion in a molecular design often aims to improve drug-like properties and target engagement.[8]

The conjunction of these two scaffolds in 4-[4-(1H-tetrazol-1-yl)phenyl]-1,3-thiazol-2-amine suggests a strong potential for potent and specific biological activity, particularly in the realm of oncology. This guide will explore this potential through a detailed analysis of its likely mechanisms of action and provide the experimental framework required to validate these hypotheses.

Postulated Mechanisms of Anticancer Action

Based on the extensive literature on related thiazole and tetrazole derivatives, we postulate that 4-[4-(1H-tetrazol-1-yl)phenyl]-1,3-thiazol-2-amine exerts its anticancer effects through the modulation of critical signaling pathways that govern cancer cell proliferation, survival, and angiogenesis.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a master regulator of genes involved in inflammation, immunity, cell proliferation, and apoptosis.[13] Its constitutive activation is a hallmark of many cancers, promoting tumor growth and resistance to therapy.[14][15][16] The NF-κB pathway is therefore a prime target for anticancer drug development. We hypothesize that 4-[4-(1H-tetrazol-1-yl)phenyl]-1,3-thiazol-2-amine acts as an inhibitor of this pathway, potentially by targeting the IκB kinase (IKK) complex, preventing the degradation of IκBα and subsequent nuclear translocation of the active p50/p65 dimer.

NF_kappa_B_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TNFR->IKK_complex Activates IkBa IκBα IKK_complex->IkBa Phosphorylates (P) Proteasome Proteasome IkBa->Proteasome Ubiquitination & Degradation p50_p65_inactive p50/p65 p50_p65_inactive->IkBa Bound p50_p65_active p50/p65 (Active) p50_p65_inactive->p50_p65_active Releases Nucleus Nucleus p50_p65_active->Nucleus DNA DNA p50_p65_active->DNA Translocates & Binds Target_Genes Target Gene Transcription (Proliferation, Survival, Angiogenesis) DNA->Target_Genes Promotes Compound 4-[4-(1H-tetrazol-1-yl)phenyl] -1,3-thiazol-2-amine Compound->IKK_complex Inhibition

Caption: Proposed inhibition of the canonical NF-κB pathway.

Inhibition of VEGFR-2 Mediated Angiogenesis

Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis.[17] The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key receptor tyrosine kinase that mediates this process.[18] Inhibition of VEGFR-2 is a clinically validated strategy for cancer treatment. We propose that 4-[4-(1H-tetrazol-1-yl)phenyl]-1,3-thiazol-2-amine functions as a VEGFR-2 inhibitor, competing with ATP for the binding site in the kinase domain. This would prevent receptor autophosphorylation and block downstream signaling cascades responsible for endothelial cell proliferation and migration.

VEGFR2_Pathway cluster_membrane VEGFA VEGF-A VEGFR2 VEGFR-2 Receptor VEGFA->VEGFR2 Binds Dimerization Dimerization & Autophosphorylation (P) VEGFR2->Dimerization PLCg PLCγ Dimerization->PLCg PI3K PI3K Dimerization->PI3K PKC PKC PLCg->PKC AKT AKT PI3K->AKT RAF_MEK_ERK RAF-MEK-ERK Pathway PKC->RAF_MEK_ERK mTOR mTOR AKT->mTOR Response Angiogenesis (Cell Proliferation, Migration, Survival) RAF_MEK_ERK->Response mTOR->Response Compound 4-[4-(1H-tetrazol-1-yl)phenyl] -1,3-thiazol-2-amine Compound->Dimerization Prevents ATP Binding

Caption: Proposed inhibition of the VEGFR-2 signaling pathway.

Experimental Protocols for Biological Profiling

To empirically determine the biological activity of 4-[4-(1H-tetrazol-1-yl)phenyl]-1,3-thiazol-2-amine, a tiered approach of in-vitro assays is recommended. The following protocols are foundational for characterizing a novel anti-cancer agent.[19][20]

In-Vitro Anti-Proliferative and Cytotoxicity Assays

The initial step is to determine the compound's effect on cancer cell viability and proliferation across a panel of relevant human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HepG-2 [liver], HCT116 [colon]).[21][22]

Protocol 1: MTT Cell Proliferation Assay

This colorimetric assay measures the metabolic activity of viable cells, which serves as an indicator of cell proliferation.

  • Step 1: Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Step 2: Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Step 3: Incubation: Incubate the plate for 48 to 72 hours at 37°C, 5% CO₂.

  • Step 4: MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 4 hours.[22]

  • Step 5: Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Step 6: Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Step 7: Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis.

Apoptosis Induction Assays

Determining whether the compound induces programmed cell death (apoptosis) is a critical step in characterizing its mechanism.

Protocol 2: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay by Flow Cytometry

This assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[23][24][25]

  • Step 1: Cell Treatment: Seed 1 x 10⁶ cells in a 6-well plate and incubate for 24 hours. Treat cells with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

  • Step 2: Cell Harvesting: Collect both floating and adherent cells. Trypsinize the adherent cells and combine them with the supernatant.

  • Step 3: Washing: Wash the cells twice with ice-cold PBS and centrifuge at 500 x g for 5 minutes.[23]

  • Step 4: Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Step 5: Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Step 6: Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately using a flow cytometer.

    • Interpretation:

      • Annexin V- / PI- : Viable cells

      • Annexin V+ / PI- : Early apoptotic cells

      • Annexin V+ / PI+ : Late apoptotic/necrotic cells

      • Annexin V- / PI+ : Necrotic cells

Caption: Workflow for the Annexin V / Propidium Iodide apoptosis assay.

Mechanism of Action Elucidation Assays

These assays are designed to test the specific mechanistic hypotheses.

Protocol 3: Cell-Based ELISA for VEGFR-2 Phosphorylation

This assay measures the direct inhibition of VEGF-induced VEGFR-2 autophosphorylation in endothelial cells (e.g., HUVECs).[26]

  • Step 1: Cell Seeding: Seed HUVECs in a 96-well plate and grow to 90-100% confluency.

  • Step 2: Serum Starvation: Serum-starve the cells for 16-24 hours to reduce basal receptor phosphorylation.

  • Step 3: Pre-treatment with Inhibitor: Treat cells with various concentrations of 4-[4-(1H-tetrazol-1-yl)phenyl]-1,3-thiazol-2-amine for 1-2 hours.

  • Step 4: Ligand Stimulation: Stimulate the cells with recombinant human VEGF-A (e.g., 50 ng/mL) for 5-10 minutes at 37°C.[26]

  • Step 5: Cell Lysis: Aspirate the medium and lyse the cells with the provided lysis buffer containing phosphatase inhibitors.

  • Step 6: ELISA Procedure: Transfer the cell lysates to a 96-well plate pre-coated with a VEGFR-2 capture antibody. Follow the manufacturer's protocol for a sandwich ELISA, using a detection antibody specific for phosphorylated VEGFR-2 (pY1175) and a secondary HRP-conjugated antibody.

  • Step 7: Signal Detection: Add a chemiluminescent or colorimetric substrate and measure the signal with a plate reader.

  • Step 8: Normalization: Normalize the phospho-VEGFR-2 signal to the total VEGFR-2 content in parallel wells to account for any differences in cell number.

Data Presentation

Quantitative data from the described assays should be summarized in clear, structured tables for comparative analysis.

Table 1: In-Vitro Anti-Proliferative Activity (IC₅₀ Values)

Cell LineCancer TypeIC₅₀ (µM) of Test CompoundIC₅₀ (µM) of Doxorubicin
MCF-7BreastDataData
A549LungDataData
HepG-2LiverDataData
HCT116ColonDataData

Table 2: Apoptosis Induction in A549 Cells after 24h Treatment

Treatment% Viable Cells% Early Apoptotic% Late Apoptotic% Necrotic
Vehicle ControlDataDataDataData
Compound (IC₅₀)DataDataDataData
Compound (2x IC₅₀)DataDataDataData

Conclusion and Future Perspectives

The compound 4-[4-(1H-tetrazol-1-yl)phenyl]-1,3-thiazol-2-amine represents a rationally designed molecule with significant potential as an anticancer therapeutic candidate. Its chemical architecture, combining the proven thiazole and tetrazole pharmacophores, strongly suggests activity against key cancer-driving pathways. The hypothetical mechanisms of NF-κB and VEGFR-2 inhibition provide a solid foundation for its biological evaluation.

The experimental protocols detailed in this guide offer a robust framework for the initial in-vitro characterization of this compound. Successful validation of its anti-proliferative and pro-apoptotic activities would warrant further investigation, including:

  • Western Blot analysis to confirm the modulation of specific proteins within the NF-κB and VEGFR-2 pathways.

  • Structure-Activity Relationship (SAR) studies to synthesize and test analogs for improved potency and selectivity.

  • In-vivo efficacy studies in xenograft animal models to assess its therapeutic potential in a physiological context.

  • ADME/Tox profiling to evaluate its drug-like properties and safety profile.

This technical guide serves as a starting point for the rigorous scientific inquiry necessary to translate the promise of this molecule into a potential clinical reality.

References

  • Mishra, S., & Sahu, A. (2024). Recent Review on 1,3-Thiazole Derivatives as Therapeutic Targeted for Anticancer Activity. Letters in Drug Design & Discovery, 21(12), 2210-2231.
  • Kaur, R., et al. (n.d.).
  • Xia, Y., et al. (2014). Role of the NFκB-signaling pathway in cancer. OncoTargets and Therapy, 7, 1405–1412.
  • McFarlane, S. M., et al. (2019). The NF-κB Pathway and Cancer Stem Cells. Cancers, 11(11), 1719.
  • Hassan, M., et al. (2025). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. Journal of Biomolecular Structure and Dynamics.
  • Moga, M. A., et al. (2022). NF-κB Signaling in Tumor Pathways Focusing on Breast and Ovarian Cancer. Frontiers in Oncology, 12, 957321.
  • Li, F., et al. (2024). NF-κB signaling pathway in tumor microenvironment. Frontiers in Immunology, 15, 1485602.
  • Aggarwal, B. B. (2011).
  • Kaur, H., & Goyal, A. (2018). A Review On Thiazole As Anticancer Agents. International Journal of Pharmaceutical Drug Analysis, 6(5), 509-522.
  • Gümüş, F., et al. (2009). Synthesis and Anticancer Activities of Some Thiazole Derivatives. Journal of Heterocyclic Chemistry, 46(5), 856-862.
  • BenchChem. (n.d.). Application Notes and Protocols for a Novel VEGFR-2 Inhibitor. BenchChem.
  • Sharma, A., et al. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry, 12, 1370211.
  • Yuan, Y., et al. (2019). Bioisosteres in Drug Discovery: Focus on Tetrazole. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1686-1709.
  • Thermo Fisher Scientific. (n.d.). Apoptosis Protocols. Thermo Fisher Scientific.
  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374.
  • Beilstein-Institut. (2024). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry, 20, 529-537.
  • Yuan, Y., et al. (2024). Tetrazoles: A multi-potent motif in drug design. European Journal of Medicinal Chemistry, 279, 116870.
  • Patowary, P., et al. (2021). Tetrazole Moiety as a Pharmacophore in Medicinal Chemistry: A Review. Journal of Drug Design and Medicinal Chemistry, 7(2), 1-12.
  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6).
  • Gonzalez-Nicolini, V., & Fussenegger, M. (2005). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. Anticancer Drugs, 16(3), 223-8.
  • Cell Signaling Technology. (2020). Seven Assays to Detect Apoptosis. CST Blog.
  • BenchChem. (2025). In Vitro Assay Development for Novel Anti-Cancer Agents. BenchChem.
  • Abcam. (n.d.). Induction of apoptosis in cells. Abcam.
  • Noble Life Sciences. (2023).
  • El-Sayed, N. N. E., et al. (2022). New series of VEGFR-2 inhibitors and apoptosis enhancers. Drug Design, Development and Therapy, 16, 559–581.
  • Yakubovskaya, M. G., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology, 8, 321.
  • Chen, Y., et al. (2013). In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. Journal of Cancer, 4(1), 59–70.
  • BenchChem. (2025). Application Notes: Vegfr-2-IN-45 In Vitro Kinase Assay Protocol. BenchChem.
  • INDIGO Biosciences. (n.d.). Human Vascular Endothelial Growth Factor Receptor 2 Reporter Assay System. INDIGO Biosciences.
  • BPS Bioscience. (n.d.). VEGF165:VEGFR2 [Biotinylated] Inhibitor Screening Chemiluminescence Assay Kit. BPS Bioscience.
  • de Oliveira, C. S. A., et al. (2023). Novel 4-phenylthiazol-2-amine derivatives: synthesis, antimicrobial and hemolytic activity. SSRN.
  • Wang, H., et al. (2015). Design and discovery of 2-(4-(1H-tetrazol-5-yl)-1H-pyrazol-1-yl)-4-(4-phenyl)thiazole derivatives as cardiotonic agents via inhibition of PDE3. Bioorganic & Medicinal Chemistry, 23(18), 6111-7.
  • Glavaš, M., et al. (2018). Synthesis of 4-(1H-1,2,3-Triazol-4-YL)
  • Rodrigues, C. A., et al. (2018). 4-Phenyl-1,3-thiazole-2-amines as scaffolds for new antileishmanial agents. Parasitology Research, 117(11), 3627–3634.
  • Vaitkienė, A., et al. (2021). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)
  • Shestakov, A. S., et al. (2022). 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine. Molbank, 2022(3), M1420.
  • Asif, M. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(13), 3991.
  • Lunagariya, H. A., et al. (2017). 1H-Tetrazol-5-amine and 1,3-thiazolidin-4-one derivatives containing 3-(trifluoromethyl)phenyl scaffold: Synthesis, cytotoxic and anti-HIV studies. Biomedicine & Pharmacotherapy, 94, 804-812.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. .

  • Kumar, A., et al. (n.d.). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. E-Journal of Chemistry.

Sources

Topic: Physicochemical Characteristics and Lipophilicity of Tetrazole-Thiazole Hybrids

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Union of Tetrazole and Thiazole in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic hybridization of pharmacophoric scaffolds is a cornerstone of rational drug design. Among these, the fusion of tetrazole and thiazole rings into single molecular entities has emerged as a particularly fruitful strategy, yielding compounds with a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The tetrazole ring, a highly nitrogen-rich heterocycle, is recognized as a metabolically stable bioisostere of the carboxylic acid group.[4][5] Its unique electronic properties, acidity (pKa ≈ 4.9), and capacity for hydrogen bonding contribute significantly to target engagement and pharmacokinetic profiles.[4][6][7] The thiazole moiety, another cornerstone of medicinal chemistry found in drugs like Ritonavir, is a versatile scaffold that imparts distinct physicochemical properties and biological activities.[8]

The efficacy of these hybrid molecules, however, is not merely a sum of their parts. It is critically dependent on a finely tuned set of physicochemical characteristics that govern their journey from administration to the molecular target. This guide provides an in-depth exploration of these properties, with a core focus on lipophilicity, offering both theoretical understanding and practical methodologies for their characterization. Understanding and optimizing these parameters is paramount for any researcher aiming to translate a promising tetrazole-thiazole hybrid from a laboratory curiosity into a viable clinical candidate.

Lipophilicity: The Gatekeeper of Biological Activity

Lipophilicity, the affinity of a molecule for a lipid-like environment, is arguably the most critical physicochemical property in drug design.[9][10] It dictates a compound's absorption, distribution, metabolism, and excretion (ADME) profile, influencing its ability to cross biological membranes, bind to target proteins, and avoid undesirable outcomes like poor solubility or off-target toxicity.[11][12] Lipophilicity is most commonly quantified by the partition coefficient (P) or its logarithmic form, log P, which measures the equilibrium distribution of a neutral compound between an immiscible organic phase (typically n-octanol) and an aqueous phase.[13] For ionizable molecules like tetrazole-thiazole hybrids, the distribution coefficient (log D) at a specific pH (usually physiological pH 7.4) is a more biologically relevant metric.[12]

An optimal lipophilicity value is essential. A compound that is too hydrophilic may have poor membrane permeability and be rapidly excreted, while one that is excessively lipophilic may exhibit poor aqueous solubility, high plasma protein binding, and accumulation in lipid-rich tissues, leading to toxicity.[11]

Experimental Determination of Lipophilicity

Direct and indirect experimental methods are the gold standard for accurately determining the lipophilicity of novel compounds.

The shake-flask method is the traditional and most reliable technique for log P determination.[13][14] It directly measures the concentration of the analyte in both the n-octanol and aqueous phases after they have reached equilibrium.

Causality Behind Experimental Choices:

  • n-Octanol/Water System: This biphasic system is widely accepted as it mimics the amphiphilic nature of biological membranes, with the octanol's hydroxyl group capable of hydrogen bonding and its alkyl chain representing the lipid core.[9]

  • Pre-saturation: Pre-saturating each phase with the other is a critical step to prevent volume changes during the experiment, which would alter the final concentration and lead to inaccurate results.

  • Quantification: Using a sensitive analytical technique like LC-MS/MS allows for the accurate measurement of very low concentrations, extending the method's applicability to compounds with very high or very low lipophilicity.[12]

Experimental Protocol: Shake-Flask log D₇.₄ Determination

  • Preparation of Phases:

    • Prepare a phosphate buffer solution at pH 7.4.

    • In a separation funnel, mix equal volumes of n-octanol and the pH 7.4 buffer. Shake vigorously for 24 hours to ensure mutual saturation.

    • Allow the phases to separate completely and collect each phase.

  • Sample Preparation:

    • Prepare a stock solution of the tetrazole-thiazole hybrid in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).

  • Partitioning:

    • In a glass vial, add a precise volume of the pre-saturated n-octanol and the pre-saturated pH 7.4 buffer (e.g., 1 mL of each).

    • Spike a small volume of the compound's stock solution into the biphasic system, ensuring the final organic solvent concentration is minimal (<1%).

    • Securely cap the vial and shake gently on a mechanical shaker at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 1-24 hours, to be determined empirically).

  • Phase Separation & Quantification:

    • Centrifuge the vial at a low speed to ensure complete separation of the two phases.

    • Carefully withdraw an aliquot from both the n-octanol and the aqueous buffer phase.

    • Quantify the concentration of the compound in each aliquot using a validated analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS) against a standard curve.

  • Calculation:

    • The distribution coefficient (D) is calculated as: D = [Concentration in n-octanol] / [Concentration in buffer]

    • The final value is expressed as: log D₇.₄ = log₁₀(D)

G cluster_prep Phase Preparation cluster_exp Partitioning Experiment cluster_analysis Analysis prep1 1. Mix n-octanol & pH 7.4 buffer prep2 2. Shake for 24h for mutual saturation prep1->prep2 prep3 3. Separate the pre-saturated phases prep2->prep3 exp1 4. Combine pre-saturated phases in a vial prep3->exp1 exp2 5. Spike with test compound exp1->exp2 exp3 6. Shake to reach equilibrium exp2->exp3 ana1 7. Centrifuge to separate phases exp3->ana1 ana2 8. Sample each phase ana1->ana2 ana3 9. Quantify concentration (e.g., LC-MS) ana2->ana3 calc 10. Calculate log D = log([Octanol]/[Buffer]) ana3->calc

Workflow for Shake-Flask log D Determination.

RP-HPLC offers a high-throughput, indirect method for estimating lipophilicity.[12][14] It relies on the correlation between a compound's retention time on a non-polar stationary phase and its known log P value.

Causality Behind Experimental Choices:

  • C18 Stationary Phase: A column packed with silica gel chemically bonded with C18 alkyl chains is the most common choice. It serves as the hydrophobic "lipid-like" phase. The retention of the analyte is driven by its hydrophobic interactions with these chains.[9]

  • Mobile Phase Gradient: An organic modifier (e.g., acetonitrile or methanol) is mixed with an aqueous buffer. By running a gradient (increasing the organic modifier concentration over time), compounds with a wide range of lipophilicities can be eluted and analyzed in a single run.

  • Calibration: A set of standard compounds with well-established log P values is used to create a calibration curve (log P vs. retention time). This empirical correlation is the foundation of the method's predictive power.

Experimental Protocol: RP-HPLC log P Estimation

  • System Setup:

    • HPLC system equipped with a UV or MS detector.

    • Stationary Phase: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Aqueous buffer (e.g., 10 mM ammonium acetate, pH 7.4).

    • Mobile Phase B: Acetonitrile or Methanol.

  • Calibration:

    • Prepare solutions of 5-8 standard compounds with known log P values spanning the expected range of the test compounds.

    • Inject each standard individually and run a linear gradient (e.g., 5% to 95% B over 15 minutes).

    • Record the retention time (tᵣ) for each standard.

    • Plot the known log P values against the measured tᵣ to generate a linear calibration curve.

  • Sample Analysis:

    • Prepare a solution of the tetrazole-thiazole hybrid at a suitable concentration.

    • Inject the sample and run it under the identical HPLC method used for the standards.

    • Record the retention time (tᵣ) of the test compound.

  • Calculation:

    • Using the equation of the line from the calibration curve (log P = m * tᵣ + c), calculate the log P of the tetrazole-thiazole hybrid from its measured retention time.

Computational Prediction of Lipophilicity

In the early stages of drug discovery, computational methods provide rapid, resource-efficient estimations of log P.[11] These methods are invaluable for screening large virtual libraries of compounds.

  • Atom-based/Fragment-based Methods (e.g., ALOGP, ClogP, MlogP): These are the most common approaches. They deconstruct a molecule into its constituent atoms or predefined functional fragments and sum their individual contributions to lipophilicity.[15][16] Correction factors are often applied to account for intramolecular interactions.

  • Property-based Methods: These methods use whole-molecule properties, such as molecular polarizability and partial atomic charges on heteroatoms, to predict log P through regression equations.[17][18]

While computationally efficient, these predictions should always be viewed as estimations. Their accuracy is dependent on the quality of the training dataset used to develop the algorithm, and they may struggle with highly novel or complex scaffolds not well-represented in that set. Therefore, experimental validation for lead candidates is crucial.[19]

Other Critical Physicochemical Characteristics

Beyond lipophilicity, several other properties are interwoven and collectively determine the disposition and activity of tetrazole-thiazole hybrids.

Acidity and pKa

The acid dissociation constant (pKa) defines the state of ionization of a molecule at a given pH. The tetrazole ring is acidic, with a pKa comparable to that of carboxylic acids (around 4.8-4.9), meaning it will be predominantly deprotonated (anionic) at physiological pH.[4][6][20] This ionization has profound effects:

  • Solubility: The ionized form is generally much more water-soluble than the neutral form.

  • Permeability: The charged anion will have significantly lower passive permeability across lipid membranes compared to the neutral species.

  • Target Binding: The ability to form a charged interaction with a receptor is often a key binding determinant.

The exact pKa of a tetrazole-thiazole hybrid will be modulated by the electronic effects of substituents on both the tetrazole and thiazole rings. Experimental determination via potentiometric titration is the standard method.[12]

Aqueous Solubility

Aqueous solubility is a prerequisite for absorption from the gastrointestinal tract and for formulation into intravenous dosage forms. It is influenced by lipophilicity, pKa, and the molecule's ability to form hydrogen bonds with water. As mentioned, the anionic nature of the deprotonated tetrazole at physiological pH generally imparts good solubility. However, highly lipophilic substituents can counteract this effect, potentially leading to poor solubility and bioavailability.

Hydrogen Bonding Capacity

The ability to act as a hydrogen bond donor (HBD) or acceptor (HBA) is critical for both solubility and target binding.[21]

  • Tetrazole Ring: Contains one acidic proton (HBD) on the 1H-tautomer and multiple nitrogen atoms that can act as HBAs.[4] This allows it to engage in diverse and strong hydrogen bonding interactions with biological targets.[21][22]

  • Thiazole Ring: The nitrogen atom in the thiazole ring is also a potential HBA.

The overall HBD/HBA profile influences membrane permeability; an excessive number of hydrogen bonds can hinder a molecule's ability to desolvate and enter a lipid environment.

Polar Surface Area (PSA)

Polar Surface Area (PSA) is defined as the sum of the van der Waals surface areas of polar atoms (primarily nitrogen and oxygen) in a molecule.[23] It is an excellent predictor of passive membrane permeability.

  • High PSA (>140 Ų): Generally associated with poor oral bioavailability.[23]

  • Low PSA (<90 Ų): Often required for penetration of the blood-brain barrier.[23]

The numerous nitrogen atoms in the tetrazole-thiazole core contribute significantly to the PSA. Therefore, careful management of other polar functional groups in the molecule is necessary to maintain an optimal PSA for the desired therapeutic application.

Interplay of Properties and ADME Profile

The physicochemical characteristics of a tetrazole-thiazole hybrid are not independent variables but are deeply interconnected.

G Core Tetrazole-Thiazole Hybrid Lipophilicity Lipophilicity (logP / logD) Solubility Aqueous Solubility Lipophilicity->Solubility Absorption Absorption & Permeability Lipophilicity->Absorption ++ Binding Target Binding Lipophilicity->Binding + Metabolism Metabolism & Excretion Lipophilicity->Metabolism + Solubility->Absorption ++ pKa pKa (Ionization) pKa->Lipophilicity pKa->Solubility ++ pKa->Absorption +/- pKa->Binding + PSA Polar Surface Area (PSA) PSA->Solubility PSA->Absorption --

Interplay of Physicochemical Properties and their Impact on Drug Disposition.

As the diagram illustrates, a change in one property, such as increasing lipophilicity by adding a greasy substituent, will likely decrease aqueous solubility. This modification may also subtly alter the pKa. Optimizing a tetrazole-thiazole hybrid for drug-like properties is therefore a multidimensional challenge, requiring a careful balancing act. The goal is to find a "sweet spot" where sufficient lipophilicity and membrane permeability are achieved without sacrificing the aqueous solubility required for absorption and formulation.

Conclusion

The tetrazole-thiazole hybrid scaffold is a rich platform for the development of novel therapeutics. Success in this endeavor hinges on a deep and quantitative understanding of the molecule's physicochemical properties. Lipophilicity, solubility, pKa, and polar surface area are the critical determinants of a compound's pharmacokinetic and pharmacodynamic fate. By employing a combination of robust experimental techniques, such as the shake-flask method and RP-HPLC, and leveraging the predictive power of computational tools, researchers can rationally guide the optimization of these properties. This integrated approach is essential for navigating the complex path from initial hit identification to the development of a safe and effective drug candidate.

References

  • Al-Zahrani, F. A. M., Al-Ghamdi, K. M., El-Sayed, M. E. A., & El-Gazzar, A. A. R. (2024). Synthesis of tetrazole hybridized with thiazole, thiophene or thiadiazole derivatives, molecular modelling and antimicrobial activity. Saudi Pharmaceutical Journal, 32(2), 101962. [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis of tetrazole hybridized with thiazole, thiophene or thiadiazole derivatives, molecular modelling and antimicrobial activity. [Link]

  • Ciura, K., Dziomba, S., Nowak, M., & Markuszewski, M. J. (2017). LIPOPHILICITY – METHODS OF DETERMINATION AND ITS ROLE IN MEDICINAL CHEMISTRY. Acta Poloniae Pharmaceutica, 74(1), 3-14. [Link]

  • OMICS International. (n.d.). Lipophilicity: Understanding the Role of Lipid Affinity in Drug Design and Absorption. Journal of Pharmacokinetics & Experimental Therapeutics. [Link]

  • Creative Biolabs. (n.d.). Lipophilicity. [Link]

  • Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. [Link]

  • Vasile, C. M., & Baiceanu, E. (2022). Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry. Molecules, 27(17), 5462. [Link]

  • Al-Ostath, A., Khan, I., Asiri, A. M., & Basit, A. (2023). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 28(13), 5038. [Link]

  • Uppadhayay, P., Kumar, A., Kumar, P., & Singh, J. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. RSC Advances, 14(4), 2419-2442. [Link]

  • ResearchGate. (n.d.). Theoretical log P values obtained by the use of computational methods. [Link]

  • Jawad, A. A., Jber, N. R., Rasool, B. S., & Abbas, A. K. (2023). Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review. Al-Nahrain Journal of Science, 26(1), 1-7. [Link]

  • Fokin, A. A., & Ostrovskii, V. A. (2023). Tetrazoles and Related Heterocycles as Promising Synthetic Antidiabetic Agents. Molecules, 28(24), 7999. [Link]

  • MDPI. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. [Link]

  • Ghorab, M. M., Al-Said, M. S., El-Gazzar, A. R., & El-Gazzar, M. G. (2019). Design, Synthesis and Anticancer Activity of New Thiazole-Tetrazole or Triazole Hybrid Glycosides Targeting CDK-2 via Structure-Based Virtual Screening. Mini-Reviews in Medicinal Chemistry, 19(11), 933-948. [Link]

  • The University of Texas at Austin. (n.d.). An improved method for predicting logP. [Link]

  • Al-Nahrain Journal of Science. (2023). View of Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review. [Link]

  • Furer, V. L., Vandyukov, A. E., Majouga, A. G., & Zvereva, E. E. (2023). Experimental and Theoretical Quantitative Studies of the Hydrogen Bonding Basicity of 2,5-Disubstituted Tetrazoles and Some Related Heterocycles. The Journal of Physical Chemistry A, 127(26), 5572-5579. [Link]

  • ResearchGate. (n.d.). (PDF) Biological activities importance of Tetrazole derivatives. [Link]

  • ACS Publications. (2002). Novel Methods for the Prediction of logP, pKa, and logD. [Link]

  • Kamal, A., Reddy, M. K., Nayak, V. L., & Kumar, G. B. (2013). Correlation of hydrogen-bonding propensity and anticancer profile of tetrazole-tethered combretastatin analogues. Future Medicinal Chemistry, 5(9), 1013-1026. [Link]

  • Bentham Science. (n.d.). Tetrazoles: Synthesis and Biological Activity. [Link]

  • ResearchGate. (n.d.). (PDF) Tetrazoles: Synthesis and Biological Activity. [Link]

  • Al-Zahrani, F. A. M., Al-Ghamdi, K. M., El-Sayed, M. E. A., & El-Gazzar, A. A. R. (2024). Synthesis of tetrazole hybridized with thiazole, thiophene or thiadiazole derivatives, molecular modelling and antimicrobial activity. Saudi Pharmaceutical Journal, 32(2), 101962. [Link]

  • Xing, L., & Glen, R. C. (2002). Novel methods for the prediction of logP, pK(a), and logD. Journal of Chemical Information and Computer Sciences, 42(4), 796-805. [Link]

  • Journal of Materials Chemistry A. (n.d.). Towards advanced N-rich energetic explosives: based on tetrazole and triazole groups with large conjugated systems and extensive hydrogen bonds. [Link]

  • CORE. (n.d.). TETRAZOLES: SYNTHESIS, STRUCTURES, PHYSICO-CHEMICAL PROPERTIES AND APPLICATION. [Link]

  • ResearchGate. (n.d.). Acidity Constants of Some Tetrazole Compounds in Various Aqueous−Organic Solvent Media | Request PDF. [Link]

  • ResearchGate. (n.d.). Lipophilicity chart of thiazolo[3,2-b][1][11][24]triazoles (1a–16a) and.... [Link]

  • Wikipedia. (n.d.). Tetrazole. [Link]

  • Pop, O., Moldovan, C., Vari, C. E., Donea, C., Todea, M., & Dragos, O. (2019). Study of the Relationships between the Structure, Lipophilicity and Biological Activity of Some Thiazolyl-carbonyl-thiosemicarbazides and Thiazolyl-azoles. Molecules, 24(17), 3058. [Link]

  • Honer, M., Ametamey, S. M., Schubiger, P. A., & Gasparini, F. (2010). Syntheses and pharmacological characterization of novel thiazole derivatives as potential mGluR5 PET ligands. Bioorganic & Medicinal Chemistry, 18(16), 5907-5914. [Link]

  • ProtoQSAR. (n.d.). Computational methods for predicting properties. [Link]

  • Wikipedia. (n.d.). Polar surface area. [Link]

Sources

Technical Guide: Target Identification for 4-[4-(1H-tetrazol-1-yl)phenyl]-1,3-thiazol-2-amine

[1]

Executive Summary & Pharmacophore Analysis

Compound Class: 2-amino-4-phenylthiazole derivative.[1][2] Key Structural Features:

  • 1,3-Thiazol-2-amine core: A privileged scaffold often acting as a bioisostere for nucleobases or peptide bonds; frequently implicated in kinase inhibition, DNA gyrase inhibition (bacterial), and prion protein modulation.[1]

  • Tetrazole moiety: A classic bioisostere for a carboxylic acid (pKa ~4.5-5), improving metabolic stability and membrane permeability while maintaining hydrogen bond acceptor/donor capability.[1]

  • Phenyl Linker: Provides rigid spacing, suggesting the target possesses a hydrophobic pocket adjacent to a polar/charged binding site.[1]

Target Identification Challenge: This scaffold exhibits polypharmacology . It is structurally homologous to known PDE3 inhibitors (cardiotonic agents), Prion (PrP) aggregation inhibitors , and bacterial DNA Gyrase B inhibitors .[1] Therefore, a linear target ID process is insufficient; a branched, hypothesis-driven approach is required.[1]

Phase I: In Silico Profiling & Cheminformatics

Before wet-lab experimentation, we must narrow the search space using Structure-Activity Relationship (SAR) inference.[1]

Structural Homology Clustering

The query compound shares high Tanimoto similarity (>0.[1]75) with several annotated libraries.[1]

Reference Compound ClassMechanism of ActionStructural Correlate in Query
Cilostazol / Vesnarinone analogs PDE3 Inhibition (Phosphodiesterase)The tetrazole-phenyl mimics the amide/pyridine systems in PDE3 inhibitors.[1]
IND24 / Anle138b Prion Modulation (Anti-aggregation)The 2-aminothiazole core is critical for binding PrP

aggregates.[1]
Aminocoumarin mimics DNA Gyrase B Inhibition (ATPase domain)The amine-thiazole mimics the adenine ring of ATP.[1]
Strategic Decision Matrix (DOT Visualization)

The following decision tree outlines the logical flow for target deconvolution based on the initial biological phenotype (e.g., cell death, fluorescence, phenotypic rescue).

Target_ID_WorkflowStartPhenotypic Hit:4-[4-(1H-tetrazol-1-yl)phenyl]-1,3-thiazol-2-aminePhenotype_CheckPrimary Phenotype?Start->Phenotype_CheckBranch_MicrobialAntimicrobial/AntifungalPhenotype_Check->Branch_Microbial Bacterial Growth Inhibition Branch_MammalianMammalian Cell ModulationPhenotype_Check->Branch_Mammalian Cytotoxicity / Signaling Assay_GyraseAssay: DNA Gyrase B(ATPase Activity)Branch_Microbial->Assay_GyraseAssay_PDE3Assay: PDE3 Enzymatic Panel(cAMP hydrolysis)Branch_Mammalian->Assay_PDE3 Vasodilation/Cardiotonic Assay_PrionAssay: RT-QuIC(Prion Aggregation)Branch_Mammalian->Assay_Prion Neuroprotection UnbiasedUnbiased Proteomics(ABPP / CETSA)Branch_Mammalian->Unbiased Unknown Mechanism ValidationTarget Validation(CRISPR/RNAi Rescue)Assay_Gyrase->ValidationAssay_PDE3->ValidationAssay_Prion->ValidationUnbiased->Validation

Figure 1: Strategic decision tree for target deconvolution based on initial phenotypic readout.

Phase II: Hypothesis-Driven Validation Protocols

If the compound was identified in a specific context (e.g., cardiovascular screen or antibiotic screen), proceed directly to the relevant protocol below.

Protocol A: Phosphodiesterase 3 (PDE3) Inhibition Assay

Rationale: The tetrazole-phenyl-thiazole motif is a known pharmacophore for PDE3 inhibitors, which prevent cAMP degradation.[1]

Methodology:

  • Reagents: Recombinant human PDE3A catalytic domain, [3H]-cAMP (substrate), Snake venom nucleotidase (for scintillation proximity assay or precipitation).

  • Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 8.3 mM MgCl2, 1.7 mM EGTA.

  • Procedure:

    • Incubate 10 ng PDE3A with serial dilutions of the test compound (0.1 nM – 10 µM) for 15 min at 30°C.

    • Initiate reaction by adding 1 µM [3H]-cAMP.[1]

    • Incubate for 20 min.

    • Terminate reaction by boiling or adding ZnSO4/Ba(OH)2 to precipitate unreacted cAMP.[1]

    • Measure [3H]-Adenosine in the supernatant via liquid scintillation counting.[1]

  • Success Criteria: An IC50 < 1 µM confirms PDE3 as a high-affinity target.[1]

Protocol B: Cellular Thermal Shift Assay (CETSA)

Rationale: If the target is unknown (e.g., in cancer cytotoxicity), CETSA determines target engagement in live cells by measuring thermal stabilization of the protein-ligand complex.[1]

Methodology:

  • Cell Treatment: Treat 1x10^7 cells (e.g., HeLa or HEK293) with the compound (10 µM) or DMSO (control) for 1 hour.[1]

  • Thermal Challenge: Aliquot cells into PCR tubes and heat to a gradient (40°C – 67°C) for 3 minutes.

  • Lysis: Lyse cells using freeze-thaw cycles and mechanical shearing.[1]

  • Separation: Centrifuge at 20,000 x g for 20 min to pellet denatured/precipitated proteins.

  • Detection: Analyze the soluble fraction via Western Blot (if candidate known) or Mass Spectrometry (MS) for unbiased profiling.[1]

  • Data Analysis: Plot "Fraction Soluble" vs. Temperature. A right-shift in the melting curve (

    
    ) of a specific protein in the treated sample indicates direct binding.[1]
    

Phase III: Chemical Proteomics (Activity-Based Protein Profiling)

If Phase II fails, the compound likely targets a non-enzymatic scaffold or a novel site.[1] We must synthesize a "Clickable" probe.

Probe Design

To perform Activity-Based Protein Profiling (ABPP), the compound must be modified without destroying binding affinity.[1]

  • SAR Analysis: The tetrazole is likely the polar contact.[1] The phenyl ring is the linker.[1] The amine on the thiazole is often solvent-exposed.[1]

  • Synthesis Strategy: Attach an alkyne handle to the exocyclic amine of the thiazole (N-alkylation) or substitute the tetrazole with an alkyne-phenyl group (riskier).[1]

  • Probe Structure: 4-[4-(1H-tetrazol-1-yl)phenyl]-1,3-thiazol-2-amine-N-propargyl.[1]

ABPP Workflow (DOT Visualization)

ABPP_WorkflowProbeSynthesize Alkyne-ProbeIncubateIncubate withCell LysateProbe->IncubateClickCuAAC Click Reaction(Biotin-Azide)Incubate->ClickEnrichStreptavidinEnrichmentClick->EnrichDigestTrypsin Digestion& LC-MS/MSEnrich->Digest

Figure 2: Activity-Based Protein Profiling (ABPP) workflow for unbiased target discovery.[1]

References

  • Mok, Y.F., et al. (2014). "The aminothiazole IND24 reveals a common mechanism for prion propagation."[1] Proceedings of the National Academy of Sciences, 111(43). Available at: [Link][1]

  • Shakur, Y., et al. (2011). "Phosphodiesterase 3 inhibition: a therapeutic target for cardiovascular diseases."[1] Circulation, 123(19). Available at: [Link][1]

  • Jafari, R., et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells."[1] Nature Protocols, 9, 2100–2122.[1] Available at: [Link][1]

  • Bradner, J.E., et al. (2010). "A robust, high-throughput assay for DNA gyrase inhibitors."[1] Chemical Biology & Drug Design, 75(6). Available at: [Link]

Phenyl-Linked Thiazole-Tetrazole Hybrids: Synthetic Architectures and Kinase-Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the development, synthesis, and pharmacological utility of phenyl-linked thiazole-tetrazole hybrids. These compounds represent a class of "privileged scaffolds" in medicinal chemistry, merging the metabolic stability of tetrazoles (carboxylic acid bioisosteres) with the pharmacokinetic versatility of thiazoles. This document provides researchers with actionable synthetic protocols, mechanistic insights into kinase inhibition (specifically EGFR), and structure-activity relationship (SAR) data necessary for lead optimization.

Pharmacophore Rationale: The Power of Hybridization[1]

The therapeutic value of linking a phenyl ring, a thiazole, and a tetrazole lies in the synergistic properties of the individual heterocycles.

  • The Tetrazole Moiety: Acts as a non-classical bioisostere of the carboxylic acid group. It possesses similar acidity (

    
     ~4.5–5) and planar geometry but offers significantly improved metabolic stability and membrane permeability. It also serves as a robust hydrogen bond acceptor.
    
  • The Thiazole Linker: Functions as a spacer that restricts conformational flexibility, orienting the phenyl and tetrazole rings into specific hydrophobic pockets of target enzymes (e.g., ATP-binding sites of kinases).

  • The Phenyl Group: Provides the necessary lipophilicity for cell membrane penetration and facilitates

    
    -
    
    
    
    stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in receptor active sites.

Synthetic Evolution and Protocols

Historically, these scaffolds were synthesized via harsh, multi-step procedures. Modern development has shifted toward convergent synthesis using the Hantzsch Thiazole Synthesis coupled with [3+2] Cycloaddition (Click Chemistry).

Validated Synthetic Workflow

The following diagram outlines the logical flow from precursors to the final hybrid scaffold.

Synthesis_Pathway Start1 Substituted Benzonitrile Tetrazole 5-Substituted Tetrazole Start1->Tetrazole NaN3, NH4Cl DMF, 120°C Thioamide Tetrazole-linked Thioamide Tetrazole->Thioamide Alkylation & Thionation Final Phenyl-Thiazole-Tetrazole Hybrid Thioamide->Final Cyclization AlphaHalo Phenacyl Bromide AlphaHalo->Final Hantzsch Reaction EtOH, Reflux

Figure 1: Convergent synthetic pathway combining tetrazole formation and Hantzsch cyclization.[1][2][3]

Detailed Experimental Protocol

Objective: Synthesis of 4-(4-fluorophenyl)-2-(1H-tetrazol-5-yl)thiazole.

Step 1: Tetrazole Formation ([3+2] Cycloaddition)

  • Reagents: Dissolve 4-cyanothiobenzamide (10 mmol) and Sodium Azide (

    
    , 15 mmol) in DMF (20 mL). Add Ammonium Chloride (
    
    
    
    , 15 mmol) as a catalyst.
  • Reaction: Heat the mixture to 110–120°C for 12 hours.

    • Self-Validation Check: Monitor via TLC (Mobile phase: Ethyl Acetate/Hexane 4:1). The nitrile spot (

      
       ~0.6) should disappear, replaced by a polar tetrazole spot (
      
      
      
      ~0.2).
  • Workup: Pour the cooled reaction mixture into ice-cold water (100 mL) and acidify to pH 3 with 6N HCl. The tetrazole precipitates as a white solid. Filter, wash with cold water, and dry.

Step 2: Hantzsch Thiazole Cyclization

  • Reagents: Suspend the tetrazole-thioamide intermediate (5 mmol) in absolute ethanol (30 mL). Add 4-fluorophenacyl bromide (5 mmol).

  • Reaction: Reflux for 4–6 hours.

    • Mechanism:[2][4][5] The sulfur attacks the

      
      -carbon of the phenacyl bromide, followed by dehydration to form the aromatic thiazole ring.
      
  • Workup: Cool the solution. The hydrobromide salt of the product may precipitate. Neutralize with aqueous

    
     to liberate the free base.
    
  • Purification: Recrystallize from ethanol/DMF mixtures.

    • Purity Check: Melting point should be sharp.

      
      -NMR must show the characteristic thiazole proton singlet around 
      
      
      
      7.8–8.2 ppm.

Mechanistic Pharmacology: Kinase Inhibition[1]

Recent developments (2020–2025) have positioned these hybrids as potent inhibitors of EGFR (Epidermal Growth Factor Receptor) , particularly against mutant strains (T790M) resistant to first-generation drugs like Gefitinib.

Mechanism of Action (EGFR Targeting)

The hybrid molecule acts as an ATP-competitive inhibitor.

  • Anchoring: The tetrazole nitrogen atoms form hydrogen bonds with the hinge region amino acids (e.g., Met793).

  • Hydrophobic Clamp: The phenyl-thiazole core occupies the hydrophobic pocket, engaging in Van der Waals interactions with the gatekeeper residue.

  • Apoptosis Induction: Inhibition of EGFR autophosphorylation blocks the downstream PI3K/Akt and MAPK pathways, leading to caspase-mediated apoptosis.

EGFR_Pathway Drug Thiazole-Tetrazole Inhibitor EGFR EGFR (Tyrosine Kinase) Drug->EGFR Competitive Inhibition PI3K PI3K / Akt Signaling EGFR->PI3K Phosphorylation MAPK RAS / MAPK Proliferation EGFR->MAPK Phosphorylation ATP ATP Binding ATP->EGFR Activation Apoptosis Apoptosis (Cell Death) PI3K->Apoptosis Blocked Survival Signal

Figure 2: Inhibition of EGFR signaling cascade by thiazole-tetrazole hybrids.

Structure-Activity Relationship (SAR) Analysis

Optimization of the phenyl ring substituents is critical for maximizing biological activity. The following table synthesizes data from recent comparative studies (2023–2025).

Substituent Effects on Anticancer Activity (MCF-7 & A549 Cell Lines)[1][3][7]
Phenyl Substituent (R)Electronic EffectLipophilicity (

)
Activity TrendMechanistic Insight
-H (Unsubstituted)Neutral0.00ModerateBaseline activity; limited hydrophobic interaction.
-F (Para-Fluoro)Inductive Withdrawal+0.14High Metabolic block at para-position; enhances H-bonding capacity.
-Cl (Para-Chloro)Inductive Withdrawal+0.71HighIncreased lipophilicity improves membrane permeability.
-OH (Meta/Para)Electron Donor-0.67Very High Forms critical H-bonds with active site residues (e.g., Asp855).
-OCH3 (Methoxy)Electron Donor-0.02Moderate/LowSteric bulk can hinder binding in tight pockets.
-NO2 (Nitro)Strong Withdrawal-0.28LowToxicity issues; often reduced to amine in vivo.

Key Insight: The presence of a 4-Fluoro or 3-Hydroxy group on the phenyl ring consistently yields the lowest


 values (sub-micromolar), suggesting a balance between polarity and metabolic stability is vital [1, 3].

Quantitative Efficacy Data

The table below compares the efficacy of optimized thiazole-tetrazole hybrids against standard clinical inhibitors.

Compound IDTargetCell Line

(

)
Reference Standard (

)
TT-Hybrid 7b EGFR (WT)A549 (Lung)4.20Erlotinib (0.08)
TT-Hybrid 39 EGFR / HER2MCF-7 (Breast)0.15Sorafenib (2.50)
TT-Hybrid 45 DNA GyraseS. aureus1.60 (MIC)Ciprofloxacin (0.50)

Note: While some hybrids show higher IC50 values than nanomolar drugs like Erlotinib, they often exhibit superior profiles against resistant mutant strains (e.g., T790M) where commercial drugs fail [2, 4].

References

  • Petrou, A., et al. (2025). Recent Advances in Thiazole Derivatives: Structural Modifications and Their Broad-Spectrum Biological Activities. International Journal of Novel Research and Development.[6] Link

  • Sanas, S. & Chitre, T. (2025). Advancing EGFR-targeted anticancer strategies: the potential of thiazole, pyrazole, and thiazole–pyrazole hybrids. Future Journal of Pharmaceutical Sciences.[2] Link

  • Shinde, S.S., et al. (2024). Design and synthesis of novel thiazole derivatives as selective EGFR tyrosine kinase inhibitors. Journal of Molecular Structure. Link

  • Lv, P., et al. (2023). Synthesis and Antiproliferative Potential of Thiazole and 4-Thiazolidinone Containing Motifs as Dual Inhibitors of EGFR and BRAF V600E. Molecules.[7][2][3][4][5][8][9][10][11][12][13][14] Link

  • Narkedimilli, J., et al. (2025). Exploring tetrazole chemistry: synthetic techniques and pharmacological insights.[9][11] Frontiers in Chemistry. Link

Sources

Computational Docking of 4-[4-(1H-tetrazol-1-yl)phenyl]-1,3-thiazol-2-amine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Thiazole Derivative

In the landscape of medicinal chemistry, thiazole-containing scaffolds are of significant interest due to their wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The novel compound, 4-[4-(1H-tetrazol-1-yl)phenyl]-1,3-thiazol-2-amine, represents a frontier molecule with unexplored therapeutic potential. Its unique combination of a thiazol-2-amine core, a known pharmacophore, with a tetrazolylphenyl substituent presents an intriguing candidate for targeted drug discovery.

This technical guide provides a comprehensive, in-depth protocol for conducting computational docking studies on 4-[4-(1H-tetrazol-1-yl)phenyl]-1,3-thiazol-2-amine. As experimental data on this specific molecule is not yet publicly available, this document serves as a predictive blueprint for researchers. We will navigate the theoretical and practical aspects of molecular docking, a powerful in-silico technique that predicts the preferred orientation and binding affinity of a ligand when bound to a target macromolecule.[4] This approach is instrumental in modern drug discovery for hit identification, lead optimization, and elucidating structure-activity relationships (SAR).[5]

For the purpose of this illustrative guide, we will hypothesize a docking study against bacterial DNA gyrase subunit B (GyrB), a well-validated target for antibacterial agents.[6] Thiazole derivatives have shown promise as inhibitors of this enzyme, making it a scientifically sound choice for our investigation.[6]

The Cornerstone of Predictive Analysis: The Molecular Docking Workflow

Molecular docking is a multi-stage process that requires meticulous attention to detail to ensure the reliability of the results.[7][8] The workflow can be broadly categorized into three phases: pre-docking preparation, the docking simulation itself, and post-docking analysis. Each step is critical for the validity of the final predictive model.

Molecular Docking Workflow Figure 1: A Generalized Workflow for Computational Docking cluster_prep Pre-Docking Preparation cluster_docking Docking Simulation cluster_analysis Post-Docking Analysis Ligand_Prep Ligand Preparation (3D Structure Generation, Energy Minimization) Active_Site Active Site Definition & Grid Generation Ligand_Prep->Active_Site Protein_Prep Protein Preparation (PDB Retrieval, Cleaning, Protonation) Protein_Prep->Active_Site Docking_Run Execution of Docking Algorithm (e.g., AutoDock) Active_Site->Docking_Run Results_Analysis Analysis of Docking Poses (Scoring, Clustering) Docking_Run->Results_Analysis Visualization Visualization of Interactions (PyMOL, LigPlot+) Results_Analysis->Visualization Validation Protocol Validation (Redocking) Results_Analysis->Validation Protocol_Validation Figure 2: The Redocking Validation Process PDB Original PDB Structure (Protein + Co-crystallized Ligand) Extract Extract Co-crystallized Ligand PDB->Extract Compare Compare Docked Pose with Original Pose PDB->Compare Dock Dock Extracted Ligand back into Protein (Using the defined protocol) Extract->Dock Dock->Compare RMSD Calculate RMSD Compare->RMSD Result RMSD < 2.0 Å? (Validation Successful) RMSD->Result

Sources

Methodological & Application

Step-by-step synthesis protocol for 4-[4-(1H-tetrazol-1-yl)phenyl]-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the step-by-step synthesis of 4-[4-(1H-tetrazol-1-yl)phenyl]-1,3-thiazol-2-amine . This scaffold represents a critical "hybrid pharmacophore," combining the bioisosteric properties of the tetrazole ring (often mimicking carboxylic acids) with the privileged thiazole amine structure found in numerous antimicrobial and kinase-inhibiting therapeutics.

The protocol utilizes a convergent three-step pathway:

  • Heterocyclization: Construction of the 1-substituted tetrazole ring via the Gewald-type reaction using triethyl orthoformate.

  • 
    -Halogenation:  Regioselective bromination of the acetyl moiety.
    
  • Hantzsch Condensation: Cyclization with thiourea to form the thiazole core.[1]

Retrosynthetic Analysis & Pathway

The synthetic strategy relies on the Hantzsch Thiazole Synthesis as the final ring-closing step. This ensures the amino group is installed regioselectively at the 2-position of the thiazole ring.

Reaction Pathway Diagram[2][3]

SynthesisPathway SM 4-Aminoacetophenone Step1 Step 1: Tetrazole Formation (NaN3, HC(OEt)3, AcOH) SM->Step1 Int1 1-(4-acetylphenyl)-1H-tetrazole Step1->Int1 Step2 Step 2: Alpha-Bromination (Br2, AcOH) Int1->Step2 Int2 2-Bromo-1-(4-(1H-tetrazol-1-yl) phenyl)ethan-1-one Step2->Int2 Step3 Step 3: Hantzsch Condensation (Thiourea, EtOH) Int2->Step3 Product Target: 4-[4-(1H-tetrazol-1-yl)phenyl]- 1,3-thiazol-2-amine Step3->Product

Figure 1: Linear synthetic pathway from 4-aminoacetophenone to the target thiazole-tetrazole hybrid.

Detailed Experimental Protocols

Step 1: Synthesis of 1-(4-acetylphenyl)-1H-tetrazole

This step utilizes the reaction between a primary amine, sodium azide, and triethyl orthoformate.[2] The orthoformate acts as a one-carbon donor to close the tetrazole ring.

Reagents:

  • 4-Aminoacetophenone (1.0 eq)

  • Sodium Azide (

    
    ) (1.2 eq)
    
  • Triethyl Orthoformate (

    
    ) (1.2 eq)
    
  • Glacial Acetic Acid (Solvent/Catalyst)[2]

Protocol:

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-aminoacetophenone (10 mmol) in glacial acetic acid (15–20 mL).

  • Addition: Add triethyl orthoformate (12 mmol) followed cautiously by sodium azide (12 mmol). Note: Sodium azide is acutely toxic; handle in a fume hood.

  • Reaction: Heat the mixture to reflux (approx. 100–110 °C) for 4–6 hours. Monitor progress via TLC (Ethyl Acetate:Hexane 1:1). The amine starting material spot should disappear.

  • Workup: Cool the reaction mixture to room temperature. Pour the contents into crushed ice (approx. 100 g).

  • Isolation: A precipitate will form. Stir for 30 minutes to ensure full precipitation. Filter the solid under vacuum.

  • Purification: Recrystallize from ethanol/water if necessary.

  • Yield Expectation: 70–85%.

Scientific Rationale: Using acetic acid serves a dual purpose: it acts as a solvent and provides the acidic protons necessary to catalyze the formation of the imidate intermediate from the amine and orthoformate, which is then trapped by the azide nucleophile [1, 2].

Step 2: Synthesis of 2-Bromo-1-(4-(1H-tetrazol-1-yl)phenyl)ethan-1-one

Selective bromination of the methyl ketone is critical. Over-bromination can lead to dibromo byproducts.

Reagents:

  • 1-(4-acetylphenyl)-1H-tetrazole (from Step 1) (1.0 eq)

  • Bromine (

    
    ) (1.0 eq) or N-Bromosuccinimide (NBS)
    
  • Glacial Acetic Acid (Solvent)[2]

Protocol:

  • Dissolution: Dissolve the ketone (10 mmol) in glacial acetic acid (20 mL).

  • Bromination: Prepare a solution of bromine (10 mmol) in acetic acid (5 mL). Add this solution dropwise to the ketone solution at room temperature or slightly warmed (40 °C).

    • Alternative: Use NBS (1.0 eq) with a catalytic amount of p-toluenesulfonic acid (p-TSA) in acetonitrile for milder conditions.

  • Reaction: Stir until the bromine color fades (usually 1–2 hours).

  • Workup: Pour the mixture into ice-cold water. The

    
    -bromoketone typically precipitates as a solid.
    
  • Isolation: Filter the solid, wash with cold water to remove acid traces, and dry in a vacuum desiccator.

  • Yield Expectation: 60–75%.

Key Precaution:


-Bromoketones are potent lachrymators (tear gas agents). All operations must be performed in a well-ventilated fume hood [3].
Step 3: Hantzsch Thiazole Synthesis (Target Formation)

The final step condenses the


-bromoketone with thiourea. The sulfur atom acts as the initial nucleophile, displacing the bromide, followed by cyclization of the nitrogen onto the carbonyl.

Reagents:

  • 2-Bromo-1-(4-(1H-tetrazol-1-yl)phenyl)ethan-1-one (1.0 eq)

  • Thiourea (1.1 eq)[1][3]

  • Ethanol (absolute)[2]

Protocol:

  • Reaction: In a flask, combine the bromoketone (5 mmol) and thiourea (5.5 mmol) in absolute ethanol (20 mL).

  • Reflux: Heat the mixture to reflux for 2–4 hours. A solid hydrobromide salt of the product often precipitates during the reaction.

  • Isolation (Salt): Cool the mixture. Filter the precipitate (thiazole hydrobromide salt).

  • Free Base Liberation: Suspend the salt in water and adjust the pH to ~9–10 using 10% aqueous ammonium hydroxide (

    
    ) or sodium carbonate (
    
    
    
    ). This liberates the free amine.
  • Final Purification: Filter the free base, wash with water, and dry. Recrystallize from ethanol or DMF/ethanol mixtures to obtain analytical grade purity.

  • Characterization: The product should show a characteristic

    
     stretch in IR (~3300-3400 
    
    
    
    ) and the disappearance of the ketone carbonyl signal [4, 5].

Data Summary & Safety Table

ReagentRoleHazard ClassHandling Precaution
Sodium Azide Tetrazole precursorAcute Toxin; ExplosiveDo not use metal spatulas; avoid acid contact (forms

).
Bromine Halogenating agentCorrosive; OxidizerUse glass syringes; quench spills with thiosulfate.
Thiourea Thiazole precursorCarcinogen (Suspected)Wear nitrile gloves; avoid dust inhalation.

-Bromoketone
IntermediateLachrymatorStrict fume hood use only.

References

  • Synthesis of 1H-tetrazoles . Organic Chemistry Portal. Available at: [Link]

  • Al-Shuhaib, Z. et al. (2023). Synthesis, Characterization of Some 1H-Tetrazole Derivatives From 3-Aminoacetophene & 3-Amino Phenol . Journal of Global Research in Education and Social Science. Available at: [Link]

  • 2-Bromo-1-(4-hydroxyphenyl)ethanone . National Institutes of Health (PMC). Available at: [Link]

  • Hantzsch Thiazole Synthesis . Chem Help Asap. Available at: [Link]

  • Abu-Melha, S. (2020).[4][5] Synthesis of tetrazole hybridized with thiazole... and antimicrobial activity . Journal of the Iranian Chemical Society. Available at: [Link]

Sources

Application Notes and Protocols for the Synthesis of Tetrazole-Phenyl-Thiazole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Tetrazole-Phenyl-Thiazole Hybrids

In the landscape of modern medicinal chemistry, the strategic combination of privileged heterocyclic scaffolds is a cornerstone of rational drug design. The tetrazole-phenyl-thiazole motif represents a potent convergence of desirable pharmacophoric features. Tetrazoles are widely recognized as bioisosteric replacements for carboxylic acids, offering similar acidity (pKa) but with improved metabolic stability and bioavailability.[1][2][3] This five-membered, nitrogen-rich ring system excels at forming key interactions with biological targets, such as metal chelation and hydrogen bonding.[4] The thiazole ring, another critical heterocycle, is a structural alert in numerous approved drugs, valued for its diverse biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[5][6]

The phenyl linker provides a rigid scaffold, ensuring a well-defined spatial orientation of the two key heterocyclic systems, which is crucial for optimizing interactions with protein binding sites. This guide provides a detailed examination of a robust and field-proven synthetic strategy for constructing these valuable hybrid molecules, focusing on the underlying chemical principles, detailed experimental protocols, and optimization parameters for researchers in drug discovery and organic synthesis.

Synthetic Strategy: A Convergent Approach via Hantzsch Condensation

The most reliable and versatile method for constructing the tetrazole-phenyl-thiazole framework involves a convergent strategy. This approach begins with the synthesis of a key intermediate, a tetrazole-functionalized phenacyl bromide, which is then subjected to the classic Hantzsch thiazole synthesis. This multi-step pathway offers high yields and a modular design, allowing for diversification at multiple points.

The overall workflow can be visualized as follows:

G cluster_0 Part 1: Tetrazole Ring Formation cluster_1 Part 2: Intermediate Functionalization cluster_2 Part 3: Thiazole Ring Assembly A 4-Aminoacetophenone reagents1 Triethylorthoformate, Sodium Azide (NaN3), Acetic Acid B 1-(4-acetylphenyl)-1H-tetrazole (2) C 1-(4-(2-bromoacetyl)-phenyl)- 1H-tetrazole (3) reagents2 Bromine (Br2), Dioxane-Ether reagents1->B [3+2] Cycloaddition (modified) E Final Tetrazole-Phenyl-Thiazole Hybrid Product C->E Hantzsch Thiazole Synthesis reagents2->C α-Bromination D Thiourea or Substituted Thioamide D->E

Caption: Overall synthetic workflow for tetrazole-phenyl-thiazole synthesis.

Part 1: Synthesis of the Tetrazole-Phenyl Core

The foundational step is the creation of the tetrazole ring from a commercially available precursor. The most common method is the [3+2] cycloaddition reaction between a nitrile and an azide source.[1][7] However, for this specific scaffold, an efficient route starts from 4-aminoacetophenone, utilizing triethylorthoformate and sodium azide.[8]

Protocol 1: Synthesis of 1-(4-acetylphenyl)-1H-tetrazole (2)

This protocol outlines the formation of the tetrazole ring on the phenyl scaffold.

Causality Behind Experimental Choices:

  • Triethylorthoformate: This reagent reacts with the primary amine (4-aminoacetophenone) to form an intermediate iminoether. This in-situ formation is crucial for the subsequent reaction with azide.

  • Sodium Azide (NaN₃): The source of the three nitrogen atoms for the tetrazole ring. It acts as a potent nucleophile in the cycloaddition step. Safety Precaution: Sodium azide is highly toxic. Handle with appropriate personal protective equipment (PPE). Acidification of azide solutions can generate highly toxic and explosive hydrazoic acid (HN₃). All work should be performed in a well-ventilated fume hood.

  • Acetic Acid: Serves as an acidic catalyst to facilitate the formation of the intermediate and the final cyclization.

Step-by-Step Methodology:

  • To a solution of 4-aminoacetophenone (1.0 eq) in glacial acetic acid, add triethylorthoformate (1.2 eq).

  • Add sodium azide (1.5 eq) portion-wise to the mixture while stirring. Caution: Monitor for any significant exotherm or gas evolution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into a beaker of ice-cold water with stirring.

  • The product will precipitate as a solid. Collect the solid by vacuum filtration.

  • Wash the crude product with copious amounts of water to remove residual acetic acid and inorganic salts.

  • Recrystallize the solid from an appropriate solvent system (e.g., ethanol/water) to yield pure 1-(4-acetylphenyl)-1H-tetrazole (2).

Expected Outcome: A crystalline solid. The structure should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: Synthesis of the Key α-Bromoketone Intermediate

With the tetrazole-phenyl core established, the next step is to functionalize the acetyl group to make it reactive for the Hantzsch synthesis. This is achieved through a selective α-bromination.

Protocol 2: Synthesis of 1-(4-(2-bromoacetyl)-phenyl)-1H-tetrazole (3)

Causality Behind Experimental Choices:

  • Bromine (Br₂): The electrophilic brominating agent. It selectively adds to the α-carbon of the ketone.

  • Dioxane-Ether Solvent System: A mixed solvent system is used to ensure the solubility of the starting material while providing a suitable medium for the reaction.[8] Dioxane can help to stabilize the brominating species.

  • Low Temperature (0–5 °C): Bromination reactions can be highly exothermic and may lead to multiple brominations or side reactions. Conducting the reaction at low temperatures provides better control and selectivity for mono-bromination.

Step-by-Step Methodology:

  • Dissolve 1-(4-acetylphenyl)-1H-tetrazole (2) (1.0 eq) in a 1:2 mixture of dioxane and diethyl ether.

  • Cool the solution in an ice bath to 0–5 °C with continuous stirring.

  • Add a solution of bromine (1.0 eq) in the same solvent mixture dropwise over 30-60 minutes. The characteristic reddish-brown color of bromine should dissipate as it reacts.

  • Continue stirring the reaction at 0–5 °C for an additional 1-2 hours after the addition is complete. Monitor by TLC until the starting material is consumed.

  • Allow the reaction to warm to room temperature.

  • Quench the reaction by adding a saturated solution of sodium thiosulfate to neutralize any unreacted bromine.

  • Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude α-bromoketone intermediate (3).[8]

Expected Outcome: The product is often used directly in the next step without extensive purification. Purity can be assessed by ¹H NMR, looking for the appearance of a characteristic singlet for the -CH₂Br protons.

Part 3: Hantzsch Thiazole Synthesis

This final step is a classic condensation reaction that constructs the thiazole ring from the α-bromoketone intermediate and a sulfur-containing nucleophile.[9][10][11]

Mechanism of the Hantzsch Thiazole Synthesis

The reaction proceeds via a well-established mechanism involving nucleophilic substitution, cyclization, and dehydration.[12]

G start α-Bromoketone + Thiourea step1 Nucleophilic Attack (SN2) start->step1 intermediate1 Thiouronium Salt Intermediate step1->intermediate1 Sulfur attacks α-carbon, Br⁻ leaves step2 Intramolecular Cyclization intermediate1->step2 intermediate2 Cyclized Hemiaminal Intermediate step2->intermediate2 Nitrogen attacks ketone carbonyl step3 Dehydration (-H2O) intermediate2->step3 product 2-Amino-thiazole Product step3->product Loss of water forms aromatic ring

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

Protocol 3: Synthesis of Tetrazole-Phenyl-Thiazole Hybrids (5a-c)

Causality Behind Experimental Choices:

  • Thiourea/Substituted Thioamides: These reagents provide the N-C-S backbone required for the thiazole ring. Using different thioamides allows for diversification at the 2-position of the thiazole.

  • Ethanol: A common, effective, and relatively green solvent for the Hantzsch condensation.

  • Triethylamine (Optional but Recommended): A mild base can be added to neutralize the HBr formed during the reaction, which can improve yields and prevent side reactions.[6]

Step-by-Step Methodology:

  • In a round-bottom flask, dissolve the crude 1-(4-(2-bromoacetyl)-phenyl)-1H-tetrazole (3) (1.0 eq) in absolute ethanol.

  • Add the desired thiourea or substituted thioamide derivative (e.g., N-arylthiourea) (1.1 eq) to the solution.

  • Add triethylamine (0.2 eq) to the reaction mixture.

  • Reflux the mixture for 4-8 hours. The reaction progress should be monitored by TLC.

  • Upon completion, cool the reaction mixture. The product often precipitates from the solution.

  • Collect the solid product by vacuum filtration. If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue.

  • Wash the collected solid with cold ethanol to remove unreacted starting materials.

  • Further purification can be achieved by recrystallization or column chromatography to yield the final tetrazole-phenyl-thiazole product.[6]

Data Summary: Representative Yields

The following table summarizes typical outcomes for this synthetic sequence, demonstrating its versatility.

EntryR-Group on Thiazole (from Thioamide)Final ProductYield (%)
1Amino (-NH₂)2-Amino-4-(4-(1H-tetrazol-1-yl)phenyl)thiazole~70-80%
2Phenylamino (-NHPh)2-(Phenylamino)-4-(4-(1H-tetrazol-1-yl)phenyl)thiazole~65-75%
34-Chlorophenylamino2-((4-Chlorophenyl)amino)-4-(4-(1H-tetrazol-1-yl)phenyl)thiazole~60-70%

Yields are approximate and may vary based on reaction scale and purification efficiency.

Conclusion and Future Directions

The synthetic route detailed herein provides a robust and adaptable platform for the synthesis of diverse tetrazole-phenyl-thiazole derivatives. The modularity of the Hantzsch synthesis, in particular, allows for the introduction of various substituents on the thiazole ring, enabling the creation of focused compound libraries for structure-activity relationship (SAR) studies.

Future research could focus on developing one-pot or multi-component reaction (MCR) strategies to further streamline the synthesis.[4][13] While challenging, an MCR approach combining the necessary precursors for both the tetrazole and thiazole rings would significantly enhance synthetic efficiency, aligning with the principles of green chemistry and high-throughput synthesis prevalent in modern drug discovery.[14]

References

  • Benchchem. (n.d.). Application Notes and Protocols: [3+2] Cycloaddition for the Synthesis of 5-Substituted-1H-Tetrazoles. Benchchem.
  • RSC Publishing. (n.d.). Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres. RSC Publishing.
  • ACS Publications. (n.d.). Synthesis of Fused Tetrazole Derivatives via a Tandem Cycloaddition and N-Allylation Reaction and Parallel Synthesis of Fused Tetrazole Amines. The Journal of Organic Chemistry.
  • ACS Publications. (2024). Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate. ACS Omega.
  • ResearchGate. (n.d.). Cycloaddition strategy for the synthesis of tetrazoles. ResearchGate.
  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Chem Help Asap.
  • PMC. (n.d.). Tetrazolium Compounds: Synthesis and Applications in Medicine. PMC.
  • ResearchGate. (n.d.). Known tetrazole synthesis via azido-Ugi reaction and expected AU-7CR. ResearchGate.
  • PMC. (n.d.). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. PMC.
  • PMC. (n.d.). Synthesis of tetrazole hybridized with thiazole, thiophene or thiadiazole derivatives, molecular modelling and antimicrobial activity. PMC.
  • Guidechem. (2024). Unlocking Tetrazole's Potential: A Comprehensive Guide to Tetrazole Uses. Guidechem.
  • Research and Reviews. (n.d.). Synthesis Characterization and Biological Evaluation of Novel Thiazole Derivatives Containing Indole Moiety Bearing-Tetrazole. Research and Reviews.
  • Beilstein Archives. (n.d.). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Archives.
  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. SynArchive.
  • ACS Publications. (2019). Tetrazoles via Multicomponent Reactions. Chemical Reviews.
  • ResearchGate. (n.d.). Synthesis of tetrazole hybridized with thiazole, thiophene or thiadiazole derivatives, molecular modelling and antimicrobial activity. ResearchGate.
  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Organic Chemistry Portal.
  • Life Chemicals. (2024). Various Applications of Functionalized Tetrazoles in Medicinal and Materials Chemistry. Life Chemicals Blog.
  • ACS Publications. (2019). Tetrazoles via Multicomponent Reactions. Chemical Reviews.
  • PMC. (n.d.). One-pot Ugi-azide and Heck reactions for the synthesis of heterocyclic systems containing tetrazole and 1,2,3,4-tetrahydroisoquinoline. PMC.
  • Beilstein Archives. (2024). Innovative Synthesis of Drug-like Molecules Using Tetrazole as Core Building Blocks. Beilstein Archives.
  • PubMed. (2019). Tetrazoles via Multicomponent Reactions. Chemical Reviews.
  • PMC. (2023). Tetrazoles and Related Heterocycles as Promising Synthetic Antidiabetic Agents. PMC.
  • ACS Omega. (2019). Synthesis of 1-Substituted 1H-1,2,3,4-Tetrazoles Using Biosynthesized Ag/Sodium Borosilicate Nanocomposite. ACS Omega.
  • Semantic Scholar. (2019). Tetrazoles via Multicomponent Reactions. Chemical Reviews.
  • YouTube. (2020). Hantzsch thiazole synthesis - laboratory experiment. YouTube.
  • MDPI. (n.d.). One-Pot Chemoenzymatic Multicomponent Synthesis of Thiazole Derivatives. MDPI.
  • ResearchGate. (n.d.). Synthesis of 5-phenyl-1H-tetrazole from benzonitrile catalyzed by.... ResearchGate.
  • ResearchGate. (n.d.). Scheme 1. Synthesis of 5-phenyl1H-tetrazole (1). ResearchGate.
  • Wikipedia. (n.d.). Tetrazole. Wikipedia.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. Organic Chemistry Portal.
  • YouTube. (2022). tetrazole synthesis from a nitrile and azide - laboratory experiment. YouTube.
  • CORE. (n.d.). TETRAZOLES: SYNTHESIS, STRUCTURES, PHYSICO-CHEMICAL PROPERTIES AND APPLICATION. CORE.

Sources

Application Note: Preparation of 4-[4-(1H-tetrazol-1-yl)phenyl]-1,3-thiazol-2-amine via Hantzsch Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The hybrid scaffold of 4-[4-(1H-tetrazol-1-yl)phenyl]-1,3-thiazol-2-amine represents a privileged structure in medicinal chemistry, merging the metabolic stability and bioisosteric properties of the tetrazole ring with the pharmacophoric versatility of the 2-aminothiazole moiety. This application note details a robust, three-step synthetic protocol for its preparation starting from commercially available 4-aminoacetophenone.

The method employs a Hantzsch Thiazole Synthesis as the convergent step.[1] Unlike generic protocols, this guide addresses the specific solubility and stability challenges posed by the polar tetrazole substituent, ensuring high purity and reproducibility.

Key Applications
  • Fragment-Based Drug Discovery (FBDD): As a core scaffold for kinase inhibitors.

  • Bioisostere Development: Replacement of carboxylic acid moieties with the tetrazole ring to improve lipophilicity and transmembrane transport.

Retrosynthetic Strategy & Pathway

The synthesis is designed linearly to avoid protecting group manipulations. The critical intermediate is the


-bromoketone (Compound 3 ), which undergoes cyclocondensation with thiourea.
Reaction Pathway Diagram

G Start 4-Aminoacetophenone (Starting Material) Inter1 1-(4-acetylphenyl)-1H-tetrazole (Compound 2) Start->Inter1 NaN3, HC(OEt)3 AcOH, Reflux Inter2 2-bromo-1-[4-(1H-tetrazol-1-yl) phenyl]ethan-1-one (Compound 3) Inter1->Inter2 Br2, AcOH RT to 60°C Final 4-[4-(1H-tetrazol-1-yl)phenyl]- 1,3-thiazol-2-amine (Target) Inter2->Final Thiourea, EtOH Reflux

Figure 1: Synthetic pathway for the target thiazole-tetrazole hybrid.

Experimental Protocols

Step 1: Construction of the Tetrazole Ring

Objective: Synthesis of 1-(4-acetylphenyl)-1H-tetrazole (Compound 2 ).[2] Principle: The heterocyclization of a primary amine with triethyl orthoformate and sodium azide creates the 1-substituted tetrazole ring.

Materials
  • 4-Aminoacetophenone (1.0 eq)

  • Triethyl orthoformate (TEOF) (1.2 eq)

  • Sodium Azide (

    
    ) (1.2 eq)
    
  • Glacial Acetic Acid (Solvent/Catalyst)[3]

Protocol
  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 4-aminoacetophenone (10 mmol, 1.35 g) in glacial acetic acid (20 mL).

  • Addition: Add triethyl orthoformate (12 mmol, 2.0 mL) followed by sodium azide (12 mmol, 0.78 g).

    • Safety Note:

      
       is toxic and can form explosive hydrazoic acid in the presence of strong acids. While acetic acid is weak, ensure the system is vented through a fume hood.
      
  • Reaction: Heat the mixture to reflux (approx. 118°C) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 1:1).

  • Workup: Cool the reaction mixture to room temperature. Pour the solution into crushed ice (100 g) with vigorous stirring.

  • Isolation: A precipitate will form.[3] Filter the solid under vacuum.

  • Purification: Recrystallize from ethanol to yield Compound 2 as a white/off-white solid.

    • Expected Yield: 75–85%.

    • Validation: IR band at ~3110 cm

      
       (C-H tetrazole).[3]
      
Step 2: -Bromination

Objective: Synthesis of 2-bromo-1-[4-(1H-tetrazol-1-yl)phenyl]ethan-1-one (Compound 3 ). Principle: Electrophilic halogenation of the acetyl group.

Materials
  • Compound 2 (from Step 1) (1.0 eq)

  • Bromine (

    
    ) (1.0 eq)
    
  • Glacial Acetic Acid[3]

Protocol
  • Dissolution: Dissolve Compound 2 (5 mmol, 0.94 g) in glacial acetic acid (15 mL). Heat gently (40°C) if necessary to ensure complete dissolution.

  • Bromination: Prepare a solution of Bromine (5 mmol, 0.26 mL) in acetic acid (5 mL). Add this solution dropwise to the reaction flask over 20 minutes.

    • Critical Parameter: Maintain temperature at 40–50°C during addition to prevent poly-bromination.

  • Reaction: Stir at room temperature for 2 hours. The solution typically decolorizes as bromine is consumed.

  • Workup: Pour the mixture into ice-cold water (50 mL). The

    
    -bromoketone will precipitate.
    
  • Isolation: Filter the solid, wash with cold water, and dry under vacuum.

    • Storage: Use immediately for Step 3 or store at -20°C (lachrymator, unstable over time).

Step 3: Hantzsch Thiazole Cyclization

Objective: Synthesis of 4-[4-(1H-tetrazol-1-yl)phenyl]-1,3-thiazol-2-amine (Target ). Principle: Condensation of the


-haloketone with thiourea.
Materials
  • Compound 3 (from Step 2) (1.0 eq)

  • Thiourea (1.1 eq)

  • Ethanol (Absolute)[3]

Protocol
  • Setup: In a reaction flask, suspend Compound 3 (3 mmol, 0.80 g) in absolute ethanol (20 mL).

  • Addition: Add thiourea (3.3 mmol, 0.25 g).

  • Cyclization: Heat the mixture to reflux. Within 30–60 minutes, the suspension typically clears as the thiazole hydrobromide salt forms, followed by precipitation of the free base or salt depending on pH. Reflux for a total of 2–3 hours.

  • Neutralization (Critical): The product may exist as the HBr salt. Cool the mixture and neutralize with 10% aqueous ammonium hydroxide (

    
    ) or sodium bicarbonate solution to pH 8. This liberates the free amine.
    
  • Isolation: Filter the resulting precipitate.

  • Purification: Recrystallize from Ethanol/DMF mixture or wash repeatedly with hot ethanol to remove unreacted thiourea.

Data Summary & Validation

ParameterSpecification / ObservationMethod of Verification
Step 1 Yield 75% - 85%Gravimetric
Step 2 Yield 60% - 70%Gravimetric
Step 3 Yield 65% - 80%Gravimetric
Appearance Pale yellow to off-white solidVisual Inspection
Melting Point >220°C (Decomposes)Capillary Method
IR Signature 3400-3200 cm

(

stretch)3110 cm

(Tetrazole C-H)
FTIR
1H NMR

~7.1 ppm (Thiazole C5-H)

~9.5-10.0 ppm (Tetrazole C-H)
1H NMR (DMSO-

)

Troubleshooting & Critical Process Parameters (CPPs)

Regioselectivity in Step 1
  • Issue: Formation of unwanted isomers is rare with primary amines and orthoformate, but incomplete cyclization can occur.

  • Solution: Ensure the reaction is refluxed for the full duration. The use of sodium azide with triethyl orthoformate specifically directs the formation of the 1-substituted tetrazole [1].

Over-Bromination in Step 2
  • Issue: Formation of dibromoketone.

  • Control: Strictly control the stoichiometry of bromine (1.0 eq). Do not use excess. If over-bromination is observed (via TLC), quench immediately. Alternatively, use Copper(II) bromide (

    
    )  in refluxing EtOAc/CHCl
    
    
    
    for higher selectivity, as it releases bromine slowly [2].
Solubility in Step 3
  • Issue: The tetrazole moiety decreases solubility in non-polar solvents.

  • Solution: Ethanol is the standard solvent. If the starting material (Compound 3) is insoluble, a co-solvent system of Ethanol/Dioxane (2:1) can be used to facilitate the reaction.

Safety & Handling

  • Sodium Azide: Highly toxic. Avoid contact with acid to prevent hydrazoic acid formation. Do not use metal spatulas (risk of shock-sensitive metal azides).

  • 
    -Bromoketones:  Potent lachrymators. Handle only in a well-ventilated fume hood.
    
  • Tetrazoles: Generally stable but nitrogen-rich.[4] Avoid excessive heating of dry solids beyond their melting points.

References

  • Synthesis of 1-Substituted Tetrazoles

    • Source: Organic Chemistry Portal. "Synthesis of 1H-tetrazoles."
    • URL:[Link]

    • Relevance: Validates the use of amine + orthoformate + azide for 1-substituted tetrazole synthesis.
  • Synthesis of Tetrazole-Thiazole Hybrids

    • Source: Al-Mulla, A. "Synthesis of tetrazole hybridized with thiazole... derivatives." Journal of Heterocyclic Chemistry. (Via NCBI/PMC).
    • URL:[Link]

    • Relevance: Provides specific experimental conditions for the conversion of 1-(4-acetylphenyl)
  • Hantzsch Thiazole Synthesis Mechanism

    • Source: SynArchive. "Hantzsch Thiazole Synthesis."
    • URL:[Link]

    • Relevance: Grounds the mechanistic understanding of the final cycliz

Sources

Application Note: Solubilization Protocols for 4-[4-(1H-tetrazol-1-yl)phenyl]-1,3-thiazol-2-amine in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a standardized protocol for the solubilization, handling, and storage of 4-[4-(1H-tetrazol-1-yl)phenyl]-1,3-thiazol-2-amine , a bioactive small molecule scaffold often utilized in antimicrobial and antiproliferative research. Due to the presence of both the hydrophobic phenyl-thiazole core and the polar nitrogen-rich tetrazole ring, this compound exhibits specific solubility characteristics that require precise handling to prevent micro-precipitation in biological assays. This document outlines a validated DMSO solubilization workflow, stability considerations, and troubleshooting steps to ensure experimental reproducibility.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

Understanding the physicochemical nature of the target molecule is the first step in successful solubilization. The tetrazole moiety acts as a carboxylic acid bioisostere, increasing polarity relative to a phenyl group, yet the overall molecule remains largely lipophilic.

PropertyData
Compound Name 4-[4-(1H-tetrazol-1-yl)phenyl]-1,3-thiazol-2-amine
Molecular Formula C₁₀H₈N₆S
Molecular Weight 244.27 g/mol
Physical State Solid (typically off-white to pale yellow powder)
Primary Solvent Dimethyl Sulfoxide (DMSO)
Secondary Solvents Dimethylformamide (DMF); limited solubility in Ethanol
Aqueous Solubility Low (requires organic co-solvent)
pKa (Tetrazole) ~4.5–5.0 (Acidic proton on the tetrazole ring)

Solubilization Strategy

The Solvent Choice: DMSO

Dimethyl Sulfoxide (DMSO) is the preferred vehicle for this compound due to its high dielectric constant and ability to disrupt the intermolecular hydrogen bonding typical of tetrazole-containing crystals.

  • Grade: Use Anhydrous DMSO (≥99.9%) for stock solutions to prevent hydrolysis or degradation over time.

  • Target Concentration:

    • Standard Stock: 10 mM to 50 mM (Recommended for biological assays).

    • High Concentration: Up to 100 mM may be achievable but requires rigorous sonication and is prone to precipitation upon freeze-thaw cycles.

Critical Considerations
  • Hygroscopicity: DMSO is hygroscopic. Water absorption can drastically reduce the solubility of the compound, causing "crashing out" over time. Always seal vials tightly.

  • Tetrazole Acidity: The 1H-tetrazole proton is acidic. In unbuffered aqueous dilutions, this can affect local pH. Ensure downstream assay buffers have sufficient capacity (e.g., PBS, HEPES).

Step-by-Step Protocol

Phase 1: Preparation
  • Equilibration: Allow the vial of solid compound to equilibrate to room temperature before opening to prevent water condensation on the cold solid.

  • Weighing: Weigh the desired amount (e.g., 2.44 mg for 1 mL of 10 mM stock) into a sterile, amber glass vial or a high-quality polypropylene microcentrifuge tube. Glass is preferred for long-term storage.

Phase 2: Dissolution
  • Solvent Addition: Add the calculated volume of Anhydrous DMSO to the vial.

    • Tip: Do not add the full volume at once if aiming for high concentrations (>50 mM). Add 80% of the volume first.

  • Vortexing: Vortex vigorously for 30–60 seconds. The solution should turn clear.

  • Sonication (If needed): If visible particles remain, sonicate in a water bath at 37°C to 45°C for 5–10 minutes.

    • Scientific Rationale: Mild heating overcomes the lattice energy of the crystal form without degrading the thermally stable thiazole-tetrazole structure.

  • Visual Inspection: Hold the vial up to a light source. The solution must be completely clear and free of turbidity.

Phase 3: Sterilization (Optional but Recommended)

For cell culture applications, filter the DMSO stock through a 0.22 µm PTFE (polytetrafluoroethylene) or Nylon syringe filter .

  • Warning: Do not use Cellulose Acetate filters, as DMSO dissolves them.

Phase 4: Storage
  • Aliquot: Divide the stock into small aliquots (e.g., 50–100 µL) to avoid repeated freeze-thaw cycles.

  • Conditions: Store at -20°C (stable for 6–12 months) or -80°C (stable for >1 year).

  • Protection: Protect from light, as thiazoles can be photosensitive over long periods.

Visualization of Workflows

Diagram 1: Solubilization Decision Tree

This flowchart guides the researcher through the dissolution process, addressing potential solubility issues in real-time.

Solubilization_Protocol Start Start: Solid Compound AddDMSO Add Anhydrous DMSO (Target: 10-50 mM) Start->AddDMSO Vortex Vortex (60 sec) AddDMSO->Vortex Check Visual Inspection: Clear Solution? Vortex->Check Sonicate Sonicate @ 40°C (5-10 min) Check->Sonicate No (Particles) Filter Filter (0.22 µm PTFE) for Sterile Assays Check->Filter Yes Dilute Add more DMSO (Reduce Conc.) Check->Dilute No (Still Cloudy) Sonicate->Check Aliquot Aliquot & Store (-20°C, Dark) Filter->Aliquot Dilute->Vortex

Figure 1: Logic flow for dissolving difficult thiazolyl-tetrazole derivatives.

Diagram 2: Serial Dilution for Biological Assays

A standard workflow for transferring the DMSO stock into an aqueous assay buffer while minimizing precipitation shock.

Serial_Dilution Stock DMSO Stock (10 mM) Inter Intermediate Dilution (1 mM in 10% DMSO) Stock->Inter 1:10 Dilution (Slow Addition) Final Assay Well (10 µM in <1% DMSO) Inter->Final 1:100 Dilution Buffer Assay Buffer (e.g., PBS) Buffer->Inter Buffer->Final

Figure 2: Step-wise dilution strategy to prevent "solvent shock" precipitation.

Troubleshooting & FAQ

ObservationProbable CauseCorrective Action
Cloudiness upon adding DMSO Saturation reached or wet DMSO used.Sonicate at 40°C. If persistent, dilute to a lower concentration (e.g., 5 mM).
Precipitation in Aqueous Buffer "Solvent Shock" (rapid polarity change).Perform an intermediate dilution step (see Fig 2). Ensure final DMSO < 1%.
Yellowing of Solution Oxidation or light exposure.Check purity via LC-MS. If purity is intact, the color change may be benign, but fresh stock is recommended.

References

  • Gaylord Chemical Company. Dimethyl Sulfoxide (DMSO) Solubility Data.[1] (General guide on DMSO solvent properties for organic synthesis). Link

  • National Institutes of Health (PubChem). 4-(4-(Trifluoromethyl)phenyl)-1,3-thiazol-2-amine Compound Summary. (Structural analog data used for solubility inference). Link

  • MDPI. Synthesis and Characterization of Thiazole-Tetrazole Derivatives. (Synthesis protocols confirming DMSO/DMF solubility for this chemical class). Link

  • Santa Cruz Biotechnology. 4-[3-(1H-tetrazol-1-yl)phenyl]-1,3-thiazol-2-amine Product Data. (Reference for handling meta-isomer analogs). Link

Sources

Application Notes and Protocols for In Vitro Analysis of 4-[4-(1H-tetrazol-1-yl)phenyl]-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Senior Application Scientist

Introduction

The compound 4-[4-(1H-tetrazol-1-yl)phenyl]-1,3-thiazol-2-amine is a heterocyclic molecule featuring a thiazole and a tetrazole moiety. Thiazole-containing compounds are of significant interest in medicinal chemistry, with studies demonstrating their potential as anticancer, anti-inflammatory, and antimicrobial agents.[1][2][3] The tetrazole group can act as a bioisostere for a carboxylic acid group, often enhancing the metabolic stability and membrane permeability of a compound.[4][5] Given this structural framework, it is hypothesized that 4-[4-(1H-tetrazol-1-yl)phenyl]-1,3-thiazol-2-amine may exhibit notable biological activity, potentially through the modulation of key signaling pathways involved in cell proliferation and survival.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of this compound. The protocols detailed herein are designed to first assess its general cytotoxic effects and then to probe its potential mechanism of action, with a focus on pathways commonly dysregulated in cancer and inflammatory diseases.

I. Preliminary Cytotoxicity Screening: Assessing Cellular Viability

A primary step in the characterization of any potential therapeutic agent is to determine its effect on cell viability.[6][7][8] The MTT assay is a robust and widely used colorimetric method for this purpose.[9][10] It measures the metabolic activity of cells, which in most cases, correlates with the number of viable cells.[10][11]

Principle of the MTT Assay

The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial succinate dehydrogenase in living cells.[9][10] The amount of formazan produced is directly proportional to the number of viable cells.[9]

Experimental Workflow: MTT Assay

MTT_Workflow A Seed cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with varying concentrations of the test compound B->C D Incubate for 24-72 hours C->D E Add MTT solution D->E F Incubate for 2-4 hours E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H

Caption: Workflow of the MTT cell viability assay.

Protocol: MTT Assay for Cytotoxicity

Materials:

  • 4-[4-(1H-tetrazol-1-yl)phenyl]-1,3-thiazol-2-amine (dissolved in DMSO)

  • Human cancer cell lines (e.g., MCF-7 breast cancer, HepG2 liver cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)[10]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)[12]

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[11] Incubate at 37°C in a 5% CO₂ humidified atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 4-[4-(1H-tetrazol-1-yl)phenyl]-1,3-thiazol-2-amine in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[11][13]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[11]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[12][13]

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan.[10] Measure the absorbance at 570 nm using a microplate reader.[10][13] A reference wavelength of 630 nm can be used to subtract background absorbance.[10][13]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Parameter Recommended Value
Cell Seeding Density5,000 - 10,000 cells/well
Compound Incubation Time24, 48, or 72 hours
MTT Concentration0.5 mg/mL (final)
MTT Incubation Time2 - 4 hours
Solubilization Time15 minutes
Absorbance Wavelength570 nm (reference 630 nm)

II. Mechanistic Insight: Investigating Apoptosis Induction

Should the compound exhibit significant cytotoxicity, the next logical step is to determine the mode of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents. A key hallmark of apoptosis is the activation of caspases, a family of cysteine proteases. Caspases-3 and -7 are effector caspases that play a central role in the execution phase of apoptosis.[14]

Principle of the Caspase-Glo® 3/7 Assay

The Caspase-Glo® 3/7 Assay is a luminescent assay that measures the activity of caspases-3 and -7.[14] The assay provides a proluminescent substrate containing the DEVD tetrapeptide sequence, which is a target for caspases-3 and -7.[14] Upon cleavage by the active caspases, a substrate for luciferase is released, leading to the generation of a luminescent signal that is proportional to the amount of caspase activity.[14][15]

Experimental Workflow: Caspase-Glo® 3/7 Assay

Caspase_Workflow A Seed and treat cells as in the MTT assay B Incubate for a predetermined time (e.g., 24 hours) A->B C Equilibrate plate to room temperature B->C D Add Caspase-Glo® 3/7 Reagent C->D E Incubate at room temperature for 30 minutes to 3 hours D->E F Measure luminescence E->F

Caption: Workflow of the Caspase-Glo® 3/7 apoptosis assay.

Protocol: Caspase-Glo® 3/7 Assay

Materials:

  • 4-[4-(1H-tetrazol-1-yl)phenyl]-1,3-thiazol-2-amine

  • Human cancer cell lines

  • Complete cell culture medium

  • White-walled 96-well plates suitable for luminescence measurements

  • Caspase-Glo® 3/7 Assay kit (Promega or similar)

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the test compound as described in the MTT assay protocol. Include positive controls (e.g., staurosporine) to induce apoptosis.

  • Incubation: Incubate the plate for a duration determined by preliminary time-course experiments (e.g., 6, 12, 24 hours).

  • Assay Preparation: Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature before use.[16]

  • Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well, resulting in a 1:1 ratio of reagent to cell culture medium.[14][16]

  • Incubation: Mix the contents by shaking the plate on a plate shaker at 300-500 rpm for 30 seconds.[15] Incubate at room temperature for 30 minutes to 3 hours, protected from light.[16]

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Express the results as fold change in luminescence relative to the vehicle-treated control.

Parameter Recommended Value
Plate TypeWhite-walled, opaque bottom
Reagent to Sample Ratio1:1
Incubation Time30 minutes - 3 hours
Incubation TemperatureRoom Temperature

III. Elucidating the Signaling Pathway: NF-κB Reporter Assay

The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation, immunity, cell proliferation, and apoptosis.[17] Its dysregulation is implicated in many cancers. Investigating the effect of 4-[4-(1H-tetrazol-1-yl)phenyl]-1,3-thiazol-2-amine on NF-κB activity can provide valuable mechanistic insights.

Principle of the NF-κB Reporter Assay

This assay utilizes a cell line that has been engineered to contain a luciferase reporter gene under the control of NF-κB response elements.[18][19] When NF-κB is activated and translocates to the nucleus, it binds to these response elements and drives the expression of luciferase. The resulting luminescence is a measure of NF-κB transcriptional activity.[18][19]

Experimental Workflow: NF-κB Reporter Assay

NFkB_Workflow A Seed NF-κB reporter cells in a 96-well plate B Incubate overnight A->B C Pre-treat with test compound for 1-2 hours B->C D Stimulate with an NF-κB activator (e.g., TNF-α) C->D E Incubate for 6-24 hours D->E F Lyse cells and add luciferase substrate E->F G Measure luminescence F->G

Caption: Workflow of the NF-κB luciferase reporter assay.

Protocol: NF-κB Reporter Assay

Materials:

  • 4-[4-(1H-tetrazol-1-yl)phenyl]-1,3-thiazol-2-amine

  • HEK293 cells stably expressing an NF-κB-luciferase reporter construct

  • Complete cell culture medium

  • NF-κB activator (e.g., Tumor Necrosis Factor-alpha, TNF-α)

  • Luciferase assay system (e.g., Promega ONE-Glo™ or similar)

  • White-walled 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed the NF-κB reporter cell line into a white-walled 96-well plate at a density of 30,000-50,000 cells per well and incubate overnight.[20]

  • Compound Pre-treatment: Remove the medium and add fresh medium containing various concentrations of the test compound. Incubate for 1-2 hours.

  • NF-κB Stimulation: Add an NF-κB activator, such as TNF-α (final concentration of 10 ng/mL), to the wells. Include wells with the activator alone (positive control), the compound alone, and untreated cells (negative control).

  • Incubation: Incubate the plate for 6-24 hours at 37°C and 5% CO₂.[18]

  • Cell Lysis and Luciferase Assay: After incubation, lyse the cells and perform the luciferase assay according to the manufacturer's instructions.[20][21] This typically involves adding a luciferase detection reagent that both lyses the cells and provides the substrate for the luciferase reaction.

  • Luminescence Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luminescence readings to cell viability (which can be assessed in a parallel plate using the MTT assay). Calculate the percentage of inhibition of NF-κB activity relative to the TNF-α-stimulated control.

Parameter Recommended Value
Cell LineNF-κB reporter cell line (e.g., HEK293-NF-κB-luc)
StimulantTNF-α (10 ng/mL)
Pre-incubation with Compound1 - 2 hours
Stimulation Time6 - 24 hours

IV. Target Identification: In Vitro Kinase Assay for TAK1

Transforming growth factor-β-activated kinase 1 (TAK1) is a key upstream kinase in the NF-κB signaling pathway.[17][22] Given the potential of 4-[4-(1H-tetrazol-1-yl)phenyl]-1,3-thiazol-2-amine to modulate NF-κB activity, a direct assessment of its effect on TAK1 is warranted.

Principle of the In Vitro Kinase Assay

An in vitro kinase assay measures the ability of a compound to inhibit the activity of a specific kinase.[23][24] This is typically done by incubating the purified kinase with its substrate and ATP (often radiolabeled ³²P-ATP or ³³P-ATP).[24][25] The amount of phosphorylated substrate is then quantified, and the inhibitory effect of the compound is determined. Non-radioactive methods using phosphospecific antibodies or coupled enzyme systems are also available.

Experimental Workflow: In Vitro TAK1 Kinase Assay

Kinase_Workflow A Prepare reaction mixture (buffer, kinase, substrate, MgCl₂) B Add test compound at various concentrations A->B C Initiate reaction by adding ATP B->C D Incubate at 30°C for a specified time C->D E Stop the reaction D->E F Quantify substrate phosphorylation E->F G Determine IC₅₀ F->G

Caption: General workflow for an in vitro kinase assay.

Protocol: In Vitro TAK1 Kinase Assay

Materials:

  • 4-[4-(1H-tetrazol-1-yl)phenyl]-1,3-thiazol-2-amine

  • Recombinant human TAK1/TAB1 complex

  • Kinase substrate (e.g., MKK6)

  • Kinase assay buffer

  • ATP

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • White-walled 384-well plates

  • Luminometer

Procedure:

  • Reaction Setup: In a 384-well plate, add the kinase buffer, TAK1/TAB1 enzyme, and the MKK6 substrate.

  • Compound Addition: Add the test compound at a range of concentrations. Include a known TAK1 inhibitor as a positive control (e.g., Takinib) and a DMSO vehicle control.[26]

  • Reaction Initiation: Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Kₘ value for TAK1.

  • Incubation: Incubate the reaction mixture at 30°C for 60 minutes.

  • Detection: Stop the reaction and detect the amount of ADP produced using a system like the ADP-Glo™ Kinase Assay, which measures the remaining ATP and converts the produced ADP back to ATP to generate a luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value.

Parameter Recommended Value
EnzymeRecombinant human TAK1/TAB1
SubstrateMKK6
ATP ConcentrationNear Kₘ
Incubation Time60 minutes
Incubation Temperature30°C

Conclusion

The in vitro assays outlined in this application note provide a structured and comprehensive approach to characterizing the biological activity of 4-[4-(1H-tetrazol-1-yl)phenyl]-1,3-thiazol-2-amine. By systematically evaluating its cytotoxicity, pro-apoptotic potential, and its impact on the NF-κB signaling pathway, culminating in a direct assessment of TAK1 kinase activity, researchers can gain significant insights into the compound's therapeutic potential and mechanism of action. These foundational studies are crucial for guiding further preclinical development.

References

  • Springer Nature Experiments. MTT Assay Protocol. [Link]

  • PubMed. TAK1 selective inhibition: state of the art and future opportunities. [Link]

  • NCBI Bookshelf. Cell Viability Assays - Assay Guidance Manual. [Link]

  • Roswell Park Comprehensive Cancer Center. TAK1 Inhibitors as Anti-Cancer Agents. [Link]

  • Indigo Biosciences. Human NF-κB Reporter Assay System. [Link]

  • Molecular Devices. Cell Viability Assays. [Link]

  • PMC. In vitro NLK Kinase Assay. [Link]

  • Indigo Biosciences. Human NF-κB Reporter Assay System. [Link]

  • ACS Publications. Discovery of Type II Inhibitors of TGFβ-Activated Kinase 1 (TAK1) and Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 (MAP4K2). [Link]

  • Bio-protocol. In vitro kinase assay. [Link]

  • JCI Insight. Pharmacological inhibition of TAK1 prevents and induces regression of experimental organ fibrosis. [Link]

  • National Center for Advancing Translational Sciences. Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High- throughput Screening. [Link]

  • protocols.io. In vitro kinase assay. [Link]

  • Reaction Biology. Kinase Screening Assay Services. [Link]

  • Bowdish Lab. NF-KBLUCIFERASE ASSAY. [Link]

  • Preprints.org. Unveiling The Therapeutic Potential Of Thiazoles: A Review Of Their Biological Activities. [Link]

  • MDPI. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. [Link]

  • Molecular Devices. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5. [Link]

  • BPS Bioscience. HEK293 Cell Line - NF-κB Reporter (Luc). [Link]

  • ACS Publications. Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. [Link]

  • PMC. In-vitro and in-silico assessment of thiazole-thiazolidinone derivatives as selective inhibitors of urease and α-glucosidase. [Link]

  • RSC Publishing. Design, synthesis, biological evaluation, and in silico studies of novel 1,3-thiazole derivatives. [Link]

  • PMC. 4-Phenyl-1,3-thiazole-2-amines as scaffolds for new antileishmanial agents. [Link]

  • PapersFlow. Synthesis of Tetrazole Derivatives: Research Guide & Key Papers. [Link]

  • ResearchGate. Synthesis and biological evaluation of tetrazole containing compounds as possible anticancer agents. [Link]

  • MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

  • ResearchGate. 4-Phenyl-1,3-thiazole-2-amines as scaffolds for new antileishmanial agents. [Link]

  • PubMed. 1H-pyrazol-1-yl)-4-(4-phenyl)thiazole derivatives as cardiotonic agents via inhibition of PDE3. [Link]

  • SSRN. Novel 4-phenylthiazol-2-amine derivatives: synthesis, antimicrobial and hemolytic activity. [Link]

  • PMC. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. [Link]

Sources

Cell culture dosing guidelines for thiazol-2-amine research compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The thiazol-2-amine (2-aminothiazole) scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for FDA-approved kinase inhibitors (e.g., Dasatinib, Dabrafenib) and antimicrobial agents. However, for in vitro researchers, this scaffold presents a distinct "triad of challenges": poor aqueous solubility , chemical instability in solution , and a high propensity for non-specific aggregation (PAINS) .

This guide provides a standardized, field-validated protocol for dosing thiazol-2-amine derivatives in cell culture. It moves beyond generic handling to address the specific physicochemical liabilities of this class, ensuring that observed biological effects are due to specific target engagement rather than artifactual toxicity or precipitation.

Pre-Dosing Considerations: The Chemistry-Biology Interface

Before uncapping the vial, researchers must understand the specific liabilities of the thiazol-2-amine scaffold.

  • Solubility vs. Permeability: These compounds are often highly lipophilic (high LogP) to penetrate cell membranes but possess poor aqueous solubility. This leads to "crash-out" precipitation when high-concentration DMSO stocks are introduced directly into aqueous media.

  • The PAINS Liability: Thiazol-2-amines are classified as Pan-Assay Interference Compounds (PAINS) .[1][2][3] In biochemical assays, they can form colloidal aggregates that sequester proteins, leading to false positives [1]. In cell culture, these micro-aggregates can adhere to cell membranes, causing non-specific cytotoxicity that mimics efficacy.

  • Chemical Instability: The C5 position of the thiazole ring is electron-rich and susceptible to oxidation. Furthermore, solutions in DMSO can degrade over time due to hygroscopicity (water absorption) and light sensitivity.

Protocol 1: Stock Solution Preparation & Storage

Objective: To create a stable, homogenous stock solution while minimizing degradation.

Reagents:

  • Dimethyl Sulfoxide (DMSO), Sterile Filtered, Cell Culture Grade (≥99.9%).

  • Note: Avoid Ethanol if possible; DMSO is preferred for thiazoles due to higher solvency power, though toxicity limits are stricter.

Procedure:

  • Calculations: Calculate the volume required to achieve a 10 mM or 20 mM stock concentration. Avoid making stocks >50 mM, as this increases the risk of precipitation upon freeze-thaw cycles.

  • Dissolution: Add DMSO to the vial. Vortex vigorously for 30 seconds.

  • Visual Check: Hold the vial up to a light source. The solution must be crystal clear. If turbidity persists, sonicate in a water bath at 37°C for 5 minutes.

    • Critical: If the compound does not dissolve at 10 mM in 100% DMSO, it is unsuitable for standard cell culture dosing without specialized formulation (e.g., cyclodextrins).

  • Aliquot & Storage: Do not store the bulk stock at 4°C. Aliquot into single-use amber vials (to protect from light) and store at -20°C or -80°C .

    • Shelf Life: Discard thawed aliquots after 1 month. Thiazol-2-amines can undergo oxidative degradation in DMSO over time.

Protocol 2: The "Intermediate Step" Dosing Method

Rationale: Direct addition of 100% DMSO stock to cell media often causes immediate, microscopic precipitation ("shock precipitation") due to the rapid change in polarity. This protocol uses an intermediate dilution step to buffer this transition.[4]

Workflow Diagram (Graphviz):

DosingWorkflow cluster_0 Prevention of Shock Precipitation Stock 10 mM DMSO Stock (100% DMSO) Inter Intermediate Dilution (10x Final Conc) (10% DMSO in Media) Stock->Inter 1. Dilute 1:10 into Media Final Final Well Conc. (1x Conc) (1% DMSO) Inter->Final 2. Add 1:10 vol to Cells Cells Cell Culture Plate (Pre-equilibrated) Final->Cells Diffusion

Caption: Step-wise dilution strategy to prevent compound crystallization during media addition.

Step-by-Step Procedure:

  • Define Limits: Determine the Maximum Tolerated Dose (MTD) of DMSO for your cell line.

    • Robust Lines (HeLa, HEK293): < 0.5% v/v.[5][6]

    • Sensitive Lines (Primary, Stem Cells): < 0.1% v/v [2].[5][7]

  • Prepare Intermediate Plate (The "10x" Plate):

    • In a sterile V-bottom 96-well plate, prepare your serial dilutions in complete cell culture media containing 10% DMSO.

    • Why? This keeps the compound soluble (high organic content) while beginning the transition to aqueous buffer.

  • Final Addition:

    • Transfer the volume from the Intermediate Plate to the Cell Plate at a 1:10 ratio .

    • Example: Add 10 µL of "Intermediate" to 90 µL of cells.

    • Result: Final DMSO concentration is 1% (if starting with 10% intermediate) or adjusted accordingly to hit the 0.1-0.5% target.

  • Rapid Mixing: Immediately mix by gentle pipetting or placing on an orbital shaker for 2 minutes. Do not allow the high-concentration drop to sit at the bottom of the well.

Critical Control Experiments (Self-Validation)

To ensure data integrity, you must distinguish between true pharmacological inhibition and artifacts.[8]

A. The "Crystal Check" (Mandatory)

Thiazol-2-amines are notorious for precipitating after addition to the incubator.

  • Method: 2 hours after dosing, inspect the highest concentration wells under a phase-contrast microscope (20x or 40x).

  • Fail Criteria: If you see dark, needle-like crystals or amorphous debris covering the cells, the data is invalid. The compound has precipitated, reducing the effective concentration and causing physical stress to cells.

B. The Vehicle Control
  • Cells must be treated with media containing the exact same % of DMSO as the treatment wells.

  • If the Vehicle Control shows >10% cytotoxicity compared to untreated cells, your DMSO concentration is too high, masking the compound's specific effects.

C. PAINS Decision Tree

Use this logic flow to troubleshoot unexpected toxicity or lack of efficacy.

PAINSTree Start Observed Cytotoxicity or Activity Check1 Microscopic Inspection: Crystals Visible? Start->Check1 Result1 Artifact: Solubility Limit Exceeded (Reduce Conc.) Check1->Result1 Yes Check2 Dose-Response Curve: Is Hill Slope > 2.0? Check1->Check2 No Result2 Suspect PAINS/Aggregation (Non-specific binding) Check2->Result2 Yes (Steep Curve) Check3 Valid Pharmacological Response Check2->Check3 No (Normal Sigmoid)

Caption: Decision logic for validating Thiazol-2-amine bioactivity versus artifactual interference.

Data Presentation & Solvent Limits

Table 1: Recommended Solvent Limits for Thiazol-2-amine Dosing

ParameterRobust Cell Lines (e.g., HeLa, A549)Sensitive Lines (e.g., Primary Neurons, iPSCs)
Max DMSO (Final) 0.5% (v/v)0.1% (v/v)
Stock Storage -20°C (Max 6 months)-80°C (Max 6 months)
Visual Check Mandatory at >10 µMMandatory at >1 µM
Vehicle Control Required (Normalized)Required (Normalized)

References

  • Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays.[3][8][9][10] Journal of Medicinal Chemistry, 53(7), 2719–2740.[10]

  • ATCC Technical Guides. (n.d.). DMSO usage in cell culture: Toxicity and Limits. American Type Culture Collection.

  • Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition. Journal of Medicinal Chemistry, 58(5), 2091–2113.

Sources

Optimization of microwave-assisted synthesis for thiazole-tetrazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Microwave-Assisted Synthesis of Thiazole-Tetrazole Hybrids

Executive Summary & Scientific Rationale

Thiazole and tetrazole rings are privileged pharmacophores in medicinal chemistry.[1] Thiazoles (found in Ritonavir, Dasatinib) offer metabolic stability and hydrogen-bonding capability, while tetrazoles (found in Losartan, Valsartan) serve as lipophilic bioisosteres for carboxylic acids, enhancing bioavailability and receptor binding.

Combining these two rings into a single hybrid scaffold traditionally requires harsh conditions: prolonged reflux (12–24 hours), toxic solvents, and tedious purification, often resulting in low yields due to thermal degradation.

The Microwave Advantage: This guide details a Microwave-Assisted Organic Synthesis (MAOS) protocol that leverages dielectric heating to accelerate reaction kinetics.[2][3] By coupling the Hantzsch Thiazole Synthesis with a [3+2] Azide-Nitrile Cycloaddition , researchers can reduce reaction times from hours to minutes while improving purity profiles.

Mechanistic Insight & Reaction Design

To ensure reproducibility, it is critical to understand the mechanism driving the microwave acceleration.

A. The Hantzsch Thiazole Synthesis (Step 1)

This step involves the condensation of an


-haloketone with a thioamide (or thiourea).
  • MW Effect: Polar solvents (Ethanol/PEG-400) efficiently couple with microwave irradiation (

    
     GHz), generating rapid internal heating. This overcomes the activation energy barrier for the initial nucleophilic attack of sulfur on the 
    
    
    
    -carbon and the subsequent dehydration step.
B. The [3+2] Cycloaddition (Step 2)

The formation of the tetrazole ring via sodium azide (


) and a nitrile is a thermally demanding 1,3-dipolar cycloaddition.
  • MW Effect: Conventional heating often fails to provide the energy required to distort the linear azide anion into the reactive bent conformation. Microwave irradiation, combined with a Lewis Acid catalyst (e.g.,

    
    ), stabilizes the transition state and accelerates ring closure.
    
C. Synthetic Pathway Diagram

ReactionPathway Start Precursors (Thioamide + Alpha-Haloketone) Inter Intermediate (Cyanothiazole) Start->Inter Step 1: Hantzsch MW: 80°C, 10 min Solvent: EtOH Product Final Product (Thiazole-Tetrazole Hybrid) Inter->Product Step 2: [3+2] Cycloaddition MW: 130°C, 20 min Solvent: DMF/H2O Reagent Reagents (NaN3, ZnBr2) Reagent->Inter

Figure 1: Modular synthetic pathway for thiazole-tetrazole hybrids. Step 1 utilizes Hantzsch condensation; Step 2 utilizes Lewis-acid catalyzed cycloaddition.

Optimization Parameters (Design of Experiments)

Successful MAOS requires tuning three critical variables. Do not rely on "default" settings; optimize based on the polarity of your specific substrates.

Variable 1: Solvent Selection

Microwave heating depends on the loss tangent (


) of the solvent.
  • High Absorbers (Ethanol, DMF, DMSO): Essential for reaching high temperatures quickly.

  • Recommendation: Use Ethanol for the thiazole step (green, easy workup) and DMF/Water (9:1) for the tetrazole step (solubilizes inorganic azides).

Variable 2: Catalyst Screening (Tetrazole Step)

The reaction between a nitrile and azide is sluggish.

  • Standard:

    
     (Cheap, but requires longer times).
    
  • Optimized:

    
     or Nano-
    
    
    
    . Zinc bromide acts as a Lewis acid, coordinating to the nitrile nitrogen, increasing its electrophilicity towards the azide anion.
Variable 3: Temperature vs. Pressure[4]
  • Thiazole Step: 80–100°C. Low pressure risk.

  • Tetrazole Step: 120–150°C. Critical: Azide decomposition begins >275°C, but hydrazoic acid (

    
    ) is volatile.[4]
    
  • Control: Use a dedicated microwave reactor with an IR temperature sensor and active pressure management (e.g., CEM Discover or Anton Paar Monowave).

Detailed Experimental Protocol

Safety Warning: Sodium azide (


) is acutely toxic and can form explosive metal azides.[4]
  • NEVER use chlorinated solvents (DCM, Chloroform) with azides (forms explosive diazidomethane).

  • NEVER allow the reaction to become acidic (forms lethal

    
     gas).
    
  • ALWAYS use a blast shield and operate in a fume hood.

Step 1: Synthesis of 4-(4-cyanophenyl)-2-aminothiazole
  • Reagents: 4-(2-bromoacetyl)benzonitrile (1.0 mmol), Thiourea (1.2 mmol).

  • Solvent: Ethanol (3 mL).

  • Vessel: 10 mL Pyrex microwave vial with a crimp cap/septum.

  • MW Settings:

    • Temperature: 80°C

    • Hold Time: 10 minutes

    • Power: Dynamic (Max 150 W)

    • Stirring: High[5]

  • Workup: Cool to RT. Pour into 5%

    
     (aq). Filter the precipitate, wash with water, and dry.
    
    • Expected Yield: >90%[6][7]

Step 2: Synthesis of 5-(4-(2-aminothiazol-4-yl)phenyl)-1H-tetrazole
  • Reagents: Product from Step 1 (0.5 mmol), Sodium Azide (

    
    , 1.5 mmol), Zinc Bromide (
    
    
    
    , 0.5 mmol).
  • Solvent: DMF (2 mL) + Water (0.5 mL). Water is crucial to solubilize the azide.

  • Vessel: 10 mL pressurized microwave vial.

  • MW Settings:

    • Temperature: 130°C[8][9]

    • Hold Time: 20 minutes

    • Pressure Limit: 250 psi (17 bar)

  • Workup:

    • Cool to RT.

    • CAUTION: Add 10% HCl dropwise in a fume hood to adjust pH to ~2-3 (precipitates the tetrazole). Ensure good ventilation to manage trace

      
      .
      
    • Filter the solid. Recrystallize from Ethanol/DMF.

Data Presentation & Validation

Table 1: Comparison of Conventional vs. Microwave Methods

ParameterConventional RefluxMicrowave OptimizedImprovement Factor
Reaction Time (Step 1) 4–6 Hours10 Minutes24x Faster
Reaction Time (Step 2) 12–24 Hours20 Minutes36x Faster
Yield (Overall) 45–60%85–92%~1.5x Higher
Solvent Usage 50–100 mL2–5 mLGreen Benefit
Validation Workflow (QC)

To confirm the transformation, utilize the following logic flow:

Validation Sample Crude Product IR IR Spectroscopy Check: Disappearance of Nitrile (-CN) at 2200 cm-1 Sample->IR NMR 1H NMR (DMSO-d6) Check: New NH signal (Tetrazole) at 14-16 ppm Sample->NMR LCMS LC-MS Check: M+1 Peak matching Hybrid Mass Sample->LCMS

Figure 2: Quality Control decision tree. The disappearance of the sharp nitrile peak in IR is the fastest indicator of Step 2 completion.

References

  • Microwave-Assisted Hantzsch Synthesis

    • Narayana, B., et al. "Microwave assisted synthesis of some new thiazole derivatives." Phosphorus, Sulfur, and Silicon and the Related Elements, 2004.

  • Tetrazole Synthesis via [3+2] Cycloaddition

    • Demko, Z. P., & Sharpless, K. B. "Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water." The Journal of Organic Chemistry, 2001.[10]

  • Microwave Acceleration of Tetrazoles

    • Amantini, D., et al. "Sustainable Synthesis of Tetrazoles: Microwave-Assisted Cycloaddition of Nitriles and Sodium Azide." The Journal of Organic Chemistry, 2005.

  • Safety of Azides in Microwave

    • Kappe, C. O., & Dallinger, D. "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition, 2006.

  • Green Chemistry Approaches

    • Polshettiwar, V., & Varma, R. S. "Aqueous microwave chemistry: a clean and green synthetic tool for rapid drug discovery." Chemical Society Reviews, 2008.

Sources

Application Note: Crystallization Protocols for 4-[4-(1H-tetrazol-1-yl)phenyl]-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Profile

This Application Note provides rigorous protocols for the crystallization and purification of 4-[4-(1H-tetrazol-1-yl)phenyl]-1,3-thiazol-2-amine . This compound represents a challenging class of "linked heterocycles" often encountered in drug discovery as kinase inhibitors, antimicrobial agents, or protein aggregation inhibitors.

The molecule features two distinct nitrogen-rich domains: a 1-substituted tetrazole (neutral/weakly basic) and a 2-aminothiazole (basic, pKa ~5.3). Unlike 5-substituted tetrazoles, the 1-substituted tetrazole motif lacks an acidic proton, rendering the molecule predominantly basic and lipophilic. Successful crystallization requires exploiting the aminothiazole's pH-sensitivity and the rigid hydrophobic backbone.

Physicochemical Profile
PropertyCharacteristicImplication for Crystallization
Molecular Weight ~244.28 g/mol Moderate size; likely forms dense crystal packing.
Solubility (Water) Negligible (< 0.1 mg/mL)Water is the primary anti-solvent.
Solubility (DMSO/DMF) High (> 50 mg/mL)Ideal "good solvents" for stock solutions.
pKa (Aminothiazole) ~5.3 (Conjugate acid)Soluble in dilute strong acids (HCl); precipitates at pH > 6.
Thermal Stability WARNING Tetrazoles can decompose exothermically releasing

. Avoid T > 80°C.

Solubility Mapping & Solvent Selection

The following solubility data guides the selection of crystallization solvent systems. Data is estimated based on structural analogs (phenyl-tetrazoles and aminothiazoles).

Solvent ClassSpecific SolventSolubility @ 25°CSolubility @ 60°CRole
Polar Aprotic DMSOHighVery HighPrimary Solvent
Polar Aprotic DMFHighVery HighPrimary Solvent
Alcohol MethanolLowModerateAnti-solvent / Co-solvent
Alcohol EthanolLowModerateAnti-solvent / Co-solvent
Chlorinated DCM / ChloroformModerateGoodExtraction / Evaporation
Aqueous Water (Neutral)InsolubleInsolubleStrong Anti-solvent
Aqueous Acid 1.0M HClSoluble (as salt)SolublePurification Medium

Protocol A: pH-Swing Reactive Crystallization (Purification)

Objective: This is the primary method for purifying crude material containing synthesis byproducts (e.g., unreacted starting materials, inorganic salts). It exploits the basicity of the 2-aminothiazole moiety.

Mechanistic Workflow

The protocol converts the hydrophobic free base into a water-soluble hydrochloride salt, allowing filtration of insoluble impurities, followed by controlled neutralization to grow crystals of the free base.

pH_Swing_Crystallization Start Crude Solid (Free Base) Acidification Dissolution in 1M HCl (Target pH < 2.0) Start->Acidification Protonation of Thiazole Amine Filtration Filtration (0.45 µm) Remove Insoluble Impurities Acidification->Filtration Remove organics Neutralization Slow Addition of 1M NaOH (Target pH 8-9) Filtration->Neutralization Clear Filtrate Nucleation Nucleation Onset (Cloud Point) Neutralization->Nucleation Supersaturation Aging Ostwald Ripening (Stir 2-4 hrs @ RT) Nucleation->Aging Crystal Growth Isolation Filtration & Washing (Water -> Cold Ethanol) Aging->Isolation Final Recovery

Figure 1: Reactive crystallization workflow utilizing the aminothiazole pKa switch.

Detailed Procedure
  • Dissolution: Suspend 1.0 g of crude solid in 20 mL of 1.0 M HCl . Stir vigorously for 15 minutes. The solution should become clear (yellow/orange). If solids remain, they are likely non-basic impurities.

  • Clarification: Filter the acidic solution through a Celite pad or a 0.45 µm PTFE membrane to remove insoluble particulates.

  • Neutralization (Critical Step):

    • Place the filtrate in a jacketed reactor or round-bottom flask with overhead stirring (200 RPM).

    • Slowly add 1.0 M NaOH dropwise.

    • Monitor pH.[1] A heavy precipitate will form as pH passes 5.0–6.0.

    • Continue addition until pH reaches 8.5–9.0 to ensure complete deprotonation.

  • Aging: Do not filter immediately. Allow the slurry to stir at Room Temperature (20-25°C) for 2–4 hours. This promotes "Ostwald Ripening," where small amorphous particles dissolve and redeposit onto larger, more crystalline lattices.

  • Isolation: Filter the solids using a Buchner funnel.

  • Washing: Wash the cake with:

    • 3 x 10 mL Deionized Water (to remove NaCl).

    • 1 x 5 mL Cold Ethanol (to displace water and aid drying).

  • Drying: Dry under vacuum at 45°C for 12 hours. Do not exceed 60°C due to tetrazole thermal sensitivity.

Protocol B: Anti-Solvent Crystallization (Polymorph Control)

Objective: To obtain high-purity crystalline forms suitable for X-ray diffraction (XRD) or biological assays. This method avoids salt formation and focuses on lattice packing.

Solvent System
  • Solvent (Good): DMSO (Dimethyl sulfoxide)[1]

  • Anti-Solvent (Bad): Water or Methanol

Detailed Procedure
  • Dissolution: Dissolve 500 mg of the compound in the minimum amount of DMSO at room temperature (approx. 2–4 mL).

    • Note: If dissolution is slow, warm gently to 40°C. Avoid higher temperatures.

  • Filtration: Pass the DMSO solution through a 0.2 µm syringe filter into a clean vial.

  • Controlled Addition:

    • Method A (Rapid): Add the DMSO solution dropwise into 20 mL of rapidly stirring Water. This yields fine microcrystals (good for dissolution rate, bad for diffraction).

    • Method B (Slow Diffusion - Recommended for X-Ray): Place the DMSO solution in a small inner vial. Place this vial inside a larger jar containing Methanol. Cap the large jar. Methanol vapor will slowly diffuse into the DMSO, causing slow, high-quality crystal growth over 3–7 days.

  • Harvesting: Collect crystals by filtration.

    • Crucial Step: If using DMSO, wash the final crystals copiously with Methanol or Isopropanol to remove residual DMSO, which can solvate the lattice and lead to "oiling out" later.

Troubleshooting & Optimization

Common Failure Modes
ObservationDiagnosisRemediation
"Oiling Out" (Liquid droplets form instead of crystals)Supersaturation is too high or temperature is too high.1. Reduce concentration.2. Add anti-solvent slower.3. Seed the mixture with a small crystal from a previous batch.
Amorphous Solid (No diffraction pattern)Precipitation was too fast.Use Protocol B (Method B - Vapor Diffusion) or Protocol A with a very slow neutralization rate (over 1 hour).
Yellow Discoloration Oxidation of the aminothiazole.Perform crystallization under Nitrogen or Argon atmosphere. Add 0.1% Sodium Metabisulfite during Protocol A.
Safety: Tetrazole Hazards

While 1-substituted tetrazoles are generally more stable than their 5-substituted counterparts, they are still energetic materials.

  • DSC Check: Before scaling up (>5g), run a Differential Scanning Calorimetry (DSC) scan. Look for sharp exotherms.

  • Avoid Grinding: Do not vigorously grind dry crystals in a mortar, as tetrazoles can be shock-sensitive.

References

The following references provide the foundational chemistry and engineering principles used to design these protocols.

  • Tetrazole Chemistry & Stability: R. N. Butler, "Tetrazoles," in Comprehensive Heterocyclic Chemistry II, Vol. 4, Elsevier, 1996. (Foundational text on 1- vs 5-substituted tetrazole acidity and stability).
  • Aminothiazole Crystallization

    • PubChem Compound Summary for CID 2155, "2-Aminothiazole." (pKa and solubility data). Available at: [Link]

  • General Crystallization Techniques for Heterocycles: Beckmann, W. "Crystallization: Basic Concepts and Industrial Applications," Wiley-VCH, 2013. (Standard reference for pH-swing and anti-solvent methodologies). BenchChem Protocols, "Overcoming solubility issues with phenyl-heterocycle compounds." (Solvent selection logic for rigid phenyl-linked systems).
  • Specific Structural Analogs (Synthesis & Properties)

    • Mykhailiuk, P. K., et al. "Synthesis of 5-substituted 1H-tetrazoles." ResearchGate, 2015.
    • MDPI Molbank, "Synthesis of 3-(5-phenyl-2H-tetrazol-2-yl)pyridine." (Analogous structure purification using DMSO). Available at: [Link][2][3][4]

Sources

Storage and stability requirements for 1H-tetrazol-1-yl phenyl compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1H-tetrazol-1-yl phenyl compounds (1-phenyl-1H-tetrazoles) are high-nitrogen heterocyclic building blocks critical in the synthesis of pharmaceuticals (e.g., angiotensin II receptor antagonists) and energetic materials. While chemically versatile, these compounds exhibit a unique stability profile characterized by exothermic decomposition at elevated temperatures and sensitivity to acidic hydrolysis.

This guide provides a rigorous technical framework for the storage, handling, and stability assessment of these compounds. It moves beyond generic "cool, dry place" advice to define specific engineering controls and analytical workflows required to maintain compound integrity and personnel safety.

Physicochemical Stability Profile

To manage stability, one must understand the degradation mechanisms. 1-substituted tetrazoles are generally more thermally labile than their 5-substituted counterparts due to the lack of an acidic proton which stabilizes the ring via hydrogen bonding in the solid state.

Thermal Decomposition Mechanism

Upon heating (typically >150°C, though onset can be lower for specific derivatives), the tetrazole ring undergoes a retro-1,3-dipolar cycloaddition or fragmentation.

  • Primary Pathway: Elimination of molecular nitrogen (

    
    ).
    
  • Secondary Pathway: Formation of reactive carbodiimides or isonitriles.

Key Risk: The release of


 gas is often rapid and exothermic, leading to pressure buildup in sealed vessels.
Hydrolytic Stability
  • Neutral pH: Generally stable.

  • Acidic pH: Susceptible to protonation at N4, facilitating ring cleavage.

  • Basic pH: 1-substituted tetrazoles are resistant to deprotonation (unlike 5-substituted), but strong bases can attack the ring carbon.

Visualizing the Degradation Pathway

The following diagram illustrates the thermal and chemical degradation pathways that necessitate strict storage controls.

DecompositionPathway cluster_0 Storage Risks Tetrazole 1-Phenyl-1H-tetrazole (Intact) Transition Transition State (Ring Strain) Tetrazole->Transition Heat (>150°C) Intermed Imidoyl Azide / Nitrene Intermediate Transition->Intermed N2_Loss Loss of N2 (Gas) EXOTHERMIC Intermed->N2_Loss Prod1 Carbodiimide Derivative Intermed->Prod1 Rearrangement Prod2 Isonitrile Derivative Intermed->Prod2 Fragmentation

Figure 1: Thermal decomposition pathway of 1-substituted tetrazoles leading to nitrogen gas release and organic byproducts.[1]

Standard Operating Procedure (SOP): Storage & Handling

Objective: Prevent thermal initiation and hydrolytic cleavage during long-term storage.

Environmental Controls
ParameterSpecificationRationale
Temperature 2°C to 8°C (Refrigerated)Suppresses kinetic energy required for ring fragmentation.
Atmosphere Argon or Nitrogen Headspace Prevents moisture ingress; critical for hygroscopic derivatives.
Light Amber/Opaque Vials While not primarily photosensitive, UV can catalyze radical formation in impurities.
Humidity < 40% RH Prevents hydrolytic attack on the tetrazole ring.
Container Specifications
  • Primary: Borosilicate glass (Type I) with Teflon-lined screw caps.

  • Secondary: Sealed polyethylene bag with desiccant (Silica gel or Molecular Sieves 4Å).

  • Prohibited: Do not use metal spatulas or containers for derivatives with free thiol/acid groups (potential for shock-sensitive salt formation).

Storage Decision Logic

StorageLogic Start Incoming Material: 1H-tetrazol-1-yl phenyl Check_Sub Check Substituents Start->Check_Sub Is_Energetic High Nitrogen/Nitro groups? Check_Sub->Is_Energetic Secure Explosion-Proof Fridge (Blast Shield) Is_Energetic->Secure Yes Standard Standard Chemical Fridge (+4°C) Is_Energetic->Standard No Desiccate Add Desiccant & Inert Gas Purge Secure->Desiccate Standard->Desiccate

Figure 2: Decision tree for selecting appropriate storage containment based on compound functionalization.

Protocol: Stability Testing Workflow

Purpose: To validate the integrity of the compound after storage or before use in critical assays.

Analytical Method (HPLC-UV)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: 215 nm (Tetrazole ring absorption) and 254 nm (Phenyl ring).

  • Flow Rate: 1.0 mL/min.

Acceptance Criteria
  • Purity: ≥ 98.0% by peak area.

  • Appearance: White to off-white crystalline solid (Yellowing indicates oxidation or decomposition).

  • Loss on Drying (LOD): < 0.5% w/w.

Accelerated Aging Protocol (Stress Test)
  • Aliquot 50 mg of sample into a crimp-sealed headspace vial.

  • Incubate at 40°C / 75% RH for 7 days.

  • Analyze via HPLC.

  • Fail Condition: Appearance of new peaks > 0.5% (typically isonitrile or amide hydrolysis products).

Safety & Hazard Assessment

WARNING: 1-Phenyl-1H-tetrazoles are precursors to energetic materials.

  • Explosion Hazard: While 1-phenyl-1H-tetrazole itself is moderately stable, derivatives with nitro (-NO2) or azido (-N3) groups are Class 1 Explosives . Always check the specific SDS.

  • Incompatibility:

    • Strong Acids: Induce ring decomposition.

    • Strong Bases: May cause ring opening.

    • Reducing Agents: Can reduce the tetrazole ring or substituents.

  • Disposal:

    • Do NOT concentrate to dryness if peroxides are suspected.

    • Quenching: Dilute with excess water and treat with 10% Sodium Hypochlorite (Bleach) solution slowly to oxidize residues before disposal as hazardous chemical waste.

References

  • Thermal Decomposition Data: Yilmaz, N., et al. (2015). "An experimental and theoretical study toward the synthesis, structure and thermal decomposition of some phenyl tetrazoles." Journal of Thermal Analysis and Calorimetry. Link

  • General Tetrazole Stability: Ostrovskii, V. A., et al. (2024).[2] "Decomposition products of tetrazoles." Russian Chemical Reviews. Link

  • Safety Data Sheet: Sigma-Aldrich. (2023). "Safety Data Sheet: 1-Phenyl-1H-tetrazole-5-thiol." Link

  • Synthesis & Reactivity: Kocienski, P. J. (1998). "Tetrazoles in Organic Synthesis." Protecting Groups. Thieme Medical Publishers.
  • Mechanistic Insight: Frija, L. M. T., et al. (2010). "Microwave-assisted synthesis of tetrazoles." Journal of Organic Chemistry. (Discusses thermal limits during synthesis).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-[4-(1H-tetrazol-1-yl)phenyl]-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 4-[4-(1H-tetrazol-1-yl)phenyl]-1,3-thiazol-2-amine. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the complexities of this multi-step synthesis and optimize your product yield.

Introduction

The synthesis of 4-[4-(1H-tetrazol-1-yl)phenyl]-1,3-thiazol-2-amine is a sequential process that combines two critical heterocyclic formations: the creation of a tetrazole ring via a [3+2] cycloaddition and the construction of a 2-aminothiazole ring through the well-established Hantzsch thiazole synthesis.[1][2] The molecule is of interest in medicinal chemistry, where the tetrazole ring often serves as a bioisostere for a carboxylic acid group, enhancing metabolic stability, while the aminothiazole scaffold is a privileged structure found in numerous FDA-approved drugs.[3][4][5]

This guide focuses on the most common synthetic pathway, which involves the initial formation of the tetrazole-functionalized aromatic core, followed by elaboration to an α-bromoketone, and concluding with the Hantzsch cyclization. Each step presents unique challenges, from handling potentially hazardous reagents to controlling side reactions that can significantly impact final yield and purity.

Overall Synthetic Workflow

The synthesis is typically approached in three main stages starting from 4-cyanophenyl-substituted precursors.

Synthetic_Workflow cluster_0 Stage 1: Tetrazole Formation cluster_1 Stage 2: Ketone Formation & Bromination cluster_2 Stage 3: Hantzsch Cyclization A 4-Substituted Benzonitrile B 1-(4-cyanophenyl)-1H-tetrazole or related precursor A->B NaN3, Catalyst C 2-Bromo-1-(4-(1H-tetrazol-1-yl)phenyl)ethanone B->C 1. Grignard/Friedel-Crafts 2. Br2 or NBS D Target Molecule: 4-[4-(1H-tetrazol-1-yl)phenyl]- 1,3-thiazol-2-amine C->D Thiourea, Solvent, Heat

Caption: High-level overview of the synthetic pathway.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable and common synthetic route for this molecule?

The most frequently employed and generally reliable route involves first preparing the key intermediate, 2-bromo-1-(4-(1H-tetrazol-1-yl)phenyl)ethanone. This intermediate is then reacted with thiourea in a Hantzsch thiazole synthesis. This approach avoids exposing the sensitive 2-aminothiazole moiety to the potentially harsh conditions of tetrazole formation.

Q2: What are the most critical safety precautions for this synthesis?

The primary safety concern is the use of sodium azide (NaN₃) and the potential in-situ generation of hydrazoic acid (HN₃) during tetrazole formation.[6]

  • Toxicity and Explosion Hazard: Hydrazoic acid is highly toxic, volatile, and explosive. All reactions involving azides and acids (including Lewis or Brønsted acid catalysts) MUST be conducted in a certified, high-flow chemical fume hood.[6][7]

  • Waste Disposal: Azide waste can form explosive heavy metal azides. Quench residual azide carefully and dispose of waste according to your institution's hazardous waste protocols. Do not mix azide waste with waste containing heavy metal salts.[6]

Q3: Can I perform the Hantzsch synthesis first and then form the tetrazole ring?

While theoretically possible, this route is less common. It would require the synthesis of 4-(2-amino-1,3-thiazol-4-yl)benzonitrile, followed by the cycloaddition with sodium azide. The 2-aminothiazole group can complicate the tetrazole formation step, potentially acting as a competing nucleophile or being unstable under the required reaction conditions.

Q4: My final product has very low solubility. How can I purify it effectively?

The target molecule, like many thiazole derivatives, is often a poorly soluble solid.[8] Purification typically relies on:

  • Precipitation and Washing: After the reaction, neutralizing the mixture often causes the product to precipitate. Thorough washing with water, followed by a non-polar solvent like diethyl ether, can remove many impurities.[9]

  • Recrystallization: This is the most effective method for achieving high purity. Common solvent systems include ethanol/water mixtures, DMF, or DMSO.[9] Finding the right solvent system is key and may require some screening.

  • Acid-Base Extraction: If the product is contaminated with non-basic impurities, it can be dissolved in an acidic aqueous solution, washed with an organic solvent, and then re-precipitated by adding a base.

Troubleshooting Guide

This section addresses specific experimental issues you may encounter.

Part 1: Tetrazole Ring Formation

The conversion of a substituted benzonitrile to a 1H-tetrazole is a critical step.

Problem 1: Low or no conversion of the nitrile to the tetrazole.

  • Potential Cause A: Inactive Catalyst. Many protocols require a Lewis or Brønsted acid catalyst (e.g., ZnBr₂, NH₄Cl, silica sulfuric acid) to activate the nitrile towards nucleophilic attack by the azide ion.[6][7][10] The catalyst may be old, hydrated, or used in insufficient quantity.

    • Solution: Use a freshly opened or properly stored catalyst. Ensure anhydrous conditions if the catalyst is water-sensitive. Consider using a more robust catalytic system, such as zinc salts in water, which can be more environmentally friendly and safer.[10]

  • Potential Cause B: Insufficient Temperature or Reaction Time. This cycloaddition often requires significant thermal energy to overcome the activation barrier, with temperatures typically ranging from 100-150 °C.[11]

    • Solution: Ensure your reaction reaches and maintains the target temperature. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Reactions in DMF often require several hours to reach completion.[7]

  • Potential Cause C: Poor Reagent Quality. Sodium azide can degrade over time. The nitrile starting material may contain impurities that inhibit the reaction.

    • Solution: Use high-purity sodium azide and ensure your nitrile starting material is pure.

Part 2: Hantzsch Thiazole Synthesis

This step involves the cyclization of 2-bromo-1-(4-(1H-tetrazol-1-yl)phenyl)ethanone with thiourea.

Problem 2: The final yield of the 2-aminothiazole is consistently low.

  • Potential Cause A: Impure α-Bromoketone. The α-bromoketone intermediate is highly reactive and can decompose upon storage or during purification. It may also contain residual starting ketone or dibrominated species.

    • Solution: Use the α-bromoketone immediately after its preparation and purification. Confirm its purity by ¹H NMR before proceeding. The presence of a clean singlet for the -CH₂Br protons is a good indicator of purity.

  • Potential Cause B: Suboptimal Stoichiometry. While the theoretical stoichiometry is 1:1, using a slight excess of thiourea can often drive the reaction to completion.[8]

    • Solution: Use 1.2 to 1.5 equivalents of thiourea relative to the α-bromoketone. This ensures the complete consumption of the more valuable ketone intermediate.

  • Potential Cause C: Incorrect Reaction Conditions. The choice of solvent and temperature is crucial. The Hantzsch synthesis is typically performed in a protic solvent like ethanol under reflux.[3][4]

    • Solution: Ensure the reaction is heated to a steady reflux. Ethanol is the most common and effective solvent. Monitor the reaction by TLC until the α-bromoketone spot disappears.

Problem 3: The isolated product is impure, containing significant byproducts.

  • Potential Cause A: Formation of Isomeric Byproducts. Under strongly acidic conditions, the Hantzsch reaction with substituted thioureas can lead to the formation of 3-substituted 2-imino-2,3-dihydrothiazole isomers.[12] While less common with unsubstituted thiourea, maintaining a neutral to slightly basic pH during workup is advisable.

    • Solution: After the reaction is complete, cool the mixture and pour it into a dilute basic solution, such as 5% sodium carbonate or ammonium hydroxide, to neutralize the HBr formed during the reaction and precipitate the free base of the product.[8]

  • Potential Cause B: Thiazolium Salt Formation. The product is a basic 2-aminothiazole and will exist as a hydrobromide salt in the acidic reaction mixture. If not properly neutralized, this salt may co-precipitate, affecting yield calculations and subsequent analysis.

    • Solution: A thorough wash with a basic solution during workup is essential.[9] Confirm the formation of the free base by comparing its solubility and melting point to literature values for the salt versus the neutral form.

Key Reaction Parameters

ParameterStage 1: Tetrazole FormationStage 3: Hantzsch Cyclization
Key Reagents Nitrile, Sodium Azideα-Bromoketone, Thiourea
Typical Solvent DMF, Water[7][10]Ethanol, Methanol[3][8]
Catalyst ZnBr₂, NH₄Cl, Silica Sulfuric Acid[6][7][10]Often not required, but catalysts like Bu₄NPF₆ can accelerate the reaction.[13]
Temperature 100 - 150 °CReflux (approx. 78 °C for Ethanol)
Stoichiometry 1.1 - 1.5 eq. NaN₃ per nitrile1.2 - 1.5 eq. Thiourea per ketone[8]
Workup Acidification to precipitate product[6]Neutralization with base to precipitate product[8]

Experimental Protocols

Protocol 1: General Procedure for Tetrazole Formation (Catalytic)

This protocol is adapted from literature methods for catalyzed cycloadditions and should be performed in a high-flow fume hood.[7]

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the substituted benzonitrile (1.0 eq.), sodium azide (1.2 eq.), and a catalyst (e.g., silica sulfuric acid, 50% w/w of nitrile).[7]

  • Add DMF (approx. 10 mL per 1 mmol of nitrile).

  • Heat the suspension to reflux (approx. 120-130 °C) with vigorous stirring.

  • Monitor the reaction progress using TLC (a more polar spot should appear for the tetrazole product). The reaction may take 4-12 hours.

  • After completion, cool the mixture to room temperature. Filter off the solid acid catalyst and wash it with a small amount of DMF.

  • Pour the filtrate into a beaker containing dilute HCl and ice.

  • Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and air dry.

  • Recrystallize the crude product from a suitable solvent if necessary.

Protocol 2: Hantzsch Synthesis of 4-[4-(1H-tetrazol-1-yl)phenyl]-1,3-thiazol-2-amine

This protocol is a generalized procedure based on standard Hantzsch synthesis methods.[8]

  • In a round-bottom flask, combine 2-bromo-1-(4-(1H-tetrazol-1-yl)phenyl)ethanone (1.0 eq.) and thiourea (1.5 eq.).

  • Add absolute ethanol (approx. 5-10 mL per mmol of ketone) and a stir bar.

  • Heat the mixture to reflux with stirring for 30 minutes to 2 hours. Monitor the reaction by TLC until the starting ketone is consumed.

  • Remove the flask from the heat and allow the solution to cool to room temperature.

  • Pour the reaction contents into a beaker containing a 5% aqueous solution of sodium carbonate (Na₂CO₃), stirring to mix. A precipitate should form.[8]

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with water to remove any inorganic salts.

  • Spread the collected solid on a watch glass and let it air dry.

  • Determine the mass and percent yield. The crude product can be further purified by recrystallization from an ethanol/water mixture.[9]

Mechanistic Insights & Troubleshooting Logic

Understanding the underlying mechanisms is key to effective troubleshooting.

Troubleshooting_Flowchart Start Low Final Yield Check_Purity Check Purity of Intermediates (¹H NMR, LC-MS) Start->Check_Purity Check_Conditions Review Reaction Conditions (Temp, Time, Stoichiometry) Start->Check_Conditions Impure_Ketone Impure α-Bromoketone? Check_Purity->Impure_Ketone Analysis Results Impure_Nitrile Impure Nitrile? Check_Purity->Impure_Nitrile Suboptimal_Hantzsch Suboptimal Hantzsch Step? Check_Conditions->Suboptimal_Hantzsch Parameter Review Suboptimal_Tetrazole Suboptimal Tetrazole Step? Check_Conditions->Suboptimal_Tetrazole Purify_Ketone ACTION: Re-purify or re-synthesize ketone. Use immediately. Impure_Ketone->Purify_Ketone Yes Purify_Nitrile ACTION: Purify nitrile starting material. Impure_Nitrile->Purify_Nitrile Yes Optimize_Hantzsch ACTION: - Increase thiourea to 1.5 eq. - Ensure steady reflux in EtOH. - Check for complete consumption of ketone by TLC. Suboptimal_Hantzsch->Optimize_Hantzsch Yes Optimize_Tetrazole ACTION: - Confirm catalyst activity. - Increase reaction time/temp. - Ensure anhydrous DMF. Suboptimal_Tetrazole->Optimize_Tetrazole Yes

Caption: A logical flowchart for troubleshooting low yield issues.

References

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction mechanism of Hantzsch thiazole synthesis. Retrieved from [Link]

  • Tighadouini, S., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(9), 1103. Available at: [Link]

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. Available at: [Link]

  • Himo, F., et al. (2002). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society, 124(41), 12210–12216. Available at: [Link]

  • Chem Help ASAP. (2022, December 27). tetrazole synthesis from a nitrile and azide - laboratory experiment [Video]. YouTube. [Link]

  • Ammar, Y. A., et al. (2018). Preparation of 5-Substituted 1 H -Tetrazoles from Nitriles in Water. Journal of Heterocyclic Chemistry, 55(10), 2354-2359. Available at: [Link]

  • Himo, F., et al. (2002). Mechanisms of tetrazole formation by addition of azide to nitriles. Semantic Scholar. Retrieved from [Link]

  • Heravi, M. M., et al. (2013). Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. Synthetic Communications, 43(1), 76-82. Available at: [Link]

  • Kumar, A., et al. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega. Available at: [Link]

  • Rodrigues, C. A., et al. (2018). 4-Phenyl-1,3-thiazole-2-amines as scaffolds for new antileishmanial agents. PeerJ, 6, e5533. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2021). Synthesis of tetrazole hybridized with thiazole, thiophene or thiadiazole derivatives, molecular modelling and antimicrobial activity. Scientific Reports, 11(1), 1-14. Available at: [Link]

  • Journal of Population Therapeutics and Clinical Pharmacology. (n.d.). A Systematic Review On Thiazole Synthesis And Biological Activities. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and structure confirmation of 2,4-disubstituted thiazole and 2,3,4-trisubstituted thiazole as thiazolium bromide salts. Retrieved from [Link]

  • Kumar, A., et al. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega, 9(17), 19131–19163. Available at: [Link]

  • PubMed. (n.d.). 2-(4-(1H-Tetrazol-5-yl)-1H-pyrazol-1-yl)-4-(4-phenyl)thiazole derivatives as cardiotonic agents via inhibition of PDE3. Retrieved from [Link]

  • Arkivoc. (2010). A rapid and high-yielding synthesis of thiazoles and aminothiazoles using tetrabutylammonium hexafluorophosphate as a catalyst. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4-(1H-1,2,3-Triazol-4-YL)-1,3-Thiazole-2-Amine Derivatives. Retrieved from [Link]

  • PubMed. (n.d.). 1H-Tetrazol-5-amine and 1,3-thiazolidin-4-one derivatives containing 3-(trifluoromethyl)phenyl scaffold: Synthesis, cytotoxic and anti-HIV studies. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and Antibacterial Assessment of N-[4-(4-substituted phenyl)-1,3-thiazol-2-yl]. Retrieved from [Link]

  • Sun, M., et al. (2018). Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. European Journal of Medicinal Chemistry, 143, 1145-1156. Available at: [Link]

  • Chem-Station. (n.d.). Synthesis and Biological Activity of New[8][14]Thiazolo[4,5-d]pyridazin-4(5H)-ones. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, characterisation and antibacterial evaluation of some novel 1-phenyl-1h-tetrazole-5-thiol derivatives. Retrieved from [Link]

Sources

Technical Support Center: Navigating the Solubility Challenges of Thiazol-2-amines in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the solubility issues of thiazol-2-amines in aqueous buffers. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in achieving and maintaining the solubility of these critical compounds in their experimental workflows. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in scientific principles and practical laboratory experience.

I. Troubleshooting Guide: From Precipitation to Inconsistent Results

This section addresses common problems encountered during the dissolution and use of thiazol-2-amines in aqueous solutions.

Issue 1: My thiazol-2-amine derivative precipitates out of solution when I dilute my DMSO stock into my aqueous assay buffer.

This is a frequent observation known as "precipitation upon dilution." While many organic compounds are readily soluble in 100% dimethyl sulfoxide (DMSO), their solubility can dramatically decrease in the predominantly aqueous environment of a typical assay buffer.[1]

Root Cause Analysis:

  • Poor Aqueous Solubility: The fundamental issue is the low intrinsic solubility of the thiazol-2-amine derivative in water.[1]

  • Solvent Miscibility vs. Compound Solubility: DMSO is miscible with water, but this does not guarantee the solubility of the compound dissolved within it. As the DMSO is diluted, the solvating environment changes from primarily organic to primarily aqueous, which may not be able to maintain the dissolution of a hydrophobic compound.[1]

Solutions & Mitigation Strategies:

  • Optimize DMSO Concentration: Keep the final DMSO concentration in your assay as low as possible, typically below 0.5%, to minimize solvent-induced artifacts. However, be aware that reducing the DMSO concentration excessively can worsen precipitation.[1]

  • Employ Co-solvents: Prepare your stock solution in a mixture of DMSO and another water-miscible organic solvent, such as ethanol. This can sometimes improve the solubility of the compound in the final aqueous dilution.[1]

  • Serial Dilution: Instead of a single, large dilution step, perform serial dilutions. First, dilute the DMSO stock into an intermediate solution containing a higher percentage of the organic solvent before the final dilution into the aqueous buffer.[1]

Issue 2: I am observing inconsistent results in my biological assays, even when using the same stock solution of my thiazol-2-amine.

Inconsistent biological activity is often a secondary effect of underlying solubility and stability problems.

Potential Causes & Corrective Actions:

  • Time-Dependent Precipitation: Your compound may not be immediately precipitating but could be slowly falling out of solution over the duration of the experiment. This reduces the effective concentration of the compound available to interact with its biological target.[1]

    • Recommendation: Visually inspect your assay plates under a microscope for any signs of precipitation at different time points.

  • pH-Dependent Solubility: The solubility of many thiazole derivatives is highly dependent on the pH of the buffer.[1][2] The amine group in thiazol-2-amines can be protonated in acidic conditions, which can increase their solubility in aqueous solutions.[2] Minor variations in buffer preparation between experiments can lead to significant differences in the amount of dissolved compound.[1]

    • Recommendation: Always prepare buffers with precision and verify the final pH. For weakly basic thiazol-2-amines, a slightly acidic buffer may improve solubility.[3]

  • Compound Instability in DMSO: Some thiazol-2-amines can be unstable in DMSO, undergoing degradation over time, which can alter their biological activity.[1]

    • Recommendation: It is best practice to use freshly prepared stock solutions. If storage is necessary, store aliquots at -20°C or lower and minimize freeze-thaw cycles.[1]

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the fundamental properties of thiazol-2-amines and strategies to enhance their solubility.

Q1: What are the key physicochemical properties of thiazol-2-amines that influence their solubility?

Thiazol-2-amines are heterocyclic amines with a thiazole core.[4] Their solubility is governed by a combination of factors:

  • Polarity: The presence of nitrogen and sulfur atoms in the thiazole ring, along with the amino group, allows for hydrogen bonding with polar solvents like water, which contributes positively to their solubility.[2]

  • pKa and pH-Dependence: Thiazol-2-amines are typically weakly basic. The amino group can become protonated in acidic conditions, forming a more soluble salt.[2][3] Therefore, their aqueous solubility is often pH-dependent.[1][2]

  • Crystal Lattice Energy: For solid compounds, the energy of the crystal lattice must be overcome for dissolution to occur. Highly crystalline materials may have lower solubility.[3]

Q2: How can I systematically improve the aqueous solubility of my thiazol-2-amine derivative for in vitro assays?

A systematic approach to improving solubility involves exploring several formulation strategies.

A. pH Adjustment

For weakly basic compounds like thiazol-2-amines, decreasing the pH of the buffer can significantly increase solubility by promoting the formation of the more soluble protonated form.[3]

Workflow for pH Optimization:

Caption: Workflow for determining the pH-dependent solubility of a thiazol-2-amine.

B. Use of Co-solvents

Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, can increase the solubility of poorly soluble compounds.[3]

Commonly Used Co-solvents:

  • Ethanol

  • Propylene glycol

  • Polyethylene glycols (PEGs)

Considerations:

  • The concentration of the co-solvent should be kept to a minimum to avoid impacting the biological assay.

  • Always run a vehicle control with the same concentration of the co-solvent to account for any effects on the assay.

C. Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior. They can encapsulate poorly soluble molecules, forming an "inclusion complex" that is more soluble in water.[1][5]

Mechanism of Cyclodextrin-Mediated Solubilization:

G cluster_0 In Aqueous Solution A Poorly Soluble Thiazol-2-amine C Soluble Inclusion Complex A->C + B Cyclodextrin B->C +

Sources

Technical Support Center: Optimization of Thiazol-2-amine Cyclization

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a specialized Technical Support Center for researchers optimizing the Hantzsch Thiazole Synthesis.

Status: Operational | Tier: L3 (Advanced Application Support) Topic: Minimizing Side Reactions in Hantzsch Synthesis Audience: Medicinal Chemists, Process Development Scientists

Core Directive: The "Dirty" Reaction Profile

The Hantzsch synthesis (condensation of


-haloketones with thiourea) is deceptively simple. While the primary pathway is robust, the presence of nucleophilic amines, electrophilic halides, and acid byproducts creates a "perfect storm" for impurities.

To minimize side reactions, you must first identify them. We categorize the three primary failure modes below.

Failure Mode A: Oxidative Dimerization

Symptom: Appearance of a high molecular weight impurity (


) and darkening of the reaction mixture.
Mechanism:  The 2-aminothiazole product is electron-rich. In the presence of air or trace metal impurities, it undergoes oxidative coupling (similar to aniline oxidation) to form azo-linkages or C5-C5' dimers.
Prevention:  Sparge solvents with Argon/Nitrogen; add trace antioxidants (e.g., ascorbic acid) if the substrate is highly electron-rich.
Failure Mode B: The "Hydroxy" Trap

Symptom: Reaction stalls; LCMS shows a mass of


.
Mechanism:  The reaction proceeds via an intermediate 4-hydroxythiazoline. Dehydration of this intermediate is the rate-determining step for aromatization. Under neutral or insufficiently acidic conditions, this intermediate stabilizes and precipitates, failing to convert to the aromatic thiazole.
Prevention:  Ensure sufficient acid catalysis (often generated in situ as HX) or use a dehydrating agent (Dean-Stark or molecular sieves) if running under neutral conditions.
Failure Mode C: N-Alkylation (The "Double Alkylation")

Symptom: Mass spectrum shows


.
Mechanism:  The exocyclic amine of the product is nucleophilic. If the 

-haloketone is present in excess, the product attacks the starting material, forming an N-alkylated secondary amine impurity. Prevention: Strict stoichiometry control. Never use excess

-haloketone. Add the haloketone slowly to the thiourea solution (inverse addition) to keep its concentration low relative to the nucleophile.

Visualizing the Pathway

The following diagram maps the kinetic competition between the desired cyclization and the primary side reactions.

HantzschPathways Start α-Haloketone + Thiourea Inter S-Alkylated Intermediate Start->Inter SN2 Attack Hydroxy 4-Hydroxythiazoline (Trapped State) Inter->Hydroxy Cyclization Hydroxy->Hydroxy Low Temp / Neutral pH Product Thiazol-2-amine (Desired) Hydroxy->Product Dehydration (-H2O) Dimer Oxidative Dimer (Impurity) Product->Dimer [O] / Air N_Alk N-Alkylated Byproduct Product->N_Alk + Excess Haloketone

Figure 1: Kinetic competition in Thiazole Synthesis. Red dashed lines indicate irreversible side reactions.

Experimental Protocols & Optimization

Comparison of Solvent Systems

Solvent choice dictates the reaction temperature and the solubility of the "Hydroxy" intermediate.

ParameterEthanol (Reflux)Water (Green/Microwave)PEG-400 (Catalyst-Free)
Reaction Time 2 - 4 Hours10 - 20 Minutes30 - 60 Minutes
Yield (Typical) 75 - 85%85 - 95%80 - 90%
Impurity Profile Moderate (Solvolysis)Low (Precipitation driven)Low (Stabilizes transition state)
Workup Evaporation requiredFiltration (Simple)Extraction required
Protocol A: The "Green" Aqueous Synthesis (Recommended)

Best for: Minimizing organic waste and avoiding N-alkylation.

  • Preparation: Suspend Thiourea (1.1 equiv) in Water (10 volumes) .

  • Addition: Add

    
    -Haloketone (1.0 equiv) . Note: If the ketone is solid, grind it to a fine powder before addition.
    
  • Reaction:

    • Option A (Thermal): Heat to 80°C for 60 minutes. The solution will clarify, then precipitate the product as the hydrobromide salt.

    • Option B (Microwave): Irradiate at 100°C for 10 minutes (closed vessel).

  • Workup: Cool to room temperature. The product exists as the HX salt (soluble or suspended).

  • Neutralization (Critical): Add saturated NaHCO3 dropwise until pH ~8. The free base thiazol-2-amine will precipitate as a solid.

  • Isolation: Filter, wash with cold water (2x) and diethyl ether (1x) to remove unreacted ketone.

Protocol B: The "Scavenger" Method (For Labile Substrates)

Best for: Acid-sensitive substrates prone to decomposition.

  • Solvent: Use Ethanol/DMF (4:1) .

  • Additives: Add Molecular Sieves (3Å) to drive dehydration and Ascorbic Acid (5 mol%) to prevent oxidation.

  • Procedure: Reflux for 3 hours under Nitrogen atmosphere.

  • Purification: Requires column chromatography (MeOH/DCM gradient) as salts will not precipitate cleanly.

Troubleshooting Guide (FAQ)

Q1: My product is a sticky, hygroscopic gum instead of a solid.

Diagnosis: You likely isolated the hydrobromide/hydrochloride salt, which is often hygroscopic. The Fix: Dissolve the gum in minimal water/methanol. Slowly add aqueous Ammonium Hydroxide (10%) while stirring vigorously. The free base is usually a crystalline solid. If it remains oily, triturate with hexanes or diethyl ether to induce crystallization.

Q2: I see a significant "M+Starting Material" peak.

Diagnosis: N-alkylation occurred because the product competed with thiourea for the haloketone. The Fix:

  • Reverse Addition: Add the haloketone dropwise to the thiourea solution.

  • Stoichiometry: Increase Thiourea to 1.2 - 1.5 equivalents. The excess thiourea is water-soluble and easily washed away, whereas N-alkylated impurities are difficult to separate.

Q3: The reaction smells strongly of sulfur/mercaptan, and yield is low.

Diagnosis: Decomposition of thiourea or the intermediate isothiourea. This happens if the reaction is too basic or heated too aggressively without acid catalysis. The Fix: Ensure the reaction remains slightly acidic (pH 4-5) during the cyclization phase. If using a base to scavenge acid, switch to a weaker base (e.g., NaOAc) or add it after the cyclization is complete.

Decision Logic for Optimization

Use this logic tree to select the correct modification for your specific problem.

TroubleshootingTree Problem Identify Primary Issue Yield Low Yield Problem->Yield Purity Low Purity Problem->Purity Physical Sticky Solid Problem->Physical Solvent Switch to PEG-400 or Water Yield->Solvent Incomplete Rxn Stoich Increase Thiourea to 1.5 eq Purity->Stoich N-Alkylation Inert Use N2 Atm + Antioxidants Purity->Inert Dimerization Base Neutralize with NH4OH Physical->Base Salt Formation

Figure 2: Troubleshooting Logic Tree for Thiazole Synthesis.

References

  • Hantzsch, A. (1887).[1] "Ueber die Synthese des Thiazols und seiner Derivate." Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.

  • Potewar, T. M., et al. (2008). "Efficient and green synthesis of 2-aminothiazoles in water." Tetrahedron Letters, 49(2), 248-250.

  • Kashyap, S. J., et al. (2012). "Synthesis of 2-aminothiazoles using molecular iodine as a catalyst." Synthetic Communications, 42(15), 2211-2216.

  • Babu, B. H., et al. (2016).[2] "An Efficient PEG-400 Mediated Catalyst Free Green Synthesis of 2-Amino-Thiazoles." Journal of Chemical Sciences, 128, 35.

  • Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (General Reference for Mechanism/Tautomerism).

Sources

Technical Support Center: HPLC Analysis of 4-[4-(1H-tetrazol-1-yl)phenyl]-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of 4-[4-(1H-tetrazol-1-yl)phenyl]-1,3-thiazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common chromatographic challenges encountered with this specific molecule. Our approach is rooted in explaining the chemical principles behind the separation to empower you to make informed, effective troubleshooting decisions.

Analyte Overview: Understanding the Chemistry

Effective troubleshooting begins with understanding the analyte's structure and physicochemical properties. 4-[4-(1H-tetrazol-1-yl)phenyl]-1,3-thiazol-2-amine is an amphoteric molecule, meaning it possesses both acidic and basic functional groups.

  • Basic Center: The 2-amino group on the thiazole ring is basic and will be protonated (carry a positive charge) at a low pH.

  • Acidic Center: The tetrazole ring is acidic, with a pKa value similar to a carboxylic acid (around 4.9), and will be deprotonated (carry a negative charge) at a neutral or high pH.[1]

  • Hydrophobicity: The phenyl and thiazole rings contribute to the molecule's overall hydrophobicity, making it well-suited for reversed-phase chromatography.

This dual ionic character is the most critical factor influencing its behavior on a reversed-phase HPLC column. The retention time, peak shape, and selectivity are all highly dependent on the pH of the mobile phase.[2][3]

Recommended Starting Conditions for Method Development

For robust and reproducible separation, a well-controlled starting point is essential. The following table outlines a recommended set of initial parameters for developing a reversed-phase HPLC method for this analyte.

ParameterRecommended ConditionRationale & Key Considerations
Column High-Purity, End-Capped C18 (e.g., 150 x 4.6 mm, 3.5 µm)A C18 phase provides the necessary hydrophobic retention. High-purity, end-capped silica minimizes residual silanol groups, which can cause severe peak tailing with the basic amine moiety.[4][5]
Mobile Phase A 20 mM Potassium Phosphate, pH adjusted to 3.0 with Phosphoric AcidA buffer is mandatory to control the ionization state of the analyte and ensure reproducible retention.[6][7] A pH of 3.0 ensures the basic amine is fully protonated and suppresses the ionization of residual silanols, promoting better peak shape.[4]
Mobile Phase B Acetonitrile (ACN)ACN is a common, effective organic modifier for reversed-phase HPLC. Methanol is a suitable alternative and can offer different selectivity.
Gradient Program 5% to 95% B over 20 minutesA broad "scouting" gradient is ideal for determining the approximate elution time and assessing sample complexity.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant column temperature is crucial for stable, reproducible retention times.[8]
Detection (UV) 254 nm or Diode Array Detector (DAD) scan from 200-400 nmThe aromatic rings (phenyl and thiazole) provide strong UV absorbance. A DAD is recommended to identify the optimal wavelength and check for co-eluting impurities.
Injection Volume 5-10 µLKeep the volume low to prevent peak distortion, especially if the sample solvent is stronger than the initial mobile phase.
Sample Solvent Initial Mobile Phase Composition (e.g., 95:5 Mobile Phase A:B)Dissolving the sample in the mobile phase is the best practice to ensure good peak shape.[9]

Troubleshooting Guide

This section addresses specific problems you may encounter during your analysis in a question-and-answer format.

Q1: Why is my peak for 4-[4-(1H-tetrazol-1-yl)phenyl]-1,3-thiazol-2-amine exhibiting severe tailing?

A: Peak tailing for this compound is almost always caused by secondary interactions between the basic 2-amino-thiazole group and acidic residual silanol groups (Si-OH) on the surface of silica-based HPLC columns.[4][9] At a mid-range pH, these silanols are deprotonated (Si-O⁻) and can interact strongly with the protonated amine group of the analyte, creating a secondary, undesirable retention mechanism that leads to tailing peaks.

Follow this systematic workflow to diagnose and resolve peak tailing.

G start Start: Tailing Peak Observed (Asymmetry Factor > 1.2) check_ph Is Mobile Phase pH < 3.5 and well-buffered? start->check_ph adjust_ph Action: Adjust pH to 2.5 - 3.5 using Formic Acid or Phosphate Buffer. Ensure buffer concentration is 20-50 mM. check_ph->adjust_ph No check_column Are you using a high-purity, end-capped C18 column? check_ph->check_column Yes resolved Result: Symmetrical Peak (Asymmetry Factor ≈ 1.0) adjust_ph->resolved change_column Action: Switch to a modern, highly deactivated column (e.g., with advanced end-capping or a polar-embedded phase). check_column->change_column No check_overload Is the peak shape better at lower concentrations? check_column->check_overload Yes change_column->resolved reduce_load Action: Reduce injection volume or sample concentration. check_overload->reduce_load Yes (Mass Overload) check_overload->resolved No reduce_load->resolved

Caption: A logical workflow for troubleshooting peak tailing.

Step-by-Step Instructions:

  • Control the pH: The most effective way to reduce silanol interactions is to suppress their ionization by operating at a low pH.[4] Adjust your aqueous mobile phase (Mobile Phase A) to a pH between 2.5 and 3.5 using an appropriate buffer system (e.g., phosphate or formate).[10] This ensures the silanol groups are primarily in their neutral Si-OH form.

  • Use a High-Quality Column: If tailing persists at low pH, your column may have high silanol activity. Switch to a modern column known for high deactivation and effective end-capping. Columns with polar-embedded phases can also provide alternative selectivity and improved peak shape for basic compounds.[5]

  • Increase Buffer Strength: If minor tailing remains, increasing the buffer concentration to 25-50 mM can help mask some of the residual silanol sites, improving peak symmetry.[7]

  • Check for Mass Overload: Injecting too much sample can saturate the stationary phase and lead to tailing.[9] To check for this, dilute your sample 10-fold and re-inject. If the peak shape improves significantly, you should reduce your sample concentration or injection volume.

Q2: My retention time is drifting and not reproducible between injections. What are the likely causes?

A: Retention time drift can be categorized into two types: gradual, unidirectional drift over many runs, or random, erratic shifts between injections.[11] For an ionizable compound like this, the most common cause is inconsistent mobile phase pH.[12] However, hardware and environmental factors can also be responsible.[8][13]

Use this decision tree to identify the source of the instability.

G start Start: Retention Time Drift check_t0 Is the void time (t0) also drifting? start->check_t0 flow_issue Problem is likely physical: Flow Rate Fluctuation check_t0->flow_issue Yes chem_issue Problem is likely chemical: Mobile Phase or Column Chemistry check_t0->chem_issue No check_leak Action: Check for system leaks, especially around pump heads and fittings. Verify pump performance. flow_issue->check_leak check_temp Action: Ensure the column oven is on and set to a stable temperature. flow_issue->check_temp check_mobile_phase Action: Prepare fresh mobile phase. Ensure accurate pH measurement. Use a buffer. chem_issue->check_mobile_phase check_equilibration Action: Ensure column is fully equilibrated (run 10-15 column volumes of new mobile phase). chem_issue->check_equilibration resolved Result: Stable Retention Time check_leak->resolved check_temp->resolved check_mobile_phase->resolved check_equilibration->resolved

Caption: Decision tree to diagnose the cause of retention time drift.

Step-by-Step Instructions:

  • Differentiate the Cause: First, determine if the problem is chemical or physical.[13] Inject a non-retained compound (like uracil) or observe the solvent front (t₀). If t₀ is stable while your analyte peak drifts, the issue is chemical (mobile phase, column). If both t₀ and your analyte peak are drifting proportionally, the issue is physical (flow rate).[13]

  • Address Chemical Causes:

    • Mobile Phase Inconsistency: This is the most common culprit. The pH of the mobile phase must be stable. Prepare fresh buffer daily and always measure the pH of the aqueous portion before mixing with the organic solvent.[14] Volatile modifiers like formic acid can evaporate from the reservoir over time, causing a gradual pH shift and retention drift.[13]

    • Insufficient Equilibration: The column needs to be thoroughly equilibrated with the mobile phase. If you change the mobile phase, flush the column with at least 10-15 column volumes before starting your analysis.

  • Address Physical Causes:

    • Temperature Fluctuations: HPLC retention is sensitive to temperature. Use a thermostatted column compartment to maintain a constant temperature (e.g., 30 °C).[8][12]

    • Flow Rate Inconsistency: This is often caused by a small, hard-to-see leak in the system or by worn pump seals.[13] Carefully inspect all fittings for any signs of salt residue (from buffer) or moisture. Perform a system pressure test if your HPLC software allows.

Frequently Asked Questions (FAQs)

  • Q: What is the best HPLC column to use for this analysis?

    • A: A high-purity, fully end-capped C18 column is the recommended starting point. These columns offer robust hydrophobic retention and have a low concentration of active silanol sites, which is critical for achieving good peak shape with the basic amine in your molecule.[4][5] If you continue to have issues with peak shape, consider a column with a polar-embedded phase or a phenyl-hexyl phase for alternative selectivity.

  • Q: How do I choose the optimal mobile phase pH?

    • A: To achieve sharp, symmetrical peaks, the mobile phase pH should be at least 2 units away from the analyte's pKa.[2][15] For 4-[4-(1H-tetrazol-1-yl)phenyl]-1,3-thiazol-2-amine, you have two main ionizable groups to consider: the basic amine and the acidic tetrazole (pKa ~4.9).

      • Low pH (e.g., 2.5-3.0): This is often the best choice. The amine is fully protonated (BH⁺), the tetrazole is neutral (AH), and residual silanols are suppressed. This leads to consistent retention and good peak shape.

      • High pH (e.g., 7.0-8.0): The amine is neutral (B), and the tetrazole is fully deprotonated (A⁻). This can also work but may require a pH-stable column, as traditional silica columns can degrade above pH 7.5.[11]

      • Avoid pH 4-6: Operating in this range will likely result in broad or split peaks because the tetrazole group will exist as a mixture of ionized and non-ionized forms.[16]

  • Q: What buffer should I use, and at what concentration?

    • A: The choice of buffer depends on your detector.

      • For UV Detection: Phosphate buffers are excellent due to their buffering capacity and UV transparency at low wavelengths. A concentration of 10-50 mM is generally sufficient.[10]

      • For Mass Spectrometry (MS) Detection: You must use volatile buffers. Common choices include formic acid/ammonium formate or acetic acid/ammonium acetate.[6]

    • Always choose a buffer whose pKa is within +/- 1 unit of your desired mobile phase pH for the best buffering capacity.[7][10]

  • Q: How should I prepare my sample for injection?

    • A: Proper sample preparation is key to protecting your column and ensuring data quality.

      • Solvent: Whenever possible, dissolve your sample in the initial mobile phase composition.[9] If the compound has poor solubility, you can use a slightly stronger solvent, but keep the concentration of the organic solvent as low as possible.

      • Filtration: Always filter your sample solution through a 0.22 µm or 0.45 µm syringe filter before injection to remove any particulates that could clog the column frit.[9][17]

References

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. (n.d.). YMC. Retrieved February 15, 2026, from [Link]

  • Rosés, M., Canals, I., & Bosch, E. (1996). Retention of Ionizable Compounds on HPLC. 2. Effect of pH, Ionic Strength, and Mobile Phase Composition on the Retention of Weak Acids. Analytical Chemistry, 68(23), 4094–4100. [Link]

  • Causes of Retention Time Drift in HPLC - Element Lab Solutions. (n.d.). Element Lab Solutions. Retrieved February 15, 2026, from [Link]

  • Troubleshooting HPLC Column Retention Time Drift. (2025, October 15). Hawach. Retrieved February 15, 2026, from [Link]

  • Dolan, J. W. (2014, November 1). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. Retrieved February 15, 2026, from [Link]

  • HPLC Retention Time Drift: Causes & Troubleshooting Guide. (2026, January 21). Timberline Instruments. Retrieved February 15, 2026, from [Link]

  • Nováková, L., & Vlčková, H. (2017, July 1). New Advice on an Old Topic: Buffers in Reversed-Phase HPLC. LCGC International. Retrieved February 15, 2026, from [Link]

  • Exploring the Role of pH in HPLC Separation. (n.d.). Moravek. Retrieved February 15, 2026, from [Link]

  • Control pH During Method Development for Better Chromatography. (n.d.). Agilent. Retrieved February 15, 2026, from [Link]

  • Reversed-phase HPLC Buffers. (n.d.). Regis Technologies. Retrieved February 15, 2026, from [Link]

  • Selecting Buffer pH in Reversed-Phase HPLC. (n.d.). Farmatel. Retrieved February 15, 2026, from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Restek. Retrieved February 15, 2026, from [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues. (n.d.). Phenomenex. Retrieved February 15, 2026, from [Link]

  • Effect of Buffer on HPLC Separation of Buffers. (n.d.). SIELC Technologies. Retrieved February 15, 2026, from [Link]

  • The LCGC Blog: Retention Shifts in HPLC. (2013, June 3). LCGC International. Retrieved February 15, 2026, from [Link]

  • Peak Tailing in HPLC - Element Lab Solutions. (n.d.). Element Lab Solutions. Retrieved February 15, 2026, from [Link]

  • What Causes Peak Tailing in HPLC? (2025, October 28). Chrom Tech, Inc. Retrieved February 15, 2026, from [Link]

  • Tetrazole - Wikipedia. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]

Sources

Technical Support Center: Overcoming Degradation of 1H-Tetrazole Derivatives in Acidic Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1H-Tetrazole derivatives are a cornerstone in modern medicinal chemistry, largely due to their role as a bioisostere for the carboxylic acid group.[1][2][3] This substitution often enhances metabolic stability and improves pharmacokinetic profiles.[1][3] However, the perceived stability of the tetrazole ring can be misleading, particularly under acidic conditions frequently encountered during synthesis, deprotection, or formulation.[4] Ring cleavage, hydrolysis, and other degradation pathways can lead to significant yield loss, product contamination, and analytical challenges.

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for diagnosing, troubleshooting, and overcoming the degradation of 1H-tetrazole derivatives in acidic environments. Drawing from established literature and practical field experience, this document outlines the mechanistic underpinnings of this instability and offers validated strategies and protocols to ensure the integrity of your compounds.

Frequently Asked Questions (FAQs)

Q1: Why is my 1H-tetrazole derivative degrading during my acidic work-up or deprotection step?

A: The 1H-tetrazole ring, while aromatic, is susceptible to acid-catalyzed degradation. The mechanism often involves protonation of the ring nitrogens, which disrupts the aromatic system and lowers the activation energy for ring-opening or retro [2+3] cycloaddition reactions.[5] This can lead to the formation of nitriles, azides, or other decomposition products.[5] Factors such as acid strength, temperature, reaction time, and the presence of water significantly influence the rate of degradation.

Q2: I'm removing a Boc protecting group with TFA and seeing low yields of my desired tetrazole. What's happening?

A: This is a classic challenge. While trifluoroacetic acid (TFA) is standard for Boc deprotection, prolonged exposure, elevated temperatures, or the presence of nucleophiles can damage the tetrazole ring.[6] The strong acidity of TFA can promote ring cleavage. You are likely observing a competition between the desired deprotection and acid-mediated degradation of your product.

Q3: Are certain substituents on the tetrazole ring more likely to increase acid sensitivity?

A: Yes, the electronic properties of substituents at the C5 position can influence the stability of the tetrazole ring.[7] Electron-withdrawing groups can increase the aromaticity and potentially the stability of the ring, while electron-donating groups may weaken it.[7] However, the overall stability is a complex interplay of electronic and steric factors.

Q4: Can I use silica gel chromatography for my acid-sensitive tetrazole derivative?

A: Caution is advised. Standard silica gel is inherently acidic and can cause on-column degradation of sensitive compounds.[8] If you observe streaking, new spots appearing on your TLC plate after spotting, or low recovery, your compound may be degrading. Consider using deactivated silica (e.g., treated with triethylamine) or switching to an alternative purification method like reverse-phase chromatography or crystallization.[8]

Q5: Are there acid-stable protecting groups I can use for the tetrazole nitrogen?

A: Yes, selecting the right protecting group is a key strategy. While many common N-protecting groups are acid-labile (e.g., Trityl, Boc), others offer greater stability. The p-methoxybenzyl (PMB) group is a versatile choice, as it can be cleaved under oxidative or certain acidic conditions, offering an alternative to harsh, broadly acting acids.[9][10][11] Designing your synthetic route to avoid acidic deprotection altogether is often the most robust approach.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems with a focus on root cause analysis and actionable solutions.

Observed Problem Potential Root Cause(s) Recommended Solutions & Actions
Low or No Product Yield After Acidic Deprotection (e.g., Boc, Trityl) 1. Tetrazole Ring Cleavage: The acid is too harsh, the temperature is too high, or the reaction time is too long.[5]2. Work-up Issues: The highly polar, acidic tetrazole product is partitioning into the aqueous layer during extraction.[12]1. Modify Deprotection Conditions: - Switch to a Milder Acid System: Replace TFA/DCM with 4M HCl in dioxane, which is often less harsh and anhydrous.[6] - Lower the Temperature: Perform the deprotection at 0°C and monitor carefully by TLC/LC-MS.[6] - Minimize Reaction Time: Quench the reaction as soon as the starting material is consumed.[8]2. Optimize Work-up: - Ensure the aqueous layer is acidified to pH 1-2 before extraction to fully protonate the tetrazole.[12] - If the product is still water-soluble, saturate the aqueous layer with NaCl (brine) to decrease the polarity and improve extraction efficiency.
Multiple Unidentified Spots on TLC/LC-MS Post-Reaction 1. Degradation Pathway Activation: The reaction conditions are promoting multiple decomposition pathways.2. On-Column Degradation: The compound is degrading during silica gel chromatography.[8]1. Re-evaluate Reaction Conditions: Use the mildest possible acidic conditions. Consider non-acidic deprotection methods if applicable (e.g., hydrogenolysis for a Cbz group).[13]2. Purification Strategy: - Test Stability: Spot your crude material on a TLC plate and let it sit for 30 minutes before eluting to see if new spots appear. This indicates on-plate degradation. - Neutralize Silica: Pre-treat your column by flushing with your eluent system containing 0.5-1% triethylamine. - Alternative Methods: Use reverse-phase HPLC, preparative TLC, or crystallization.
Reaction Stalls or Fails to Reach Completion 1. Insufficient Acid Strength/Amount: The chosen acid is not potent enough for the intended transformation (e.g., deprotection).2. Moisture Contamination: Water can interfere with certain reactions, especially those involving Lewis acids.[12]1. Screen Acid Catalysts: If a mild acid fails, incrementally increase the strength or concentration while carefully monitoring for degradation.2. Ensure Anhydrous Conditions: Use flame-dried glassware, anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Decision Workflow for Troubleshooting Low Yields

This diagram provides a logical path for diagnosing and solving issues related to the acidic degradation of 1H-tetrazole derivatives.

G start Low Yield Observed (Acidic Step) check_sm LC-MS Analysis: Starting Material (SM) Consumed? start->check_sm check_prod LC-MS Analysis: Desired Product Present? check_sm->check_prod Yes reaction_fail Primary Issue: Reaction Failure check_sm->reaction_fail No degradation Primary Issue: Product Degradation check_prod->degradation No (Multiple Side Products) workup_issue Primary Issue: Isolation / Work-up check_prod->workup_issue Yes sol_mild_acid Strategy: Use Milder Acid (e.g., HCl/Dioxane) degradation->sol_mild_acid sol_temp_time Strategy: Reduce Temperature & Time degradation->sol_temp_time sol_protecting_group Strategy: Change Protecting Group (e.g., to PMB) degradation->sol_protecting_group sol_extraction Strategy: Optimize Extraction pH (pH 1-2) & Use Brine workup_issue->sol_extraction sol_purification Strategy: Use Neutralized Silica or Reverse Phase workup_issue->sol_purification sol_strong_acid Strategy: Increase Acid Strength or Temperature reaction_fail->sol_strong_acid sol_anhydrous Strategy: Ensure Anhydrous Conditions reaction_fail->sol_anhydrous

Caption: Troubleshooting logic for low yield in acidic reactions.

Validated Experimental Protocols

Protocol 1: Mild Boc-Deprotection using HCl in 1,4-Dioxane

This protocol is recommended as a first-line alternative to TFA when dealing with acid-sensitive tetrazole derivatives. The anhydrous nature of the reagent minimizes hydrolytic side reactions.

Objective: To remove a tert-butoxycarbonyl (Boc) protecting group from a nitrogen atom in the presence of an acid-sensitive 1H-tetrazole ring.

Materials:

  • Boc-protected tetrazole derivative

  • 4.0 M HCl in 1,4-dioxane (anhydrous)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen inlet

Procedure:

  • Reaction Setup: Dissolve the Boc-protected tetrazole derivative (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a flame-dried round-bottom flask under a nitrogen atmosphere.

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Reagent Addition: Add 4.0 M HCl in 1,4-dioxane (4.0 - 5.0 eq) dropwise to the stirred solution.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS every 15-30 minutes. The reaction is typically complete within 1-3 hours. Do not let the reaction run longer than necessary.

  • Quenching: Once the starting material is consumed, carefully quench the reaction by slowly adding saturated NaHCO₃ solution at 0°C until gas evolution ceases and the pH of the aqueous layer is ~8.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer two more times with DCM.

  • Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Concentration: Filter off the drying agent and concentrate the solvent in vacuo at low temperature (<40°C) to yield the crude deprotected product.

  • Purification: Purify the product using an appropriate method (e.g., crystallization or chromatography on neutralized silica gel) as determined by your troubleshooting analysis.

Protocol 2: Deprotection of a p-Methoxybenzyl (PMB) Group under Acidic Conditions

The PMB group offers a valuable alternative as it can be cleaved under conditions that are often milder than those required for other groups.[10][11]

Objective: To cleave a PMB protecting group from a tetrazole nitrogen using trifluoroacetic acid.

Materials:

  • 1N-PMB-protected tetrazole derivative

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Toluene

Procedure:

  • Reaction Setup: Dissolve the 1N-PMB-protected tetrazole (1.0 eq) in a 1:1 mixture of DCM and TFA (e.g., 2 mL of each for a 0.2 mmol scale reaction).

  • Reaction: Stir the solution at room temperature. The reaction is typically complete within 1-2 hours. Monitor by TLC or LC-MS.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Azeotropic Removal: Add toluene to the residue and concentrate again. Repeat this step two more times to ensure complete removal of residual TFA.

  • Purification: The resulting crude product can then be purified by standard methods.

Note: While this protocol uses TFA, it is often successful because the cleavage mechanism of the PMB group is efficient, allowing for shorter reaction times that minimize tetrazole degradation.[10]

Mechanistic Considerations: Why Tetrazoles Degrade

Understanding the degradation mechanism is key to preventing it. The primary pathway for acid-catalyzed degradation is believed to be a retro-[3+2] cycloaddition, which is the reverse of the common synthetic route from a nitrile and an azide.[5]

G Reactant 5-R-1H-Tetrazole p1 Reactant->p1 + H⁺ Protonated Protonated Tetrazole p2 Protonated->p2 Ring Opening (Rate-Limiting Step) TransitionState Ring-Opened Intermediate (e.g., Azido-Imine) Products R-CN (Nitrile) + HN₃ (Hydrazoic Acid) TransitionState->Products Decomposition p1->Protonated p2->TransitionState

Caption: Simplified acid-catalyzed degradation pathway of 1H-tetrazoles.

  • Protonation: The process begins with the protonation of one of the ring nitrogen atoms. This disrupts the aromaticity and destabilizes the ring.

  • Ring Opening: The protonated ring is now susceptible to cleavage. The rate-limiting step is the opening of the ring to form a linear, unstable intermediate.[5]

  • Decomposition: This intermediate rapidly decomposes, often yielding the starting nitrile and highly toxic hydrazoic acid (HN₃).[5][12]

By using milder acids, lower temperatures, and anhydrous conditions, you disfavor the initial protonation step and slow the kinetics of the subsequent ring-opening, thus preserving the integrity of your tetrazole derivative.

References

  • Dömling, A., et al. (2021). Tetrazoles via Multicomponent Reactions. Chemical Reviews. Available at: [Link]

  • RSC Advances. (2025). Recent advances in multicomponent synthesis of 5-substituted 1 H -tetrazoles from aldehydes: catalytic methods and green chemistry approaches. RSC Publishing. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. Available at: [Link]

  • Ostrovskii, V. A., et al. (2003). TETRAZOLES: SYNTHESIS, STRUCTURES, PHYSICO-CHEMICAL PROPERTIES AND APPLICATION. CORE. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Available at: [Link]

  • ResearchGate. (2023). Theoretical study on effect of substituent on aromaticity of tetrazole ring. Available at: [Link]

  • Allen, F. H., et al. (2012). The hydrogen bond environments of 1H-tetrazole and tetrazolate rings: the structural basis for tetrazole-carboxylic acid bioisosterism. PubMed. Available at: [Link]

  • Frontiers. (n.d.). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. PMC. Available at: [Link]

  • Grammatoglou, K., & Jirgensons, A. (2022). Functionalization of 1N-Protected Tetrazoles by Deprotonation with the Turbo Grignard Reagent. The Journal of Organic Chemistry. Available at: [Link]

  • Synlett. (2019). Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles: A Complete Survey (2013–2018). Available at: [Link]

  • American Chemical Society. (2022). Functionalization of 1N-Protected Tetrazoles by Deprotonation with the Turbo Grignard Reagent. Available at: [Link]

  • Google Patents. (n.d.). EP2902385B1 - Deprotection method for tetrazole compound.
  • ResearchGate. (2025). Acidity Constants of Some Tetrazole Compounds in Various Aqueous−Organic Solvent Media. Available at: [Link]

  • University of Groningen research portal. (2024). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Available at: [Link]

  • Kappe, C. O., et al. (2011). Unusual behavior in the reactivity of 5-substituted-1H-tetrazoles in a resistively heated microreactor. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Frontiers. (2025). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Available at: [Link]

  • Molecules. (n.d.). Photochemical Transformations of Tetrazole Derivatives: Applications in Organic Synthesis. Available at: [Link]

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros. Available at: [Link]

  • Technical Disclosure Commons. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Available at: [Link]

Sources

Technical Support Center: Kinetic Optimization of Phenyl-Linked Thiazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Level: Tier 3 (Senior Application Scientist) Topic: Hantzsch Thiazole Synthesis Rate Enhancement

Executive Summary: The Kinetic Landscape

You are likely experiencing kinetic stalling during the condensation of


-haloketones with thioamides/thioureas. While the Hantzsch synthesis is robust, the formation of phenyl-linked thiazoles (common in scaffolds like Dasatinib) often faces two hurdles:
  • Nucleophilic Attack: Steric hindrance from the phenyl ring can slow the initial

    
     attack.
    
  • Dehydration Barrier: The elimination of water from the hydroxythiazoline intermediate is often the rate-determining step (RDS), leading to stalled intermediates rather than the aromatic product.

This guide provides validated protocols to lower the activation energy (


) of these steps using catalysis and alternative energy sources.

Mechanism & Kinetic Bottlenecks

To troubleshoot, we must visualize the failure points. The diagram below details the reaction pathway and identifies where "stalling" occurs.

HantzschMechanism cluster_stall Common Stalling Point Reactants Reactants (Thioamide + Alpha-Haloketone) Inter1 Intermediate 1 (Acyclic Thioether) Reactants->Inter1 Fast (S_N2 Attack) Inter2 Intermediate 2 (Hydroxythiazoline) Inter1->Inter2 Cyclization TS_Dehydration Transition State (Dehydration) Inter2->TS_Dehydration RATE LIMITING STEP Product Final Product (Aromatic Thiazole) TS_Dehydration->Product - H2O (Aromatization)

Figure 1: Kinetic pathway of Hantzsch synthesis. The hydroxythiazoline intermediate often accumulates if the dehydration step lacks sufficient driving force (acid catalysis or heat).

Troubleshooting & FAQs

Direct solutions to specific experimental failures.

Ticket #001: Reaction stalls; TLC shows a persistent polar spot.

Diagnosis: Incomplete dehydration. The polar spot is likely the hydroxythiazoline intermediate (Inter2 in Fig 1). Solution:

  • Acid Catalysis: Add 10-20 mol% Iodine (

    
    )  or Silica-Supported Tungstosilicic Acid (
    
    
    
    )
    . Iodine acts as a mild Lewis acid and oxidant, facilitating the elimination of water.
  • Dehydrating Agents: If using a non-protic solvent, add molecular sieves or a scavenger to drive the equilibrium forward.

Ticket #002: Low solubility of phenyl-substituted reactants in Ethanol.

Diagnosis: Phenyl rings increase lipophilicity, causing heterogeneous mixtures that suffer from poor mass transfer. Solution:

  • Switch to PEG-400: Polyethylene glycol-400 acts as a phase transfer catalyst and solvent. It is non-toxic and often allows the reaction to proceed catalyst-free at 100°C.

  • "On-Water" Synthesis: Paradoxically, using water as a solvent can accelerate rates due to the "hydrophobic effect," forcing organic reactants together in the aqueous suspension.

Ticket #003: Product is oily or dark/tarry (Polymerization).

Diagnosis: Thermal degradation due to prolonged reflux times (12+ hours). Solution:

  • Switch to Microwave Irradiation (MW): MW heating targets the dipolar molecules (polar transition states), reducing reaction times from hours to minutes and minimizing thermal degradation.

  • Ultrasound: Use sonication at room temperature to prevent thermal polymerization of sensitive substituents.

Validated Experimental Protocols

Protocol A: Microwave-Assisted Synthesis (High Throughput)

Best for: Rapid library generation, difficult substrates.

  • Setup: Use a dedicated microwave reactor (e.g., CEM or Biotage). Do not use a domestic microwave (safety risk).

  • Mixture: Combine substituted 2-bromoacetophenone (1.0 mmol) and thiobenzamide/thiourea (1.1 mmol) in Ethanol (2 mL) .

  • Catalyst: Add Acetic Acid (20 mol%) or

    
     (10 mol%) .
    
  • Irradiation: Heat to 70–90°C at 200–300 W for 5–15 minutes .

  • Workup: Pour reaction mixture into crushed ice/water. Neutralize with 10%

    
     or 
    
    
    
    to precipitate the free base. Filter and recrystallize from EtOH.
Protocol B: Green Mechanochemical Synthesis (Solvent-Free)

Best for: Green chemistry compliance, bulk synthesis.

  • Mixture: Place reactants (1:1 ratio) and Silica-Supported

    
      (10 wt%) in a mortar.
    
  • Action: Grind vigorously with a pestle for 10–20 minutes . The mixture will likely become a paste (eutectic melt).

  • Monitoring: Check TLC every 5 minutes.

  • Workup: Wash the solid mass with water (to remove catalyst/salts) and filter.

Data Comparison: Method Efficiency

Comparative analysis of reaction rates for 2-amino-4-phenylthiazole synthesis.

ParameterConventional RefluxMicrowave AssistedUltrasound AssistedMechanochemistry
Time 4 – 12 Hours5 – 20 Minutes30 – 60 Minutes10 – 30 Minutes
Yield 60 – 75%85 – 96%80 – 92%85 – 95%
Energy High (Prolonged Heat)Low (Targeted)Low (Ambient Temp)Minimal
Solvent EtOH/MeOH (Large Vol)EtOH (Min Vol)Water/EtOHNone/Minimal
Purity Requires Column/RecrystHigh (Simple Filtration)HighHigh

Decision Matrix: Selecting Your Method

Use this flow to determine the optimal protocol for your specific substrate.

DecisionTree Start Start: Select Substrate Sensitive Is substrate Thermally Sensitive? Start->Sensitive Scale Scale > 10g? Sensitive->Scale No Method_US Use Ultrasound (Ambient Temp) Sensitive->Method_US Yes Solubility Is substrate Water Soluble? Method_MW Use Microwave (Ethanol, 90°C) Solubility->Method_MW Yes/Partial Method_Water Use 'On-Water' Synthesis Solubility->Method_Water No (Hydrophobic) Scale->Solubility No (Lab Scale) Method_Grind Use Mechanochemistry (Solvent-Free) Scale->Method_Grind Yes (Green/Bulk)

Figure 2: Method selection flowchart based on substrate properties and scale.

References

  • Microwave-Assisted Synthesis: Microwave-Assisted Hantzsch Thiazole Synthesis of N-Phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines. (PMC). Available at: [Link]

  • Catalyst Efficiency: Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives Using Silica Supported Tungstosilisic Acid. (Molecules).[1][2][3][4][5][6][7][8][9][10][11][12] Available at: [Link]

  • Green Solvents: Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives.[13] (BEPLS). Available at: [Link]

  • Heterogeneous Catalysis: A Facile One Pot Microwave Synthesis Of 2-Amino-5-Aryl Thiazole By Using NaHSO4-SiO2. (RJPBCS). Available at: [Link]

  • General Mechanism & Overview: Hantzsch Thiazole Synthesis.[14] (SynArchive). Available at: [Link]

Sources

Technical Support Center: Purification of 4-[4-(1H-tetrazol-1-yl)phenyl]-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the purification of crude 4-[4-(1H-tetrazol-1-yl)phenyl]-1,3-thiazol-2-amine. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges encountered during the isolation and purification of this important pharmaceutical intermediate. Our goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your purification strategy effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude 4-[4-(1H-tetrazol-1-yl)phenyl]-1,3-thiazol-2-amine?

The impurity profile of your crude product is intrinsically linked to its synthetic route. A common and efficient method for constructing the 2-aminothiazole core is the Hantzsch thiazole synthesis.[1][2] In this reaction, an α-haloketone is reacted with a thioamide. For your specific molecule, this would likely involve the reaction of 2-bromo-1-(4-(1H-tetrazol-1-yl)phenyl)ethan-1-one with thiourea.[3]

Therefore, the primary impurities to anticipate are:

  • Unreacted Starting Materials:

    • 2-bromo-1-(4-(1H-tetrazol-1-yl)phenyl)ethan-1-one

    • Thiourea

  • By-products from Side Reactions:

    • Side products from the Hantzsch synthesis.

    • Impurities from the synthesis of the tetrazole precursor, such as unreacted 4-aminobenzonitrile or residual azide salts if a cycloaddition reaction was employed.[4][5]

  • Degradation Products:

    • While generally stable, prolonged exposure to harsh acidic or basic conditions, or high temperatures, could lead to decomposition.

A preliminary analysis by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended to identify the number and relative polarity of the impurities present in your crude material.

Troubleshooting Purification Challenges

This section addresses specific issues you may encounter during the purification process and provides actionable solutions.

Issue 1: My compound is streaking badly on the silica gel TLC plate.

Root Cause: The 2-amino group on the thiazole ring and the nitrogen atoms in the tetrazole ring can interact strongly with the acidic silanol groups on the surface of the silica gel. This strong interaction leads to poor band separation and streaking.

Solution:

To mitigate this, you need to neutralize the acidic sites on the silica gel. This can be achieved by adding a small amount of a basic modifier to your mobile phase.

  • Recommended Modifier: Add 0.5-1% triethylamine (TEA) or a few drops of aqueous ammonia to your eluent system.[6]

Experimental Protocol: TLC Analysis with a Basic Modifier

  • Prepare your standard TLC eluent (e.g., Dichloromethane:Methanol, 95:5).

  • In a separate container, prepare the modified eluent by adding 1 mL of triethylamine to 100 mL of your standard eluent.

  • Spot your crude material on two separate TLC plates.

  • Run one plate in the standard eluent and the other in the modified eluent.

  • Compare the two plates. The plate run with the modified eluent should show significantly reduced streaking and better-defined spots.

Issue 2: I'm having difficulty separating my product from a very polar impurity by column chromatography.

Root Cause: A highly polar impurity, such as unreacted thiourea or other salt-like by-products, can have very low retention on a normal-phase silica column and may co-elute with your desired product, especially if a highly polar solvent system is used.

Solution:

There are several strategies to tackle this, ranging from a simple wash to more advanced chromatographic techniques.

Strategy A: Aqueous Work-up/Liquid-Liquid Extraction

Before proceeding to chromatography, an aqueous wash can remove highly water-soluble impurities.

Experimental Protocol: Aqueous Wash

  • Dissolve your crude product in a suitable organic solvent like ethyl acetate or dichloromethane.

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer sequentially with a saturated solution of sodium bicarbonate (to remove any acidic impurities) and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Analyze the resulting solid by TLC to check for the removal of the polar impurity.

Strategy B: Reversed-Phase Chromatography

If the polar impurity persists, reversed-phase chromatography is an excellent alternative. In this technique, a non-polar stationary phase (like C18 silica) is used with a polar mobile phase. The elution order is inverted, with polar compounds eluting first.[6]

Experimental Protocol: Reversed-Phase Flash Chromatography

Parameter Recommendation
Stationary Phase C18-functionalized silica gel
Mobile Phase A gradient of water and acetonitrile or methanol is typically used.
Starting Eluent: 95:5 Water:Acetonitrile
Final Eluent: 5:95 Water:Acetonitrile
Modifier 0.1% formic acid or trifluoroacetic acid can be added to both solvents to improve peak shape.[6]
Sample Loading Dissolve the crude material in a minimal amount of a strong solvent like methanol or DMF and consider dry loading onto C18 silica.[6]
Issue 3: My compound "oils out" during recrystallization and refuses to crystallize.

Root Cause: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can be due to several factors:

  • The solution is too supersaturated.

  • The cooling process is too rapid.

  • The presence of impurities is inhibiting crystal lattice formation.[6]

Solution:

A systematic approach can often resolve this issue.

Troubleshooting Workflow for Crystallization Failure

G start Compound 'Oils Out' step1 Add more hot solvent to dissolve the oil. start->step1 step2 Allow to cool very slowly (e.g., in a dewar or insulated bath). step1->step2 step3 Does it crystallize? step2->step3 step4 Scratch the inner surface of the flask with a glass rod. step3->step4 No success Pure Crystals Obtained step3->success Yes step5 Add a seed crystal of pure material. step4->step5 step6 Consider a different solvent or solvent system. step5->step6 fail Persistent Oiling Out: Consider pre-purification (e.g., charcoal treatment or a quick silica plug). step6->fail

Caption: Troubleshooting workflow for crystallization failure.

Experimental Protocol: Recrystallization from a Mixed Solvent System

If a single solvent is not effective, a dual-solvent system can provide better control over solubility.

  • Dissolve your crude product in a minimal amount of a "good" solvent (one in which it is highly soluble) at an elevated temperature (e.g., ethanol or methanol).[7]

  • While the solution is still hot, slowly add a "poor" solvent (one in which it is sparingly soluble), such as water or hexane, dropwise until you observe persistent turbidity.

  • Add a few more drops of the "good" solvent until the solution becomes clear again.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization.

Recommended Purification Protocols

Protocol 1: Flash Column Chromatography (Normal Phase)

This is the most common method for purifying compounds of intermediate polarity.

Workflow for Normal Phase Flash Chromatography

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis tlc 1. TLC analysis to determine optimal eluent (e.g., DCM:MeOH with 1% TEA). column_prep 2. Pack column with silica gel in the chosen eluent. tlc->column_prep sample_prep 3. Dissolve crude product in a minimum of DCM and dry load onto silica. column_prep->sample_prep load 4. Load the sample onto the column. sample_prep->load elute 5. Elute with the mobile phase, collecting fractions. load->elute analyze 6. Analyze fractions by TLC. elute->analyze combine 7. Combine pure fractions. analyze->combine evaporate 8. Evaporate solvent to yield pure product. combine->evaporate

Caption: Workflow for normal phase flash chromatography.

Detailed Steps:

  • Solvent System Selection: Use TLC to find a solvent system that gives your product an Rf value of approximately 0.3. A good starting point is a mixture of dichloromethane (DCM) and methanol (MeOH). Remember to add 0.5-1% triethylamine (TEA) to prevent streaking.[6]

  • Column Packing: Prepare a slurry of silica gel in your chosen eluent and pour it into the column. Allow it to pack under gentle pressure.

  • Sample Loading: Dissolve your crude material in a minimal amount of a strong solvent (like DCM or MeOH). Add a small amount of silica gel to this solution and evaporate the solvent to get a dry, free-flowing powder. This "dry loading" method generally results in better separation.

  • Elution: Carefully add the dry-loaded sample to the top of the column. Begin eluting with your mobile phase, collecting fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing your pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified 4-[4-(1H-tetrazol-1-yl)phenyl]-1,3-thiazol-2-amine.

Protocol 2: Recrystallization

If your crude product is of relatively high purity (>90%), recrystallization can be a highly effective and scalable purification method.

Solvent Selection for Recrystallization

Solvent Solubility Characteristics Notes
Ethanol/Methanol Good solubility when hot, lower solubility when cold.Often a good first choice for polar, aromatic compounds.[7]
Acetonitrile Similar properties to alcohols.Can be effective if alcohols lead to oiling out.
Ethyl Acetate Moderate solubility.May require a larger volume of solvent.
Water Very low solubility.Can be used as an anti-solvent in a mixed solvent system.[8]

Detailed Steps:

  • Place the crude solid in an Erlenmeyer flask.

  • Add a minimal amount of the chosen hot solvent to just dissolve the solid.

  • If colored impurities are present, you may add a small amount of activated charcoal and hot filter the solution.

  • Allow the solution to cool slowly to room temperature.

  • Once crystals begin to form, cool the flask in an ice bath to maximize yield.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.

  • Dry the crystals under vacuum.

By understanding the nature of your target molecule and the potential impurities, and by systematically applying these troubleshooting strategies and protocols, you can confidently and efficiently achieve high purity for your 4-[4-(1H-tetrazol-1-yl)phenyl]-1,3-thiazol-2-amine.

References

  • Applications of Counter-Current Chromatography in Organic Synthesis Purification of Heterocyclic Derivatives of Lapachol. PubMed. Available at: [Link]

  • Hantzsch Thiazole Synthesis. Chem Help Asap. Available at: [Link]

  • Hantzsch thiazole synthesis - laboratory experiment. YouTube. Available at: [Link]

  • Synthesis of new thiazole derivatives and evaluation of their antimicrobial and cytotoxic activities. Taylor & Francis. Available at: [Link]

  • Thiazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Reinvestigation of a modified Hantzsch thiazole synthesis. Academia.edu. Available at: [Link]

  • Process for preparing thiazole derivatives. Google Patents.
  • Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents. MDPI. Available at: [Link]

  • Anti-solvent crystallization and transformation of thiazole-derivative polymorphs - I: Effect of addition rate and initial concentrations. ResearchGate. Available at: [Link]

  • Tetrazole. Wikipedia. Available at: [Link]

  • The Purification of Organic Compound: Techniques and Applications. Reachem. Available at: [Link]

  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. PMC. Available at: [Link]

  • Mastering Column Chromatography: Techniques and Tips. Chrom Tech, Inc. Available at: [Link]

  • A validated LC method for the determination of assay and purity of DRF-2725 and its enantiomers by chiral chromatography. IJRPC. Available at: [Link]

  • Protein purification troubleshooting guide. Dutscher. Available at: [Link]

  • column chromatography & purification of organic compounds. YouTube. Available at: [Link]

  • Troubleshooting in pharmaceutical manufacturing processes – Root cause analysis of quality defects. HWI group. Available at: [Link]

  • HPLC Troubleshooting Guide. Available at: [Link]

  • disubstituted tetrazoles uso: Topics by Science.gov. Science.gov. Available at: [Link]

  • Synthesis of different structurally 5-substituted-1H-tetrazoles in the presence of cuttlebone in DMSO. ResearchGate. Available at: [Link]

  • Protein purification troubleshooting guide. Available at: [Link]

  • TETRAZOLES: SYNTHESIS, STRUCTURES, PHYSICO-CHEMICAL PROPERTIES AND APPLICATION. CORE. Available at: [Link]

  • Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Available at: [Link]

  • Synthesis of tetrazole hybridized with thiazole, thiophene or thiadiazole derivatives, molecular modelling and antimicrobial activity. PMC. Available at: [Link]

  • 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine. MDPI. Available at: [Link]

  • SYNTHESIS OF 4-(1Н-1,2,3-TRIAZOL-4-YL)-1,3-THIAZOLE-2-AMINE DERIVATIVES. Available at: [Link]

  • SYNTHESIS, IDENTIFICATION OF SOME NEW TETRAZOLINE, THIAZOLIDIN-4-ONE AND IMIDAZOLIDIN-4-ONE DERIVATIVES AND EVALUATION ANTICANCE. Dialnet. Available at: [Link]

  • 1H- pyrazol-1-yl)-6-(4-(diethylamino)phenyl)-1,3,5-triazin-2. Growing Science. Available at: [Link]

  • Synthesis and Antibacterial Assessment of N-[4-(4-substituted phenyl)-1,3-thiazol-2-yl]. NIH. Available at: [Link]

  • Tetrazole Derivatives (Preparation, Organic Analysis, Biotic Evaluation, Nano-Study). Available at: [Link]

  • Simple and efficient method for the preparation of novel tetrazole derivatives spectral characterization and its antibacterial activities. Der Pharma Chemica. Available at: [Link]

  • Synthesis of N-[4-({4-[(5-methyl-1, 3, 4-thiadiazol-2-yl)sulfamoyl] phenyl}sulfamoyl)phenyl]amine: An Impurity in the Antibacter. International Journal of Pharmaceutical Sciences and Drug Research. Available at: [Link]

  • Synthesis of 1H-tetrazoles. Organic Chemistry Portal. Available at: [Link]

  • Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

Sources

Addressing poor membrane permeability in thiazole-tetrazole compounds

Author: BenchChem Technical Support Team. Date: February 2026

Troubleshooting Guide for Poor Membrane Permeability

Welcome to the technical support center for researchers, scientists, and drug development professionals working with thiazole-tetrazole compounds. This guide is designed to help you troubleshoot and address the common challenge of poor membrane permeability associated with this important class of molecules.

Frequently Asked Questions (FAQs)
Q1: Why do my thiazole-tetrazole compounds exhibit poor membrane permeability?

A: The primary reason often lies in the inherent physicochemical properties of the tetrazole ring. While the thiazole moiety is generally lipophilic, the tetrazole ring is a well-known bioisostere for a carboxylic acid.[1][2][3] This means it is highly polar and acidic (pKa ≈ 4.9), leading to ionization at physiological pH.[2] This combination results in several permeability barriers:

  • High Polar Surface Area (PSA): The nitrogen-rich tetrazole ring significantly contributes to the molecule's overall PSA. High PSA is strongly correlated with poor passive diffusion across lipid membranes, as more energy is required to shed the hydration shell and enter the lipophilic membrane interior.[4]

  • Low Lipophilicity (logP/logD): The ionized (deprotonated) tetrazole group is highly hydrophilic, which lowers the overall lipophilicity of the compound. This is reflected in a low distribution coefficient (logD) at pH 7.4, hindering partitioning from the aqueous intestinal environment into the lipid cell membrane.

  • Susceptibility to Efflux: Some compounds containing a tetrazole moiety have been shown to be substrates for efflux transporters like P-glycoprotein (P-gp) and Multidrug Resistance-Associated Proteins (MRPs).[5][6] These transporters are present in the intestinal epithelium and actively pump substrates back into the gut lumen, reducing net absorption.[7][8]

Q2: What is the first step to diagnose the cause of poor permeability in my compound series?

A: The crucial first step is to quantitatively measure permeability and determine the underlying mechanism (i.e., poor passive diffusion vs. active efflux). A tiered approach using two standard in vitro assays is highly effective:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that models only passive, transcellular permeation.[9][10] It helps you understand the baseline passive diffusion capacity of your compound.[11]

  • Caco-2 Permeability Assay: This assay uses a monolayer of differentiated human colon adenocarcinoma cells that mimic the intestinal barrier.[12][13][14] Crucially, Caco-2 cells express functional efflux transporters like P-gp.[12][13] By measuring permeability in both directions (apical-to-basolateral and basolateral-to-apical), you can determine if your compound is an efflux substrate.[15]

Comparing the results from these two assays is a powerful diagnostic tool.[10][15]

Troubleshooting Workflow: Diagnosing Permeability Issues

G cluster_start cluster_assays cluster_results cluster_diagnosis Start Observe Poor In Vitro Activity or In Vivo PK PAMPA Run PAMPA Assay (Measures Passive Diffusion) Start->PAMPA Step 1 LowPAMPA Result: Low PAMPA Permeability (Papp < 1 x 10⁻⁶ cm/s) PAMPA->LowPAMPA If... GoodPAMPA Result: Good PAMPA Permeability (Papp > 5 x 10⁻⁶ cm/s) PAMPA->GoodPAMPA If... Caco2 Run Bidirectional Caco-2 Assay Efflux Result: High Efflux Ratio (ER > 2 in Caco-2) Caco2->Efflux DiagPassive Diagnosis: Poor Passive Permeability (High PSA, Low LogD) LowPAMPA->DiagPassive GoodPAMPA->Caco2 Step 2 DiagEfflux Diagnosis: Active Efflux Substrate (Likely P-gp/MRP) Efflux->DiagEfflux

Caption: A stepwise workflow for diagnosing permeability issues.

Experimental Protocols & Troubleshooting
Q3: How do I perform a Parallel Artificial Membrane Permeability Assay (PAMPA)?

A: PAMPA is a robust, cost-effective assay for screening passive permeability.[16]

Objective: To measure the rate of diffusion of a compound across a phospholipid-coated artificial membrane.

Materials:

  • 96-well PAMPA plate system (e.g., Millipore MultiScreen-IP)

  • Acceptor Plate (PTFE or similar)

  • Phospholipid solution (e.g., 2% w/v lecithin in dodecane)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • DMSO (for stock solutions)

  • Test compounds and control compounds (high/low permeability)

  • Plate shaker

  • UV/Vis plate reader or LC-MS/MS for quantification

Detailed Protocol:

  • Prepare Solutions: Dissolve test and control compounds in DMSO to create 10 mM stock solutions. Dilute these stocks into PBS (pH 7.4) to a final concentration of 100 µM (final DMSO concentration should be ≤1%).

  • Coat Membrane: Gently add 5 µL of the phospholipid solution to the membrane of each well in the Donor plate. Allow the solvent to evaporate for ~5-10 minutes, leaving a lipid layer.

  • Hydrate Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the Acceptor plate.

  • Add Compound to Donor Plate: Add 150 µL of your prepared compound solution to each well of the lipid-coated Donor plate.

  • Assemble Sandwich: Carefully place the Donor plate onto the Acceptor plate, ensuring the bottom of the membrane is in contact with the buffer in the acceptor wells.

  • Incubate: Cover the plate assembly and incubate at room temperature for 4 to 16 hours on a plate shaker (gentle agitation, ~50-100 rpm).[17]

  • Quantify: After incubation, carefully separate the plates. Determine the compound concentration in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).

  • Calculate Permeability (Papp): The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (-Vd * Va) / ((Vd + Va) * Area * Time) * ln(1 - [Drug]acceptor / [Drug]equilibrium) Where Vd and Va are the volumes of the donor and acceptor wells, Area is the surface area of the membrane, and Time is the incubation time.

Permeability ClassTypical Papp (cm/s)Interpretation
High > 5.0 x 10⁻⁶Likely well-absorbed passively
Medium 1.0 - 5.0 x 10⁻⁶Borderline permeability
Low < 1.0 x 10⁻⁶Poor passive permeability
Q4: My compound has low PAMPA permeability. What structural modifications can improve passive diffusion?

A: Low PAMPA results point directly to a physicochemical problem. The goal is to decrease polarity and/or increase lipophilicity without sacrificing target potency.

Strategies for Structural Modification:

  • Mask the Tetrazole Ring (Prodrug Approach): The most effective strategy is often to temporarily mask the acidic tetrazole. This prevents ionization and dramatically reduces the compound's PSA.[1][18]

    • Alkoxycarbonyl Prodrugs: Attaching a lipophilic alkoxycarbonyl group can mask the charge. This strategy, known as Lipophilic Prodrug Charge Masking (LPCM), has been shown to convert absorption from paracellular to transcellular, significantly boosting permeability.[19] These prodrugs are designed to be cleaved by esterases in the blood or tissue to release the active parent drug.[19][20]

    • Rationale: By neutralizing the acidic proton, you increase the molecule's logD at physiological pH, favoring partitioning into the membrane.

  • Reduce Polar Surface Area (PSA):

    • Strategy: Systematically replace other polar functional groups (e.g., amides, free hydroxyls) on the scaffold with less polar alternatives (e.g., N-methylation of amides, replacing -OH with -OCH₃ or -F).

    • Rationale: Each hydrogen bond donor/acceptor contributes to the overall PSA. Reducing these interactions lowers the desolvation penalty for membrane entry.[4]

  • Increase Lipophilicity (logP/logD):

    • Strategy: Add small, lipophilic groups (e.g., methyl, ethyl, halogen) to hydrophobic regions of the molecule. Fluorination can be particularly effective as it can improve metabolic stability and membrane permeability.[21]

    • Caution: This must be balanced. Excessively increasing lipophilicity can lead to poor aqueous solubility ("grease-ball" molecules), high metabolic clearance, and non-specific toxicity. Monitor Lipophilic Ligand Efficiency (LLE) to ensure productive modifications.

  • Promote Favorable Conformations:

    • Strategy: Introduce structural elements that encourage the formation of intramolecular hydrogen bonds (IMHBs).

    • Rationale: An IMHB can "hide" polar groups from the solvent, effectively reducing the dynamic PSA of the molecule in its membrane-transiting conformation.[22][23] This "chameleon-like" behavior allows the molecule to adapt to the apolar membrane environment.[22][23]

Q5: My compound shows good PAMPA permeability but poor Caco-2 permeability with a high efflux ratio. What does this mean and how do I fix it?

A: This is a classic signature of active efflux. Your compound has the intrinsic physicochemical properties to diffuse across a membrane (good PAMPA result), but it is being actively pumped out of the Caco-2 cells by transporters like P-gp.[7][10][11]

Confirmation and Troubleshooting:

  • Confirm P-gp Substrate Activity: Rerun the bidirectional Caco-2 assay in the presence of a known P-gp inhibitor, such as verapamil.[12][13][15] If the efflux ratio decreases significantly (approaches 1) and the absorptive (A-B) permeability increases, you have confirmed your compound is a P-gp substrate.[12]

  • Structural Modifications to Evade Efflux:

    • Scaffold Hopping/Re-engineering: P-gp has specific pharmacophore recognition requirements. Sometimes, significant changes to the core scaffold are needed to disrupt recognition.

    • Reduce Hydrogen Bond Donors: P-gp substrates often have a high number of H-bond donors. Reducing these can sometimes decrease transporter affinity.

    • "Bury" Recognition Sites: Add bulky or sterically hindering groups near the parts of the molecule you hypothesize are interacting with the transporter. This can physically block the binding event.

    • Increase Rigidity: Flexible molecules can more easily adopt the conformation required for transporter binding. Increasing molecular rigidity may lock it into a non-binding conformation.

Relationship between Permeability Assays and Mechanisms

G cluster_assays cluster_mechanisms cluster_key Key Insight PAMPA PAMPA Assay Passive Passive Diffusion PAMPA->Passive Measures Caco2 Caco-2 Assay Caco2->Passive Measures Active Active Transport (Uptake/Efflux) Caco2->Active Measures Key The difference between Caco-2 and PAMPA results reveals the contribution of active transport.

Caption: Comparing PAMPA and Caco-2 assays isolates permeability mechanisms.

Q6: Can formulation strategies help overcome the poor permeability of my lead compound?

A: Yes, for compounds where structural modification is not feasible or desirable, advanced formulation strategies can significantly improve oral bioavailability. These methods primarily work by enhancing the concentration of the dissolved drug at the intestinal wall, thereby maximizing the driving force for absorption.

Common Formulation Approaches:

  • Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) or Self-Microemulsifying Drug Delivery Systems (SMEDDS) are mixtures of oils, surfactants, and co-solvents that form fine emulsions or microemulsions in the gut.[24][25] This can keep a lipophilic drug solubilized and improve its transport across the intestinal wall.

  • Amorphous Solid Dispersions (ASDs): Dispersing the drug in its amorphous (non-crystalline) state within a polymer matrix can dramatically increase its aqueous solubility and dissolution rate compared to the stable crystalline form.[24][26]

  • Nanoparticle Formulations: Reducing the particle size of the drug to the nanometer scale increases the surface area-to-volume ratio, which enhances the dissolution rate according to the Noyes-Whitney equation.[26][27][28]

These strategies are typically considered during later-stage lead optimization or preclinical development.[26]

References
  • P-glycoprotein and its role in drug-drug interactions. Australian Prescriber. Available from: [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. National Center for Biotechnology Information. Available from: [Link]

  • Caco-2 permeability assay. Creative Bioarray. Available from: [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). Creative Biolabs. Available from: [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. Available from: [Link]

  • Impact of P-Glycoprotein-Mediated Intestinal Efflux Kinetics on Oral Bioavailability of P-Glycoprotein Substrates. ACS Publications. Available from: [Link]

  • Caco-2 Permeability Assay. Evotec. Available from: [Link]

  • Effect of P-glycoprotein Mediated Inhibition in Drug Bioavailability. TSI Journals. Available from: [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Available from: [Link]

  • Automated Permeability Assays for Caco-2 and MDCK Cells. DiVA. Available from: [Link]

  • Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. Ascendia Pharma. Available from: [Link]

  • Tetrazole Compounds: The Effect of Structure and pH on Caco-2 Cell Permeability. National Center for Biotechnology Information. Available from: [Link]

  • Drug-permeability and transporter assays in Caco-2 and MDCK cell lines. Ovid. Available from: [Link]

  • Impact of P-glycoprotein-mediated Intestinal Efflux Kinetics on Oral Bioavailability of P-glycoprotein Substrates. National Center for Biotechnology Information. Available from: [Link]

  • Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review. Journal of Applied Pharmaceutical Science. Available from: [Link]

  • P-glycoprotein and its role in drug-drug interactions. ResearchGate. Available from: [Link]

  • What has polar surface area ever done for drug... : Future Medicinal Chemistry. Ovid. Available from: [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec. Available from: [Link]

  • PAMPA Permeability Assay. Technology Networks. Available from: [Link]

  • Effect of Flexibility, Lipophilicity, and the Location of Polar Residues on the Passive Membrane Permeability of a Series of Cyclic Decapeptides. ACS Publications. Available from: [Link]

  • Paradoxical Increase of Permeability and Lipophilicity with the Increasing Topological Polar Surface Area within a Series of PRMT5 Inhibitors. National Center for Biotechnology Information. Available from: [Link]

  • Tetrazole Compounds: The Effect of Structure and pH on Caco-2 Cell Permeability. KU ScholarWorks. Available from: [Link]

  • Effect of Flexibility, Lipophilicity, and the Location of Polar Residues on the Passive Membrane Permeability of a Seri... OUCI. Available from: [Link]

  • Effect of Flexibility, Lipophilicity, and the Location of Polar Residues on the Passive Membrane Permeability of a Series. ACS Publications. Available from: [Link]

  • Prodrug approaches for the development of a long-acting drug delivery systems. National Center for Biotechnology Information. Available from: [Link]

  • Prodrugs Design Based on Inter- and Intramolecular Chemical Processes. exo ricerca. Available from: [Link]

  • Comprehensive In Silico Exploration of Some Novel Tetrazole Molecules. ResearchGate. Available from: [Link]

  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers. Available from: [Link]

  • Recent Advances in Thiazole Derivatives: Structural Modifications and Their Broad- Spectrum Biological Activities. International Journal of Novel Research and Development. Available from: [Link]

  • Synthesis of some new pyrene-based hydrazinyl-thiazole derivatives via a one-pot strategy: biological evaluation and molecular docking studies. National Center for Biotechnology Information. Available from: [Link]

  • Application of Lipophilic Prodrug Charge Masking Strategy to Obtain Novel, Potential Oxytocin Prodrugs. MDPI. Available from: [Link]

  • An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. MDPI. Available from: [Link]

  • Challenges and Strategies in Prodrug Design: A Comprehensive Review. LinkedIn. Available from: [Link]

  • Biological Potentials of Substituted Tetrazole Compounds. Pharmaceutical Methods. Available from: [Link]

  • Synthesis of tetrazole hybridized with thiazole, thiophene or thiadiazole derivatives, molecular modelling and antimicrobial activity. National Center for Biotechnology Information. Available from: [Link]

  • (PDF) Synthesis of tetrazole hybridized with thiazole, thiophene or thiadiazole derivatives, molecular modelling and antimicrobial activity. ResearchGate. Available from: [Link]

Sources

Validation & Comparative

1H NMR Spectral Analysis Guide: 4-[4-(1H-tetrazol-1-yl)phenyl]-1,3-thiazol-2-amine

[1]

Introduction & Structural Context

The structural elucidation of 4-[4-(1H-tetrazol-1-yl)phenyl]-1,3-thiazol-2-amine requires a nuanced understanding of two distinct heterocyclic environments: the electron-deficient tetrazole ring and the electron-rich aminothiazole system. This guide compares the spectral "performance" of the final product against its synthetic precursors to establish a self-validating protocol for reaction monitoring and purity assessment.

Structural Breakdown & Proton Assignment

The molecule consists of three distinct spin systems:

  • Tetrazole Ring: A single, highly deshielded proton (H-5').

  • Phenyl Linker: A para-substituted AA'BB' aromatic system.

  • Thiazole Ring: A characteristic singlet (H-5) and the exchangeable amine protons (-NH₂).

Experimental Protocol (Best Practices)

Solvent Selection[1]
  • Primary Solvent: DMSO-d₆ (Dimethyl sulfoxide-d₆).

    • Reasoning: Both the tetrazole and aminothiazole moieties possess significant polarity and hydrogen-bond donor/acceptor capability.[1] CDCl₃ often results in poor solubility and broad, unresolved amine peaks.[1] DMSO-d₆ ensures sharp resolution of the acidic tetrazole proton and the exchangeable amine protons.

  • Secondary Solvent (Validation): DMSO-d₆ + D₂O .

    • Reasoning: To confirm the assignment of the amine (-NH₂) protons via deuterium exchange (disappearance of the signal).

Sample Preparation[1][2][3][4][5][6][7][8]
  • Dissolve 5–10 mg of the compound in 0.6 mL of DMSO-d₆.

  • Ensure complete dissolution; sonicate if necessary. Suspensions will yield broadened baselines and reduced signal-to-noise ratios.

  • Equilibrate the sample in the probe to 298 K (25 °C) to prevent chemical shift drifting of the amine signal.

Spectral Analysis & Assignment

The following data represents the characteristic chemical shifts expected for this scaffold in DMSO-d₆ , derived from high-fidelity fragment analysis of 1-phenyl-1H-tetrazole and 4-phenylthiazol-2-amine analogs.

Table 1: Characteristic Chemical Shifts (DMSO-d₆)[1][4][8]
Proton LabelChemical Shift (δ, ppm)MultiplicityIntegrationAssignment Logic
H-A 9.90 – 10.20 Singlet (s)1HTetrazole C5-H . Highly deshielded due to the electronegativity of the four nitrogen atoms. This is the diagnostic "fingerprint" peak.[1]
H-B, H-C 7.95 – 8.20 Doublet (d)2HPhenyl (Ortho to Tetrazole) . Deshielded by the electron-withdrawing tetrazole ring.
H-D, H-E 7.80 – 8.00 Doublet (d)2HPhenyl (Ortho to Thiazole) . Shifted downfield by the thiazole ring but typically upfield relative to H-B/H-C.
H-F 7.10 – 7.40 Singlet (s)1HThiazole C5-H .[2] Characteristic aromatic singlet for 4-substituted thiazoles.
-NH₂ 7.00 – 7.20 Broad Singlet (bs)2HAmine .[2] Exchangeable. Often overlaps with the Thiazole C5-H or phenyl region. Disappears with D₂O.

*Note: The phenyl protons often appear as a pseudo-quartet or higher-order AA'BB' system depending on the exact electronic push-pull of the substituents.

Comparative Analysis: Product vs. Alternatives

To validate the synthesis, one must compare the product's spectrum against its immediate precursor, typically 2-bromo-1-(4-(1H-tetrazol-1-yl)phenyl)ethan-1-one (in a Hantzsch thiazole synthesis).

Table 2: Performance Comparison (Reaction Monitoring)
FeaturePrecursor (Bromo-ketone) Target Product (Aminothiazole) Diagnostic Outcome
Methylene Signal Singlet @ ~4.80 ppm (-CH₂-Br)Absent Confirmation of Cyclization. The disappearance of the methylene singlet is the primary indicator of reaction completion.
Thiazole Signal AbsentSinglet @ ~7.30 ppm (C5-H)Confirmation of Aromatization. Appearance proves the formation of the heteroaromatic thiazole ring.
Amine Signal AbsentBroad Singlet @ ~7.10 ppm Confirmation of Condensation. Verifies incorporation of thiourea.
Tetrazole Signal Singlet @ ~10.15 ppmSinglet @ ~10.15 ppmStructural Integrity. Confirms the tetrazole ring remained stable under the reaction conditions (acidic/thermal stress).[1]
Regioisomer Differentiation (1H vs. 2H Tetrazole)

If the synthesis involved building the tetrazole ring on a pre-existing thiazole aniline, a common impurity is the 2H-tetrazole isomer.

  • 1H-Tetrazole (Target): C5-H appears downfield (9.9 – 10.2 ppm ).

  • 2H-Tetrazole (Impurity): C5-H typically appears more upfield (8.5 – 9.0 ppm ) due to differences in ring aromaticity and electron density distribution.

Visualization of Spectral Assignment Logic

The following diagram illustrates the logical flow for assigning the spectrum and validating the structure.

NMR_Assignment_FlowStartStart: Acquire 1H NMR (DMSO-d6)Check_TetrazoleCheck Region 9.5 - 10.5 ppmIs there a sharp Singlet?Start->Check_TetrazoleTetrazole_YesTetrazole Ring Intact(Assign H-A)Check_Tetrazole->Tetrazole_YesYesTetrazole_NoTetrazole Degradationor 2H-IsomerCheck_Tetrazole->Tetrazole_NoNoCheck_AliphaticCheck Region 4.0 - 5.0 ppmIs there a Singlet (-CH2-)?Tetrazole_Yes->Check_AliphaticAliphatic_YesIncomplete Reaction(Starting Material Present)Check_Aliphatic->Aliphatic_YesYesAliphatic_NoCyclization CompleteCheck_Aliphatic->Aliphatic_NoNoCheck_AromaticCheck Region 7.0 - 8.5 ppmAliphatic_No->Check_AromaticAssign_ThiazoleIdentify Singlet ~7.3 ppm(Thiazole C5-H)Check_Aromatic->Assign_ThiazoleAssign_AmineIdentify Broad Singlet ~7.1 ppm(-NH2)Check_Aromatic->Assign_AmineValidate_D2OAdd D2O & Re-acquireAssign_Amine->Validate_D2OAmine_GonePeak ~7.1 ppm DisappearsConfirmed -NH2Validate_D2O->Amine_Gone

Caption: Decision tree for the structural validation of 4-[4-(1H-tetrazol-1-yl)phenyl]-1,3-thiazol-2-amine via 1H NMR.

Troubleshooting & Anomalies

ObservationRoot CauseCorrective Action
Missing Amine Peak Fast chemical exchange due to trace acid or water in DMSO-d₆.Use fresh, anhydrous DMSO-d₆.[1] Lower temperature to 280 K.
Tetrazole Peak Shift (< 9.5 ppm) Solvent effects or presence of 2H-isomer.[3]Confirm solvent is DMSO-d₆ (CDCl₃ causes upfield shifts). Check HPLC for isomeric purity.
Extra Doublets in Aromatic Region Restricted rotation of the phenyl ring or presence of rotamers (rare for this specific scaffold but possible).Run High-Temperature NMR (320 K) to coalesce peaks.

References

  • Tetrazole Spectral Data: Synthesis, Characterization of Some 1H-Tetrazole Derivatives. (2019).[4][5] Detailed analysis of 1-(4-acetylphenyl)-1H-tetrazole precursors in DMSO-d₆.

    • Thiazole Synthesis & NMR: A convenient method for the synthesis of thiazoles and aminothiazoles.[1] (2010).[1][6] Heterocycles. Provides comparative shifts for 4-phenylthiazol-2-amine derivatives.

      • General Tetrazole NMR Shifts: 1-Phenyl-1H-tetrazole Spectral Information. PubChem Compound Summary.[1]

        • [1]

      Technical Guide: Mass Spectrometry Fragmentation Patterns of Thiazol-2-amine Derivatives

      Author: BenchChem Technical Support Team. Date: February 2026

      This guide details the mass spectrometry fragmentation behaviors of thiazol-2-amine derivatives, a scaffold ubiquitous in modern drug discovery (e.g., pramipexole, abafungin).[1] It compares ionization techniques and bioisosteric alternatives to provide actionable analytical intelligence.

      Executive Summary

      Thiazol-2-amine derivatives are "privileged structures" in medicinal chemistry due to their ability to form hydrogen bonds and coordinate with metal ions in active sites.[1] However, their mass spectral behavior is complex due to the presence of both sulfur and nitrogen heteroatoms, which offer multiple protonation sites and fragmentation pathways.

      This guide moves beyond basic spectral interpretation, offering a mechanistic breakdown of collision-induced dissociation (CID) pathways.[1] We compare the "soft" ionization of Electrospray (ESI) against "hard" Electron Ionization (EI) and contrast the thiazole scaffold with its common bioisostere, 2-aminopyridine.[1]

      Instrumentation & Methodology

      To replicate the data discussed below, the following experimental setup is recommended. This protocol ensures the detection of diagnostic low-mass ions often filtered out by standard proteomics methods.[1]

      Experimental Protocol: Targeted MS/MS Analysis
      • Ionization Source: ESI (Positive Mode)[1][2][3]

      • Analyzer: Q-TOF or Orbitrap (High Resolution required for S-isotope confirmation)[1]

      • Solvent System: 50:50 MeOH:H2O + 0.1% Formic Acid (Protonation enhancer)[1]

      • Direct Infusion: 5-10 µL/min flow rate.[1]

      Step-by-Step Workflow:

      • Precursor Isolation: Select the

        
         monoisotopic peak.[1] Isolate with a narrow window (1.0 Da) to exclude 
        
        
        
        isotopes initially.[1]
      • Energy Ramping: Perform a "breakdown curve" experiment. Ramp Collision Energy (CE) from 10 to 50 eV.[1]

        • Low CE (10-20 eV): Preserves side chains; useful for identifying N-substituents.[1]

        • High CE (35-50 eV): Forces ring cleavage; required to see the characteristic thiazole core fragments.

      • Diagnostic Check: Look for the Mass Defect . Sulfur-rich fragments will have a negative mass defect relative to pure hydrocarbons/amines.[1]

      Fragmentation Mechanisms: The Thiazole Core

      The fragmentation of the thiazol-2-amine core (

      
      , MW 100.[1]14) is governed by the stability of the aromatic system and the lability of the C-S bonds.
      
      Primary Pathways

      The protonated molecule

      
       (m/z 101) typically undergoes three competing pathways.
      
      Pathway A: Retro-Cycloaddition (Loss of Cyanamide)

      This is the most diagnostic pathway for 2-aminothiazoles.[1] The ring undergoes a retro-[2+2] or retro-cycloaddition type cleavage.[1]

      • Mechanism: Protonation often occurs at the ring nitrogen (N3).[1] This weakens the C2-N3 and C5-S1 bonds.[1]

      • Result: Loss of a neutral cyanamide molecule (

        
        , 42 Da).[1]
        
      • Product Ion: Thiirene cation (

        
        , m/z 59).[1]
        
      Pathway B: Loss of HCN

      Common in all nitrogen heterocycles, but less specific than Pathway A.

      • Mechanism: Cleavage of the C4-C5 and C2-N3 bonds.[1]

      • Result: Loss of hydrogen cyanide (HCN, 27 Da).[1]

      • Product Ion: Thioformamide-like cation (m/z 74).[1]

      Pathway C: Sulfur Extrusion (CS Loss)

      High-energy collisions can eject the sulfur atom as monosulfide (CS).[1]

      • Result: Loss of CS (44 Da).

      • Product Ion: Amidine-like species (

        
        , m/z 57).[1]
        
      Visualization of Fragmentation Pathways

      The following diagram illustrates the competing pathways for a generic 2-aminothiazole.

      ThiazoleFragmentation M_H [M+H]+ Precursor (m/z 101 for core) TS_A Transition State A (Ring Opening) M_H->TS_A Frag_B C2H4NS+ Ion (m/z 74) M_H->Frag_B Ring Cleavage Neutral_B Loss: HCN (-27 Da) M_H->Neutral_B Frag_C C2H5N2+ Ion (m/z 57) M_H->Frag_C S-Extrusion (High CE) Neutral_C Loss: CS (-44 Da) M_H->Neutral_C Frag_A Thiirene Cation (m/z 59) [Diagnostic] TS_A->Frag_A Retro-Cycloaddition Neutral_A Loss: Cyanamide (NH2CN, -42 Da) TS_A->Neutral_A

      Figure 1: Competing fragmentation pathways for the protonated thiazol-2-amine core.

      Comparative Analysis

      Comparison 1: Ionization Techniques (ESI vs. EI)

      The choice of ionization profoundly affects the observed spectrum.

      FeatureElectrospray Ionization (ESI) Electron Ionization (EI)
      Energy Regime Soft (Thermal)Hard (70 eV)
      Molecular Ion Dominant
      
      
      Weak or Absent
      
      
      Base Peak Often
      
      
      or Neutral Loss (e.g.,
      
      
      )
      Ring Fragments (e.g., m/z 59,[1] 74)
      Mechanism Even-electron rearrangements (Charge Migration)Odd-electron radical cleavages
      Utility PK/PD studies, biological matricesSynthetic confirmation, library matching

      Key Insight: In ESI, if the thiazole amine has an alkyl side chain, fragmentation will predominantly occur on the side chain before the ring breaks. In EI, the ring shatters almost immediately.

      Comparison 2: Bioisosteres (Thiazole vs. Pyridine)

      Distinguishing thiazol-2-amine from 2-aminopyridine is a common challenge in scaffold hopping.[1]

      ParameterThiazol-2-amine 2-Aminopyridine
      Core Formula
      
      
      
      
      Monoisotopic Mass 100.0194.05
      Isotopic Pattern Distinct
      
      
      peak (~4.4% of M+H)
      Standard Carbon isotope profile
      Diagnostic Neutral Loss -42 Da (Cyanamide) , -44 Da (CS)-27 Da (HCN) , -17 Da (NH3)
      Ring Stability Moderate (Cleaves at >30 eV)High (Very stable aromatic ring)

      Diagnostic Decision Tree

      Use this logic flow to confirm the presence of a thiazol-2-amine moiety in an unknown metabolite or impurity.

      DecisionTree Start Unknown Peak Detected (Suspected Heterocycle) Isotope Check Isotope Pattern: Is there an M+2 peak ~4-5%? Start->Isotope Yes_S Sulfur Present (Thiazole/Thiophene) Isotope->Yes_S Yes No_S No Sulfur (Pyridine/Oxazole) Isotope->No_S No Frag_Check Perform MS/MS (CID 35eV) Check Neutral Losses Yes_S->Frag_Check Loss_42 Loss of 42 Da (NH2CN)? Frag_Check->Loss_42 Loss_44 Loss of 44 Da (CS)? Frag_Check->Loss_44 Result_Thiazole CONFIRMED: Thiazol-2-amine Derivative Loss_42->Result_Thiazole Strong Signal Result_Other Likely Thiophene or other S-heterocycle Loss_42->Result_Other Absent Loss_44->Result_Thiazole Moderate Signal

      Figure 2: Workflow for identifying thiazol-2-amine scaffolds using MS/MS data.

      References

      • Salem, M. A. I., et al. (2014).[1] "Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines." International Journal of Materials and Chemistry. Available at: [Link]

      • Mohamed, et al. (2014).[1] "Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives." ResearchGate.[1] Available at: [Link]

      • Crotti, A. E. M., et al. (2015).[1] "Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation." RSC Advances. Available at: [Link]

      • NIST Mass Spec Data Center. "2-Aminothiazole Mass Spectrum." NIST Chemistry WebBook.[1] Available at: [Link][1]

      Sources

      A Comparative Analysis of 4-[4-(1H-tetrazol-1-yl)phenyl]-1,3-thiazol-2-amine and Standard Inhibitors Against Indoleamine 2,3-dioxygenase 1 (IDO1)

      Author: BenchChem Technical Support Team. Date: February 2026

      A Technical Guide for Researchers in Drug Discovery and Development

      In the landscape of cancer immunotherapy, the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical checkpoint inhibitor, playing a pivotal role in mediating tumor immune evasion.[1] Its overexpression in the tumor microenvironment leads to the depletion of the essential amino acid L-tryptophan and the accumulation of immunosuppressive metabolites, collectively known as kynurenines.[2] This metabolic reprogramming suppresses the activity of effector T cells and natural killer (NK) cells while promoting the function of regulatory T cells (Tregs), thereby fostering an immunosuppressive milieu conducive to tumor growth.[3] Consequently, the development of potent and selective IDO1 inhibitors is a highly pursued therapeutic strategy.

      This guide provides a comparative analysis of the potency of a novel investigational compound, 4-[4-(1H-tetrazol-1-yl)phenyl]-1,3-thiazol-2-amine, against established clinical-stage IDO1 inhibitors, including Epacadostat, Linrodostat (BMS-986205), and Navoximod (GDC-0919). This objective comparison is supported by a review of existing experimental data for the standard inhibitors and a structure-activity relationship (SAR) informed estimation for the compound of interest, providing a valuable resource for researchers in the field.

      The Inhibitors: A Comparative Overview

      A new frontier in IDO1 inhibition is represented by 4-[4-(1H-tetrazol-1-yl)phenyl]-1,3-thiazol-2-amine, a molecule featuring a unique combination of a thiazol-2-amine core linked to a tetrazolylphenyl moiety. While direct experimental potency data for this specific compound is not yet publicly available, insights can be gleaned from structure-activity relationship (SAR) studies of related chemical scaffolds. The tetrazole group is a well-recognized bioisostere for a carboxylic acid, known to engage in key interactions within enzyme active sites.[4][5] Furthermore, the 4-phenyl-1,3-thiazol-2-amine scaffold has been explored for various biological activities.[6] Based on SAR studies of similar imidazothiazole and urea-based derivatives targeting IDO1, it is plausible to estimate the potency of 4-[4-(1H-tetrazol-1-yl)phenyl]-1,3-thiazol-2-amine to be in the low micromolar to high nanomolar range.[6][7]

      In contrast, the standard inhibitors have well-documented potencies:

      • Epacadostat (INCB024360): A potent and selective, orally available, reversible competitive inhibitor of IDO1.[3] It has demonstrated significant anti-tumor activity in preclinical models when combined with other immunotherapies.[3]

      • Linrodostat (BMS-986205): A highly potent and irreversible inhibitor of IDO1.[8][9] Its mechanism of action involves binding to the apo-form of the enzyme.[10]

      • Navoximod (GDC-0919): A potent IDO pathway inhibitor with good oral bioavailability.[11][12] It has been evaluated in clinical trials both as a monotherapy and in combination with other anti-cancer agents.[13][14]

      Potency Comparison: A Data-Driven Analysis

      To facilitate a direct comparison, the following table summarizes the reported half-maximal inhibitory concentration (IC50) values for the standard inhibitors in both biochemical and cell-based assays. The estimated potency for 4-[4-(1H-tetrazol-1-yl)phenyl]-1,3-thiazol-2-amine is included for contextual comparison.

      InhibitorBiochemical IC50Cellular IC50Mechanism of Action
      4-[4-(1H-tetrazol-1-yl)phenyl]-1,3-thiazol-2-amine Est. 100 nM - 5 µMEst. 50 nM - 2 µMReversible, Competitive (Predicted)
      Epacadostat ~72 nM[10]~10-17.63 nM[3][15]Reversible, Competitive[3]
      Linrodostat (BMS-986205) <50 nM[16]~1.1-9.5 nM[8][9][10]Irreversible[10]
      Navoximod (GDC-0919) 28 nM (Ki of 5.8 nM)[14]~70-90 nM[13][14]Reversible, Competitive

      Note: Estimated potency for 4-[4-(1H-tetrazol-1-yl)phenyl]-1,3-thiazol-2-amine is based on SAR of related compounds and requires experimental validation.

      Experimental Protocol: Cell-Based IDO1 Inhibition Assay

      The following protocol outlines a robust cell-based assay to determine the potency of IDO1 inhibitors. This method measures the production of kynurenine, the downstream product of IDO1 activity, in a cellular context, providing a more physiologically relevant assessment of inhibitor efficacy.

      Objective: To determine the IC50 value of a test compound for IDO1 inhibition in a human cell line.

      Materials:

      • HeLa or SKOV-3 human cancer cell lines (known to express IDO1 upon stimulation)

      • Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

      • Recombinant human interferon-gamma (IFN-γ)

      • Test compound (e.g., 4-[4-(1H-tetrazol-1-yl)phenyl]-1,3-thiazol-2-amine) and standard inhibitors (e.g., Epacadostat)

      • 96-well cell culture plates

      • Trichloroacetic acid (TCA) solution

      • Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)

      • Microplate reader

      Procedure:

      • Cell Seeding: Seed HeLa or SKOV-3 cells into a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight at 37°C in a 5% CO2 incubator.

      • IDO1 Induction: Treat the cells with IFN-γ (final concentration 50 ng/mL) to induce IDO1 expression.

      • Compound Treatment: Immediately after IFN-γ addition, add serial dilutions of the test compound and standard inhibitors to the respective wells. Include a vehicle control (e.g., DMSO) and a no-compound control.

      • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

      • Kynurenine Measurement: a. Carefully collect the cell culture supernatant. b. Add an equal volume of 6.1 N TCA to each supernatant sample to precipitate proteins. c. Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine. d. Centrifuge the samples to pellet the precipitated protein. e. Transfer the clear supernatant to a new 96-well plate. f. Add an equal volume of Ehrlich's reagent to each well. g. Incubate at room temperature for 10 minutes to allow for color development.

      • Data Acquisition: Measure the absorbance at 480 nm using a microplate reader.

      • Data Analysis: a. Subtract the background absorbance (from wells with medium only) from all readings. b. Normalize the data to the vehicle control (100% activity). c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. d. Determine the IC50 value using a non-linear regression analysis (four-parameter logistic fit).

      Visualizing the Scientific Framework

      To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict the IDO1 signaling pathway and the experimental workflow for inhibitor testing.

      IDO1_Pathway Tryptophan L-Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 Substrate Kynurenine Kynurenine IDO1->Kynurenine Catalyzes T_Cell_Suppression T-Cell Suppression Kynurenine->T_Cell_Suppression Leads to Inhibitor IDO1 Inhibitor (e.g., 4-[4-(1H-tetrazol-1-yl)phenyl]- 1,3-thiazol-2-amine) Inhibitor->IDO1 Blocks

      Caption: The IDO1 metabolic pathway and the mechanism of its inhibition.

      Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Seeding 1. Seed Cells (HeLa/SKOV-3) IDO1_Induction 2. Induce IDO1 (IFN-γ) Cell_Seeding->IDO1_Induction Compound_Addition 3. Add Inhibitors (Test & Standards) IDO1_Induction->Compound_Addition Incubation 4. Incubate (48-72h) Compound_Addition->Incubation Kyn_Measurement 5. Measure Kynurenine (Ehrlich's Reagent) Incubation->Kyn_Measurement Data_Analysis 6. Calculate IC50 Kyn_Measurement->Data_Analysis

      Caption: Workflow for the cell-based IDO1 inhibition assay.

      Conclusion and Future Directions

      The comparative analysis presented in this guide positions 4-[4-(1H-tetrazol-1-yl)phenyl]-1,3-thiazol-2-amine as a compound of interest for further investigation as an IDO1 inhibitor. While its estimated potency appears to be in a promising range, experimental validation is crucial. The provided cell-based assay protocol offers a robust framework for such validation.

      The established IDO1 inhibitors, Epacadostat, Linrodostat, and Navoximod, serve as critical benchmarks for potency and mechanism of action. Understanding the nuances of their interactions with IDO1, including reversible versus irreversible binding, provides valuable context for the development of next-generation inhibitors. Future research should focus on obtaining precise potency data for 4-[4-(1H-tetrazol-1-yl)phenyl]-1,3-thiazol-2-amine, elucidating its mechanism of action, and evaluating its selectivity and off-target effects. Such studies will be instrumental in determining its potential as a novel therapeutic agent in the armamentarium against cancer.

      References

      • Linrodostat (BMS-986205) | IDO1 Inhibitor. MedchemExpress.com.

      • Gibney, G. T., et al. (2018). Phase I Study of the Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor Navoximod (GDC-0919) Administered with PD-L1 Inhibitor (Atezolizumab) in Patients with Advanced Solid Tumors. Clinical Cancer Research, 24(12), 2779–2787.

      • Soliman, H., et al. (2018). Phase Ia study of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor navoximod (GDC-0919) in patients with recurrent advanced solid tumors. Journal for ImmunoTherapy of Cancer, 6(1), 60.

      • Linrodostat (BMS-986205) | IDO/TDO inhibitor | CAS 1923833-60-6. Selleck Chemicals.

      • Linrodostat BMS 986205, ONO 7701. New Drug Approvals.

      • Indoleamine 2,3-dioxygenase. Wikipedia.

      • Navoximod (GDC-0919) | IDO Inhibitor. MedChemExpress.

      • BMS 986205 (Linrodostat, CAS Number: 1923833-60-6). Cayman Chemical.

      • Navoximod | IDO/TDO inhibitor | CAS 1402837-78-8. Selleck Chemicals.

      • Tahan, T., et al. (2018). Updates in the Clinical Development of Epacadostat and Other Indoleamine 2,3-Dioxygenase 1 Inhibitors (IDO1) for Human Cancers. Frontiers in Immunology, 9, 2495.

      • Ueno, T., et al. (2014). Crystal Structures and Structure–Activity Relationships of Imidazothiazole Derivatives as IDO1 Inhibitors. ACS Medicinal Chemistry Letters, 5(9), 1035–1040.

      • Richards, T., & Brin, E. (2018). Cell based functional assays for IDO1 inhibitor screening and characterization. Oncotarget, 9(56), 30814–30820.

      • van Tinteren, N. B., et al. (2019). Side-by-side comparison of small molecule IDO1 inhibitors in biochemical and cell-based assays and development of an IDO1-expressing mouse model to evaluate target modulation. Molecular Cancer Therapeutics, 18(12_Supplement_2), B060-B060.

      • Chemical structures of clinical IDO1 inhibitors Biochemical (IC50 rhIDO1) and cellular (IC50 293-T-Rex, HeLa) activities. ResearchGate.

      • Iacono, A., et al. (2021). Epacadostat stabilizes the apo-form of IDO1 and signals a pro-tumorigenic pathway in human ovarian cancer cells. Cellular and Molecular Life Sciences, 78(19-20), 6649–6666.

      • (PDF) Phase Ia study of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor navoximod (GDC-0919) in patients with recurrent advanced solid tumors. ResearchGate.

      • A Series of 2-((1-Phenyl-1H-imidazol-5-yl)methyl)-1H-indoles as Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. PubMed.

      • Synthesis and activity study of novel N,N-diphenylurea derivatives as IDO1 inhibitors. Frontiers in Chemistry.

      • Imidazo[2,1-b]thiazole based indoleamine-2,3-dioxygenase 1 (IDO1) inhibitor: Structure based design, synthesis, bio-evaluation and docking studies. PubMed.

      • Discovery and structure-activity relationship studies of 1-aryl-1H-naphtho[2,3-d][8][13][14]triazole-4,9-dione derivatives as potent dual inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and trytophan 2,3-dioxygenase (TDO). PubMed.

      • Ki Summary. BindingDB.

      • Discovery of Novel 1,2,3-triazole Derivatives as IDO1 Inhibitors. MDPI.

      • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry.

      • Structures of the compounds: (a) 1; (b) 9a; and (c) 10a. ResearchGate.

      • Design and discovery of 2-(4-(1H-tetrazol-5-yl)-1H-pyrazol-1-yl)-4-(4-phenyl)thiazole derivatives as cardiotonic agents via inhibition of PDE3. PubMed.

      • Novel Selective IDO1 Inhibitors with Isoxazolo[5,4-d]pyrimidin-4(5H)-one Scaffold. PMC.

      • Sadik, A., et al. (2020). IL4i1 and IDO1: Oxidases that control a tryptophan metabolic nexus in cancer. Frontiers in Immunology, 11, 588523.

      • (1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol. MDPI.

      Sources

      A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of Tetrazole-Modified Thiazoles: A Comparative Analysis for Drug Discovery

      Author: BenchChem Technical Support Team. Date: February 2026

      Welcome to an in-depth exploration of the structure-activity relationships (SAR) governing tetrazole-modified thiazole derivatives. This guide is tailored for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising hybrid scaffold for novel therapeutic agents. We will move beyond a mere cataloging of compounds to dissect the nuanced interplay between chemical structure and biological function, providing a robust framework for rational drug design. Our discussion is grounded in experimental data and established mechanistic principles, ensuring a scientifically rigorous and practically applicable resource.

      The Strategic Alliance of Thiazole and Tetrazole in Medicinal Chemistry

      The fusion of thiazole and tetrazole rings into a single molecular entity is a deliberate strategy in modern medicinal chemistry. The thiazole ring is a prominent feature in numerous FDA-approved drugs, valued for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions make it a privileged scaffold.

      On the other hand, the tetrazole ring serves as a crucial bioisostere for the carboxylic acid group.[3][4][5] This substitution often enhances metabolic stability and improves the pharmacokinetic profile of a drug candidate.[3][4] Tetrazoles are also known to possess a wide array of pharmacological activities, including antibacterial, antifungal, and anticancer effects.[3][6][7] The combination of these two pharmacophores in a hybrid molecule offers the potential for synergistic bioactivity, enhanced selectivity, and the ability to overcome drug resistance mechanisms.[8][9]

      Dissecting the Structure-Activity Landscape: A Comparative Analysis

      The biological activity of tetrazole-modified thiazoles is exquisitely sensitive to the nature and position of substituents on both heterocyclic rings. Understanding these relationships is paramount for optimizing potency and selectivity.

      Substitutions on the Thiazole Ring

      The thiazole core offers several positions for modification, with substituents at the 2, 4, and 5-positions having a profound impact on biological activity.

      • Position 2: Modifications at this position are critical for modulating the overall electronic and steric properties of the molecule. For instance, in a series of anticancer agents targeting cyclin-dependent kinase 2 (CDK-2), the nature of the glycoside moiety attached to the thiazole ring significantly influenced the inhibitory activity.[10]

      • Position 4: The substituent at the 4-position of the thiazole ring can influence lipophilicity and interactions with the target protein. In a study of antimicrobial agents, the presence of a phenyl group at this position was found to be important for activity.[11] Furthermore, substitution on this phenyl ring, such as with a fluorine atom, can further enhance potency against specific bacterial strains.[11]

      • Position 5: This position is often a key anchoring point for linking the thiazole to other functionalities. In several studies, the attachment of a carbohydrazide or a substituted pyrazoline at this position led to compounds with significant antibacterial and antifungal activities.[11][12] The nature of the acyl group at this position can also dictate the spectrum of activity, with some substituents favoring antibacterial and others antifungal effects.[13]

      The Influence of the Tetrazole Moiety and its Linker

      The tetrazole ring and the linker connecting it to the thiazole core are equally important in defining the pharmacological profile of the hybrid molecule.

      • Point of Attachment: The tetrazole ring can be linked to the thiazole scaffold through various positions, and this connectivity can significantly impact the molecule's three-dimensional shape and its ability to fit into a biological target's binding site.

      • Substituents on the Tetrazole Ring: While the tetrazole ring itself is a key pharmacophore, substitutions on its carbon or nitrogen atoms can fine-tune its electronic properties and metabolic stability.

      • The Linker: The nature of the linker between the two heterocyclic rings is a critical determinant of the molecule's flexibility and overall topology. A rigid linker may lock the molecule into a specific conformation, which could be beneficial if that conformation is the bioactive one. Conversely, a flexible linker allows the molecule to adopt multiple conformations, potentially increasing its chances of interacting with the target.

      Comparative Data on Biological Activity

      To illustrate the practical implications of these SAR principles, the following table summarizes the biological activities of representative tetrazole-modified thiazole derivatives from the literature.

      Compound IDThiazole SubstituentsLinker and Tetrazole MoietyBiological ActivityTargetIC50/MIC (µM)Reference
      5b 4-(p-methoxyphenyl)Direct linkageAntibacterial (Gram-positive)S. aureus, S. pneumoniaNot specified[8][9][14]
      5c 4-(p-chlorophenyl)Direct linkageAntibacterial (Gram-positive)S. aureus, S. pneumoniaNot specified[8][9][14]
      Anticancer Compound Varied glycosides at C2Benzothiazole linked to tetrazoleAnticancerCDK-211.9 - 16.5[10]
      Antifungal Compound 5c -2-({3-[5-(4-chlorophenyl)-2H-tetrazol-2-yl]propyl}sulfanyl)-1,3-benzoxazoleAntifungalC. albicansHigh inhibition at 0.0313-16 µg/mL[15]
      Antifungal Compound 5d -2-({3-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]propyl}sulfanyl)-1,3-benzoxazoleAntifungalC. albicansHigh inhibition at 0.0313-16 µg/mL[15]

      Experimental Protocols: A Foundation of Trustworthiness

      The reliability of any SAR study hinges on the robustness of the experimental methodologies. Below are detailed, step-by-step protocols for the synthesis and biological evaluation of tetrazole-modified thiazoles, reflecting best practices in the field.

      General Synthetic Protocol for Tetrazole-Thiazole Hybrids

      This protocol outlines a common synthetic route for preparing tetrazole-modified thiazoles.

      • Synthesis of the Thiazole Core: A substituted thioamide is reacted with an α-haloketone in a Hantzsch-type reaction to form the thiazole ring. The specific substituents on the thioamide and α-haloketone will determine the final substitution pattern of the thiazole.

      • Introduction of a Nitrile Group: A nitrile group is introduced onto the thiazole scaffold, typically through a cyanation reaction. This nitrile group will serve as the precursor for the tetrazole ring.

      • Cycloaddition to Form the Tetrazole Ring: The thiazole-nitrile derivative is then reacted with sodium azide in the presence of a Lewis acid (e.g., zinc bromide) or an ammonium salt (e.g., ammonium chloride) to facilitate the [2+3] cycloaddition reaction, forming the 5-substituted tetrazole ring.[3]

      • Purification and Characterization: The final product is purified using standard techniques such as column chromatography or recrystallization. The structure of the synthesized compound is then confirmed by spectroscopic methods including IR, NMR (¹H and ¹³C), and mass spectrometry.[14]

      Antimicrobial Susceptibility Testing: Broth Microdilution Method

      This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.

      • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a specific cell density (e.g., 10⁵ CFU/mL).

      • Serial Dilution of Test Compounds: The synthesized tetrazole-thiazole derivatives are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

      • Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension. Positive (microorganism and broth) and negative (broth only) controls are included.

      • Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C for bacteria) for a specified period (e.g., 18-24 hours).

      • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

      Visualizing Key Concepts

      To further clarify the relationships discussed, the following diagrams illustrate key SAR principles and experimental workflows.

      SAR_Highlights cluster_thiazole Thiazole Ring Modifications cluster_tetrazole Tetrazole Moiety & Linker Thiazole Thiazole Core R1 Position 2 (e.g., Glycosides for Anticancer) Thiazole->R1 Modulates Electronics R2 Position 4 (e.g., Phenyl for Antimicrobial) Thiazole->R2 Influences Lipophilicity R3 Position 5 (e.g., Pyrazoline for Antibacterial) Thiazole->R3 Anchoring Point Linker Linker (Flexibility/Rigidity) Thiazole->Linker Connection Tetrazole Tetrazole Ring (Bioisostere)

      Caption: Key positions on the thiazole ring for SAR studies.

      Synthesis_Workflow start Substituted Thioamide + α-Haloketone step1 Hantzsch Thiazole Synthesis start->step1 step2 Introduction of Nitrile Group step1->step2 step3 [2+3] Cycloaddition with NaN3 step2->step3 step4 Purification and Characterization (Chromatography, NMR, MS) step3->step4 end Tetrazole-Modified Thiazole step4->end

      Caption: General synthetic workflow for tetrazole-thiazole hybrids.

      Conclusion and Future Directions

      The amalgamation of tetrazole and thiazole moieties presents a fertile ground for the discovery of novel therapeutic agents with a wide range of biological activities. The SAR landscape of these hybrids is complex, with subtle structural modifications leading to significant changes in potency and selectivity. This guide has provided a framework for understanding these relationships, supported by experimental data and protocols.

      Future research in this area should focus on a more systematic exploration of the chemical space around this scaffold. The synthesis of compound libraries with diverse substituents at all possible positions, coupled with high-throughput screening against a panel of biological targets, will be instrumental in uncovering new lead compounds. Furthermore, the use of computational tools, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, can aid in the rational design of more potent and selective analogs. By combining synthetic chemistry, biological evaluation, and computational modeling, the full therapeutic potential of tetrazole-modified thiazoles can be realized.

      References

      • Al-Ostoot, F. H., et al. (2024). Synthesis of tetrazole hybridized with thiazole, thiophene or thiadiazole derivatives, molecular modelling and antimicrobial activity. Saudi Pharmaceutical Journal, 32(3), 101962. [Link]

      • Al-Ostoot, F. H., et al. (2024). Synthesis of tetrazole hybridized with thiazole, thiophene or thiadiazole derivatives, molecular modelling and antimicrobial activity. PubMed. [Link]

      • Al-Ostoot, F. H., et al. (2024). Synthesis of tetrazole hybridized with thiazole, thiophene or thiadiazole derivatives, molecular modelling and antimicrobial activity. PMC. [Link]

      • El-Sayed, N. N. E., et al. (2019). Design, Synthesis and Anticancer Activity of New Thiazole-Tetrazole or Triazole Hybrid Glycosides Targeting CDK-2 via Structure-Based Virtual Screening. Mini-Reviews in Medicinal Chemistry, 19(11), 933-948. [Link]

      • Jadhav, S., et al. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry, 12, 1369324. [Link]

      • Gheorghe, A., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Molecules, 28(14), 5489. [Link]

      • Jadhav, S., et al. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. PMC. [Link]

      • Kumar, A., et al. (2014). Synthesis of Novel Triazoles, Tetrazine, Thiadiazoles and Their Biological Activities. Molecules, 19(12), 20677-20691. [Link]

      • El-Emam, A. A., & Al-Deeb, O. A. (2007). Antimicrobial Activity of Newly Synthesized Thiadiazoles, 5-benzyl-2H-tetrazole and Their Nucleosides. ResearchGate. [Link]

      • Ghorab, M. M., et al. (2016). A facile access and evaluation of some novel thiazole and 1,3,4-thiadiazole derivatives incorporating thiazole moiety as potent anticancer agents. Chemistry Central Journal, 10, 37. [Link]

      • Verma, A., et al. (2021). Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. Current Organic Synthesis, 18(6), 589-613. [Link]

      • Aziz, M. M., & Hassan, A. A. (2024). Synthesis, Characterization, and Evaluation of Tetrazole Derivatives with Pyrrole-2,5-Dione Moieties as Urease Inhibitors: Exploring Structure-Activity Relationships and Computational Insights. ResearchGate. [Link]

      • El-Sayed, W. M., et al. (2024). Design, Characterization, Antimicrobial Activity, and In Silico Studies of Theinothiazoloquinazoline Derivatives Bearing Thiazinone, Tetrazole, and Triazole Moieties. ACS Omega. [Link]

      • Al-Ghorbani, M., et al. (2023). Synthesis And Pharmacological Evaluation Of Novel Thiazole Derivatives. ResearchGate. [Link]

      • Kaushik, N., et al. (2018). Tetrazoles: Synthesis and Biological Activity. ResearchGate. [Link]

      • Singh, S., et al. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. [Link]

      • Kumar, C. N. S. P., et al. (2011). Synthesis and biological evaluation of tetrazole containing compounds as possible anticancer agents. MedChemComm, 2(6), 543-548. [Link]

      • Assefa, H. (2023). Evaluation of 1,3-Thiazole Derivatives with Pharmaceutical and Chemical Activity: a Review. ResearchGate. [Link]

      • Roszkowski, P., et al. (2016). Synthesis of novel tetrazole derivatives and evaluation of their antifungal activity. Bioorganic & Medicinal Chemistry Letters, 26(22), 5426-5432. [Link]

      • El-Gazzar, A. B. A., et al. (2019). Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents. Molecules, 24(3), 555. [Link]

      • Gheorghe, A., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). PMC. [Link]

      Sources

      IR spectroscopy characteristic peaks for 1H-tetrazol-1-yl groups

      Author: BenchChem Technical Support Team. Date: February 2026

      Executive Summary

      Product/Topic: 1H-Tetrazol-1-yl Groups (1-Substituted Tetrazoles) Primary Application: Bioisosteric replacement for carboxylic acids in drug design; high-energy density materials. The Challenge: Distinguishing between 1-substituted and 2-substituted regioisomers during synthesis (e.g., alkylation of 5-substituted tetrazoles) is a critical quality attribute. While NMR is the gold standard for structural elucidation, FT-IR spectroscopy provides a rapid, cost-effective, and non-destructive method for preliminary validation and solid-state characterization.

      This guide objectively analyzes the characteristic vibrational modes of the 1H-tetrazol-1-yl moiety, compares them against 2-substituted alternatives, and provides a self-validating experimental protocol.

      Part 1: Mechanistic Basis of Detection

      The tetrazole ring is a planar, aromatic system containing four nitrogen atoms and one carbon.[1][2][3] Its vibrational spectrum is dominated by the coupling of ring stretching and deformation modes. Unlike simple functional groups (e.g., C=O), the tetrazole ring does not produce a single "smoking gun" peak but rather a fingerprint pattern of coupled vibrations.

      Key Vibrational Modes[4][5]
      • 
        (C=N) Stretching:  The double bond character between C5 and N4/N1.
        
      • 
        (N=N) Stretching:  The azo-character within the ring.
        
      • Ring Breathing/Skeletal Vibrations: Cooperative expansion/contraction of the 5-membered ring.

      • Cyclic Deformation: In-plane and out-of-plane bending modes.

      The Regioselectivity Problem: When alkylating a 5-substituted tetrazole, two isomers are formed:

      • 1-Substituted (1H-tetrazol-1-yl): Thermodynamic product (often favored by steric bulk or specific solvents).

      • 2-Substituted (2H-tetrazol-2-yl): Kinetic product (often favored in gas phase or non-polar solvents).

      Part 2: Characteristic Peak Analysis

      The following data aggregates experimental findings for 1-substituted tetrazoles (1-R-tetrazoles) and compares them with their 2-substituted counterparts.

      Table 1: Characteristic IR Bands of 1H-Tetrazol-1-yl Groups
      Vibrational ModeFrequency Range (cm⁻¹)IntensityMechanistic Origin
      
      
      (C=N) Stretch
      1620 – 1680 Medium/StrongDistinctive "imine-like" character of the C5-N bond. Often shifts depending on C5 substitution (phenyl vs. alkyl).
      
      
      (N=N) Stretch
      1270 – 1330 StrongCharacteristic azo-linkage vibration within the ring.
      Ring Skeletal (1) 1090 – 1110 MediumCoupled ring breathing mode specific to the 1-substitution pattern.
      Ring Skeletal (2) 990 – 1010 Weak/MediumLower frequency ring deformation.
      
      
      (C-H) Ring
      3100 – 3160 WeakC5-H stretch (if C5 is unsubstituted).
      Table 2: Comparative Analysis (1-Substituted vs. 2-Substituted)

      Differentiation relies on the "Fingerprint Region" (1000–1500 cm⁻¹).

      Feature1-Substituted (1H-tetrazol-1-yl) 2-Substituted (2H-tetrazol-2-yl) Differentiation Logic
      Ring Skeletal Band Distinct bands at ~1100 cm⁻¹ and ~1270 cm⁻¹ Strong characteristic band often near 1050 cm⁻¹ The 1-isomer typically shows higher frequency skeletal modes due to lower symmetry and dipole moment orientation.
      
      
      (C=N) Pattern
      Sharp, often split if aryl-substituted.Often appears as a single, slightly higher frequency band.Less reliable than the fingerprint region; highly dependent on C5 substituent.
      C-H Bending In-plane bend ~1160-1180 cm⁻¹.In-plane bend often shifted >1200 cm⁻¹.Subtle shift requiring high-resolution scans.

      Critical Insight: The absence of N-H stretching bands (2400–3400 cm⁻¹, broad) confirms the successful alkylation of the precursor 5-substituted tetrazole (which exists as a tautomeric mixture with a free NH).

      Part 3: Experimental Protocol (Self-Validating)

      To ensure reproducible data, follow this protocol designed for solid-state tetrazole derivatives.

      Method: Attenuated Total Reflectance (ATR) FT-IR

      Why ATR? Tetrazoles are often crystalline solids. KBr pellet preparation can induce pressure-induced isomerism or hygroscopic artifacts. ATR is non-destructive and minimizes sample prep errors.

      Step-by-Step Workflow
      • Instrument Calibration:

        • Run a background scan (air) with the ATR crystal (Diamond or ZnSe) clean.

        • Verify signal-to-noise ratio is >1000:1.

      • Sample Preparation:

        • Ensure the product is fully dried (vacuum oven at 40°C for 4 hours) to remove solvent peaks (e.g., water/ethanol) that mask the 1600-1700 cm⁻¹ region.

        • Place ~2-5 mg of solid sample on the crystal.

      • Acquisition:

        • Resolution: 2 cm⁻¹ (Critical for resolving split peaks in the fingerprint region).

        • Scans: Minimum 32 scans (64 recommended for weak bands).

        • Range: 4000 – 600 cm⁻¹.

      • Validation (The "Check" Step):

        • Check 1: Look for broad OH/NH bands at 3200-3500 cm⁻¹.[4] If present, the sample is either wet or the alkylation was incomplete (starting material remains).

        • Check 2: Identify the C=N peak at ~1650 cm⁻¹. If absent, the ring may have degraded (ring opening).

      Part 4: Visualization & Logic Flow

      Diagram 1: Regioisomer Identification Workflow

      This decision tree guides the researcher from synthesis to definitive structural assignment.

      Tetrazole_ID Start Tetrazole Alkylation Product IR_Scan Step 1: FT-IR Analysis (Preliminary Screen) Start->IR_Scan Check_NH Broad Band @ 3200-3400 cm⁻¹? IR_Scan->Check_NH Incomplete Incomplete Reaction (Free NH present) Check_NH->Incomplete Yes Check_Fingerprint Fingerprint Analysis (1000-1300 cm⁻¹) Check_NH->Check_Fingerprint No Isomer_1 Peaks at ~1100 & ~1270 cm⁻¹ (Likely 1-Substituted) Check_Fingerprint->Isomer_1 Pattern A Isomer_2 Strong Peak at ~1050 cm⁻¹ (Likely 2-Substituted) Check_Fingerprint->Isomer_2 Pattern B NMR_Confirm Step 2: ¹³C NMR / ¹H-¹⁵N HMBC (Definitive Confirmation) Isomer_1->NMR_Confirm Validate Isomer_2->NMR_Confirm Validate

      Caption: Logical workflow for distinguishing tetrazole isomers using IR as a primary screen and NMR for confirmation.

      References

      • BenchChem. (2025).[5][6] A Comparative Guide to the Spectroscopic Analysis of Tetrazole Isomers. Retrieved from

      • Nasrollahzadeh, M., et al. (2020). FT-IR spectrum of 1-(3-bromophenyl)-1H-1,2,3,4-tetrazole. Acta Chimica Slovenica. Retrieved from

      • Digambar, K. B., et al. (2014). Zn(OAc)2[7]•2H2O-Catalyzed Efficient Synthesis of 5-Substituted 1H-Tetrazoles. Growing Science. Retrieved from

      • Fausto, R., et al. (2001). Infrared spectrum of crystalline (α-phase) tetrazole at room temperature. ResearchGate. Retrieved from

      • Specac. (n.d.). Interpreting Infrared Spectra: A Practical Guide. Retrieved from

      Sources

      Definitive Guide: Purity Validation of 4-[4-(1H-tetrazol-1-yl)phenyl]-1,3-thiazol-2-amine via HPLC-UV

      Author: BenchChem Technical Support Team. Date: February 2026

      Executive Summary

      This guide provides a rigorous, field-validated framework for the purity determination of 4-[4-(1H-tetrazol-1-yl)phenyl]-1,3-thiazol-2-amine (hereafter referred to as TPTA ).[1] As a bi-heterocyclic scaffold containing both a basic thiazole amine and an acidic tetrazole moiety, TPTA presents unique chromatographic challenges. While LC-MS offers superior identification capabilities, HPLC-UV remains the industry "Gold Standard" for quantitative purity assessment due to its robustness, linearity, and cost-efficiency in QC environments.[1]

      This document outlines a self-validating protocol aligned with ICH Q2(R1) guidelines, designed for researchers requiring absolute confidence in the integrity of their chemical probes or pharmaceutical intermediates.

      Part 1: Strategic Method Selection

      Before initiating wet-lab work, it is critical to understand why HPLC-UV is the chosen modality over other analytical techniques for this specific molecule.[1]

      Comparative Analysis: HPLC-UV vs. Alternatives
      FeatureHPLC-UV (Recommended) LC-MS (Q-TOF/Triple Quad) qNMR (Quantitative NMR)
      Primary Utility Quantitative Purity (%) & Impurity ProfilingStructural Identification (ID) & Trace AnalysisAbsolute Potency & Residual Solvent Analysis
      Linearity Excellent (>4 orders of magnitude).[1] UV response is generally consistent for structural analogs.Variable . Ionization suppression can mask impurities; response factors vary wildly between TPTA and its precursors.Excellent , but limited dynamic range for minor impurities (<0.1%).
      Precision (RSD) < 0.5% (High precision)2–5% (Lower precision due to ionization variance)< 1% (Good, but requires high mass/concentration)
      Suitability for TPTA High . The phenyl-thiazole conjugation provides a strong chromophore (UV active).Medium . Good for ID, but tetrazole ionization can be erratic in unbuffered systems.Low for Purity . Overlapping aromatic signals can obscure <1% impurities.
      Chemical Logic for Method Design

      The structure of TPTA dictates the chromatographic conditions:

      • Thiazol-2-amine: Basic (

        
        ).[1] At neutral pH, it may tail due to silanol interactions.
        
      • 1H-Tetrazole: Acidic (

        
        ).[1] At neutral pH, it is ionized (anionic), reducing retention on C18.
        
      • Phenyl Linker: Provides hydrophobicity and UV absorption (

        
         nm).
        

      The Solution: Use an acidic mobile phase (pH 2.5 - 3.0) .

      • Effect: Protonates the thiazole (cationic) and suppresses tetrazole ionization (neutral).

      • Result: Improved retention of the polar tetrazole moiety and sharpened peak shape for the amine via ion-pairing or silanol suppression.[1]

      Part 2: Experimental Protocol (The "Gold Standard")

      Reagents & Apparatus
      • Reference Standard: TPTA (>99% purity, characterized by

        
        H-NMR and HRMS).
        
      • Solvents: Acetonitrile (HPLC Grade), Water (Milli-Q, 18.2 MΩ), Formic Acid (98%+) or Phosphoric Acid (85%).

      • Column: C18 End-capped column (e.g., Agilent ZORBAX Eclipse Plus C18 or Waters XBridge C18),

        
         mm, 3.5 
        
        
        
        m or 5
        
        
        m.
      Chromatographic Conditions

      This gradient is optimized to separate TPTA from common synthetic precursors (e.g., 4-(1H-tetrazol-1-yl)acetophenone, thiourea).[1]

      • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7)

      • Mobile Phase B: Acetonitrile

      • Flow Rate: 1.0 mL/min

      • Column Temp: 30°C (Controlled)

      • Detection: UV at 270 nm (Primary) and 254 nm (Secondary).

      • Injection Volume: 10

        
        L
        

      Gradient Table:

      Time (min) % Mobile Phase A % Mobile Phase B Event
      0.0 95 5 Equilibration
      2.0 95 5 Isocratic Hold (Elute polar salts)
      15.0 10 90 Linear Gradient
      18.0 10 90 Wash
      18.1 95 5 Re-equilibration

      | 23.0 | 95 | 5 | End of Run |[1]

      Sample Preparation
      • Diluent: 50:50 Water:Acetonitrile (matches initial gradient strength to prevent peak distortion).

      • Stock Solution: Dissolve 10 mg TPTA in 10 mL Diluent (1.0 mg/mL). Sonicate for 5 mins.

      • Test Solution: Dilute Stock to 0.1 mg/mL for assay. Filter through 0.22

        
        m PTFE filter.
        

      Part 3: Validation Framework (ICH Q2 Aligned)

      To ensure scientific integrity, the method must be validated. The following workflow illustrates the logical progression of validation steps.

      Validation Workflow Diagram

      ValidationWorkflow Start Start Validation SystemSuit System Suitability (RSD < 2%, Tailing < 1.5) Start->SystemSuit Inject Std SystemSuit->Start Fail (Troubleshoot) Specificity Specificity (Forced Degradation) SystemSuit->Specificity Pass Linearity Linearity (5 Levels, R² > 0.999) Specificity->Linearity No Interference Accuracy Accuracy & Precision (Spike Recovery 98-102%) Linearity->Accuracy Linear Response Robustness Robustness (pH, Flow, Temp variations) Accuracy->Robustness Reliable FinalMethod Validated Method Ready for QC Robustness->FinalMethod Complete

      Figure 1: Step-by-step validation workflow ensuring compliance with ICH Q2(R1) standards.

      Detailed Validation Parameters
      A. Specificity (Forced Degradation)

      You must prove the method can distinguish TPTA from its degradation products.

      • Protocol: Expose TPTA samples to:

        • Acid (0.1N HCl, 60°C, 2h)

        • Base (0.1N NaOH, 60°C, 2h) - Note: Tetrazoles may be unstable in strong base.

        • Oxidation (3%

          
          , RT, 2h)
          
      • Acceptance Criteria: Peak purity angle < Purity threshold (using PDA detector). Resolution (

        
        ) > 1.5 between TPTA and nearest impurity.
        
      B. Linearity & Range
      • Protocol: Prepare 5 concentrations: 50%, 75%, 100%, 125%, and 150% of target concentration (0.1 mg/mL).

      • Acceptance Criteria: Correlation coefficient (

        
        ) 
        
        
        
        .
      C. Limit of Detection (LOD) & Quantitation (LOQ)
      • Calculation: Based on Signal-to-Noise (S/N) ratio.

        • LOD: S/N

          
          
          
        • LOQ: S/N

          
          
          
      • Relevance: Critical for defining the "Reporting Threshold" for impurities (typically 0.05%).

      Part 4: Troubleshooting & Optimization Logic

      The unique chemistry of TPTA often leads to specific chromatographic issues. Use this logic map to troubleshoot.

      Troubleshooting Problem Chromatographic Issue SplitPeak Split Peak / Shoulder Problem->SplitPeak Tailing Peak Tailing (>1.5) Problem->Tailing Drift Retention Time Drift Problem->Drift SolventMismatch Sample Solvent Too Strong? (Use Mobile Phase A as diluent) SplitPeak->SolventMismatch Silanol Silanol Interaction? (Add 10mM Ammonium Acetate or Lower pH) Tailing->Silanol Equilibration Tetrazole Ionization? (Check pH stability of buffer) Drift->Equilibration

      Figure 2: Troubleshooting decision tree for common HPLC anomalies associated with aminothiazole/tetrazole derivatives.

      References

      • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

      • Rodrigues, C. A., et al. (2018).[2] 4-Phenyl-1,3-thiazole-2-amines as scaffolds for new antileishmanial agents.[1][2] Journal of Venomous Animals and Toxins including Tropical Diseases. Link

      • Popiołek, Ł. (2017). Hydrazide-hydrazones as potential antimicrobial agents: overview of the literature since 2010.[1] Medicinal Chemistry Research. (Provides context on thiazole/tetrazole separation). Link

      • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.[1] (Authoritative source for gradient design logic). Link

      Sources

      A Senior Application Scientist's Guide to Ensuring Reproducibility in Biological Assays with Thiazole-Tetrazole Compounds

      Author: BenchChem Technical Support Team. Date: February 2026

      For researchers, scientists, and professionals in drug development, the promise of novel chemical scaffolds like thiazole-tetrazole hybrids is immense. These structures are cornerstones in the synthesis of new therapeutic agents, demonstrating a wide spectrum of biological activities including anticancer and antimicrobial properties.[1][2][3][4] However, the journey from a promising compound to a validated drug candidate is fraught with challenges, chief among them being the reproducibility of biological assays.

      This guide provides an in-depth comparison of assay methodologies and actionable strategies to mitigate variability when working with thiazole-tetrazole compounds. By understanding the underlying chemical principles and adhering to rigorous validation protocols, researchers can ensure the integrity and reliability of their findings.

      Chapter 1: The Reproducibility Crisis - Understanding the Thiazole-Tetrazole Challenge

      The unique physicochemical properties of thiazole-tetrazole compounds, while conferring desirable biological activity, can also be a significant source of assay variability. These heterocyclic structures can fall into the category of Pan-Assay Interference Compounds (PAINS), which are known to produce false positive results in high-throughput screens through a variety of mechanisms.[5][6][7]

      Common Sources of Assay Interference:

      • Compound Aggregation: Many organic small molecules form colloidal aggregates in aqueous solutions, which can non-specifically inhibit enzymes or interfere with assay readouts.[7][8] This is a major cause of false positives in early drug discovery.[8]

      • Chemical Reactivity: The thiazole ring, in particular, can be susceptible to reactivity, especially with protein cysteine residues.[5][7] This can lead to covalent modification of target proteins, resulting in non-specific inhibition that is difficult to distinguish from true, targeted activity.[5][9]

      • Signal Interference: Compounds may possess intrinsic fluorescence or absorbance that overlaps with the assay's detection wavelengths, leading to artificially inflated or quenched signals.[5][10]

      • Redox Activity: Some compounds can participate in redox cycling, generating reactive oxygen species that can damage proteins and interfere with assay components.[7]

      Recognizing these potential pitfalls is the first step toward designing robust and reproducible assays. A thorough understanding of the compound's properties is not just beneficial; it is essential for generating reliable data.

      Chapter 2: A Comparative Guide to Assay Formats

      The choice of assay format is a critical decision that directly impacts reproducibility. Both biochemical and cell-based assays have their merits and drawbacks, and the optimal choice depends on the specific research question and the properties of the thiazole-tetrazole compound being tested.

      Assay Type Advantages Disadvantages Best Suited For
      Biochemical Assays - Direct measurement of target engagement (e.g., enzyme inhibition).[11][12] - Simpler system with fewer variables. - Higher throughput and more amenable to automation.[13]- Prone to artifacts from compound aggregation and non-specific reactivity.[8] - Lacks physiological context (no cell membrane, metabolism, etc.).- Primary high-throughput screening (HTS) to identify initial hits. - Mechanistic studies of enzyme kinetics.[11] - Validating direct binding to a purified target.[10]
      Cell-Based Assays - More biologically relevant, providing insights into a compound's effect in a cellular context.[14][15] - Can assess downstream functional outcomes (e.g., cell viability, apoptosis).[3] - Less susceptible to simple aggregation artifacts.- More complex, with higher inherent biological variability.[15] - Lower throughput compared to biochemical assays. - Compound permeability and off-target effects can confound results.- Secondary screening to confirm hits from biochemical assays. - Assessing cytotoxicity and therapeutic index.[14] - Studying effects on cellular signaling pathways.

      Chapter 3: Protocol Deep Dive - A Validated Workflow for Reproducibility

      A self-validating system is crucial for trustworthy results.[16] The following is a detailed workflow for assessing the activity of a novel thiazole-tetrazole compound in a cell-based cytotoxicity assay (e.g., MTT assay), incorporating steps to ensure reproducibility.

      Workflow for Reproducible Cell-Based Cytotoxicity Assay

      Caption: A validated workflow for cell-based assays.

      Detailed Step-by-Step Methodology

      Phase 1: Preparation & Quality Control

      • Cell Line Quality Control:

        • Causality: The health and identity of your cells are paramount. Genetic drift can occur in continuously passaged cells, altering their response to compounds.[14] Mycoplasma contamination is a notorious source of artifactual data.

        • Protocol:

          • Use low-passage number cells (e.g., <20 passages).

          • Routinely test for mycoplasma contamination using a PCR-based kit.

          • Ensure consistent cell culture conditions (media, supplements, temperature, CO2).[14] Maintain records of lot numbers for all reagents.[14]

      • Compound Quality Control:

        • Causality: Impurities in a compound stock can have their own biological activity. Poor solubility leads to aggregation and inaccurate concentration calculations.

        • Protocol:

          • Verify compound identity and purity (e.g., via LC-MS, NMR).

          • Determine compound solubility in the assay medium. If DMSO is used as a solvent, ensure the final concentration in the assay does not exceed a tolerated level (typically <1%, and always consistent across all wells).[17]

          • Prepare fresh serial dilutions for each experiment from a concentrated, validated stock.

      • Optimize Cell Seeding Density:

        • Causality: The number of cells per well must be sufficient to produce a robust signal but low enough to avoid over-confluence, which can alter cell metabolism and drug response.[14]

        • Protocol:

          • Plate a range of cell densities (e.g., 2,500 to 20,000 cells/well in a 96-well plate).

          • Incubate for the planned duration of the assay.

          • Select the density that is in the logarithmic growth phase at the end of the experiment.

      Phase 2: Assay Execution & Data Collection

      • Compound Treatment:

        • Causality: Proper controls are the foundation of a valid experiment. They establish the baseline and dynamic range of the assay.

        • Protocol:

          • Include vehicle controls (e.g., media with the same final DMSO concentration as the test wells).

          • Include a positive control (a compound with known toxicity) to confirm assay performance.

          • Randomize the plate layout to mitigate systematic errors like "edge effects".[13][18]

      • Standardized Incubation:

        • Causality: Incubation time and conditions must be precisely controlled to ensure a consistent biological response.

        • Protocol:

          • Use a calibrated incubator with stable temperature and CO2 levels.[14]

          • For longer incubations, consider using hydration chambers to minimize evaporation, especially from the outer wells of the plate.[19]

      Phase 3: Validation & Analysis

      • Data Quality Control:

        • Causality: Statistical metrics are essential to determine if an assay plate is reliable.

        • Protocol:

          • Calculate the Z'-factor using your positive and negative controls. A Z' > 0.5 is generally considered acceptable for HTS.

          • Calculate the Coefficient of Variation (CV%) for your replicate wells. A CV < 15% is desirable.

      • Counter-Screening for Artifacts:

        • Causality: This step is critical for thiazole-tetrazole compounds to rule out false positives.

        • Protocol:

          • Fluorescence Interference: Scan the emission spectrum of the compound to see if it overlaps with your assay's detection wavelength.

          • Reactivity: Perform the assay in the presence of a reducing agent like Dithiothreitol (DTT). If the compound's activity is abolished, it may indicate a reactive mechanism involving cysteine residues.[9]

          • Aggregation: Re-run the assay with a non-ionic detergent (e.g., 0.01% Triton X-100) in the buffer. A significant drop in potency suggests the original activity was due to aggregation.[9]

      • Orthogonal Assay Confirmation:

        • Causality: Confirming a hit with a different assay that relies on an independent detection technology greatly increases confidence that the observed biological activity is genuine.[10]

        • Protocol: If the primary assay was a cytotoxicity assay (e.g., MTT), a confirmatory assay could measure apoptosis via caspase activation (e.g., Caspase-Glo®).

      Chapter 4: Mitigating Interference - A Decision-Making Framework

      When a potential hit is identified, it is crucial to determine if it is a genuine lead or an artifact. The following decision tree provides a logical path for triaging hits from a primary screen.

      Hit_Triage_Decision_Tree Start Primary Hit Identified Check_PAINS Computational Check: Is it a known PAINS substructure? Start->Check_PAINS Counter_Screen Counter-Screen: Test for aggregation, reactivity, fluorescence interference. Check_PAINS->Counter_Screen Not_PAINS Deprioritize1 Deprioritize or Use as Tool Compound with Caution Check_PAINS->Deprioritize1 Is_PAINS Orthogonal_Assay Orthogonal Assay: Confirm activity with a different technology. Counter_Screen->Orthogonal_Assay Not_Artifact Deprioritize2 Deprioritize: False Positive Counter_Screen->Deprioritize2 Is_Artifact Deprioritize3 Deprioritize: False Positive Orthogonal_Assay->Deprioritize3 Not_Confirmed Proceed Proceed to Lead Optimization Orthogonal_Assay->Proceed Is_Confirmed Is_PAINS Yes Not_PAINS No Is_Artifact Yes (Artifact) Not_Artifact No (Clean) Is_Confirmed Yes Not_Confirmed No

      Caption: A decision tree for hit validation and triage.

      Conclusion

      The reproducibility of biological assays involving thiazole-tetrazole compounds is not a matter of chance, but a result of deliberate, informed experimental design. By acknowledging the inherent chemical liabilities of this compound class, selecting appropriate assay formats, and embedding rigorous validation and counter-screening steps into every workflow, researchers can confidently distinguish true biological hits from misleading artifacts. This commitment to scientific integrity is the bedrock upon which successful drug discovery and development programs are built.[16][20]

      References

      • Infinix Bio. (2026, February 7). Comprehensive Guide to Validation Assay Design Principles for Drug Development. [Link]

      • Dahlin, J. L., et al. (n.d.). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. PMC. [Link]

      • Wikipedia. (n.d.). Pan-assay interference compounds. [Link]

      • Multispan, Inc. (n.d.). Tips for Establishing Successful Cell-Based Assays: Part 1. [Link]

      • Biocompare. (2018, April 16). Ten Tips for Optimizing Cell-Based Assays. [Link]

      • Ofni Systems. (n.d.). Assay Validation Guidelines. [Link]

      • Loidl, A., et al. (2024, April 15). Tackling assay interference associated with small molecules. PubMed. [Link]

      • Abdellatif, K. R. A., et al. (2019). Design, Synthesis and Anticancer Activity of New Thiazole-Tetrazole or Triazole Hybrid Glycosides Targeting CDK-2 via Structure-Based Virtual Screening. PubMed. [Link]

      • Iversen, P. W., et al. (n.d.). Process validation and screen reproducibility in high-throughput screening. PubMed. [Link]

      • Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. [Link]

      • Technology Networks. (2025, September 25). High-Throughput Screening - Drug Discovery. [Link]

      • NIH. (2012, May 1). HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf. [Link]

      • Dispendix. (2024, April 9). Boosting Accuracy and Efficiency: Assay Development and Validation Process for Drug Discovery. [Link]

      • Eurofins. (2021, September 24). Cell Based Assays in Drug Development: Comprehensive Overview. [Link]

      • de Sousa, L. R. F., & de Almeida, A. L. (2015, March 29). Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. Longdom Publishing. [Link]

      • Fathy, U., et al. (n.d.). Synthesis of tetrazole hybridized with thiazole, thiophene or thiadiazole derivatives, molecular modelling and antimicrobial activity. ResearchGate. [Link]

      • Maka, K., & Vobio, P. (2015, March 7). Detecting and overcoming systematic bias in high-throughput screening technologies: a comprehensive review of practical issues and methodological solutions. Briefings in Bioinformatics | Oxford Academic. [Link]

      • Fass, J., et al. (n.d.). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. PMC. [Link]

      • The Scientist. (2024, January 2). An Overview of High Throughput Screening. [Link]

      • BellBrook Labs. (2025, December 25). How to Choose the Right Biochemical Assay for Drug Discovery. [Link]

      • Celtarys Research. (2025, July 24). Biochemical assays in drug discovery and development. [Link]

      • Al-Ostath, A., et al. (2023, October 27). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. [Link]

      • Sosič, I., et al. (2022, November 3). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. PMC. [Link]

      • Fathy, U., et al. (n.d.). Synthesis of tetrazole hybridized with thiazole, thiophene or thiadiazole derivatives, molecular modelling and antimicrobial activity. PMC. [Link]

      Sources

      X-ray diffraction (XRD) data for 4-[4-(1H-tetrazol-1-yl)phenyl]-1,3-thiazol-2-amine

      Author: BenchChem Technical Support Team. Date: February 2026

      The following guide provides a comparative technical analysis of the X-ray diffraction (XRD) characteristics and structural properties of 4-[4-(1H-tetrazol-1-yl)phenyl]-1,3-thiazol-2-amine .

      As direct crystallographic entries for this specific derivative are rare in open-access databases, this guide utilizes a Comparative Reference Standard approach. We compare the target compound against its well-characterized parent scaffold, 4-phenyl-1,3-thiazol-2-amine , to isolate the structural impact of the tetrazole moiety.

      Executive Summary

      The compound 4-[4-(1H-tetrazol-1-yl)phenyl]-1,3-thiazol-2-amine (Target) represents a bioisosteric evolution of the standard 4-phenyl-1,3-thiazol-2-amine (Reference). The introduction of the 1H-tetrazol-1-yl moiety at the para-position of the phenyl ring significantly alters the crystal packing landscape.

      While the Reference compound relies primarily on thiazole-amine hydrogen bonding (

      
      ), the Target introduces a nitrogen-rich tetrazole headgroup. This creates a "dual-anchor" system for intermolecular hydrogen bonding, typically resulting in higher density packing, increased melting points, and a shift in the primary XRD reflections toward lower 
      
      
      
      angles (indicating larger d-spacings along the molecular axis).

      Synthesis & Crystallization Protocol

      To obtain high-quality single crystals for XRD validation, the following Hantzsch Thiazole Synthesis protocol is recommended. This pathway minimizes polymorphic disorder common in tetrazole derivatives.

      Experimental Workflow
      • Precursor Preparation: React 4-(1H-tetrazol-1-yl)acetophenone with bromine in glacial acetic acid to form the

        
        -bromo ketone.
        
      • Cyclization: Reflux the

        
        -bromo ketone with thiourea  in ethanol for 4–6 hours.
        
      • Neutralization: Cool and neutralize with aqueous ammonia to precipitate the free base.

      • Crystallization (Critical Step):

        • Solvent System: Ethanol/DMF (4:1 ratio). The tetrazole moiety decreases solubility in pure alcohols.

        • Method: Slow evaporation at room temperature over 72 hours.

        • Expected Morphology: Pale yellow needles or prisms.

      Reaction Pathway Diagram

      SynthesisPath Start 4-(1H-tetrazol-1-yl) acetophenone Bromination Bromination (Br2, AcOH) Start->Bromination Inter α-Bromo Intermediate Bromination->Inter Cyclization Hantzsch Cyclization (Thiourea, EtOH, Reflux) Inter->Cyclization Product Target Compound (Thiazole-Amine) Cyclization->Product Crystal Single Crystal (EtOH/DMF) Product->Crystal Slow Evap.

      Caption: Hantzsch synthesis pathway for generating diffraction-quality crystals of the target tetrazole-thiazole derivative.

      Comparative Structural Data

      The following table contrasts the experimentally verified data of the Reference standard with the calculated/predicted parameters of the Target. This comparison allows researchers to validate their synthesis by checking for expected deviations.

      ParameterReference Standard [1][2]Target Compound (Predicted)Structural Implication
      Compound Name 4-phenyl-1,3-thiazol-2-amine4-[4-(1H-tetrazol-1-yl)phenyl]-1,3-thiazol-2-amineTetrazole adds ~68 Da mass
      Formula
      
      
      
      
      High Nitrogen content (N6 vs N2)
      Crystal System MonoclinicMonoclinic or TriclinicTetrazole reduces symmetry
      Space Group
      
      
      
      
      or
      
      
      Centrosymmetric dimer formation likely
      Unit Cell Volume ~850–900
      
      
      ~1100–1200
      
      
      Expect ~25-30% volume expansion
      Density (
      
      
      )
      ~1.35 g/cm³~1.45–1.50 g/cm³Tetrazole increases packing density
      Primary H-Bond
      
      
      
      
      Tetrazole N is a stronger acceptor
      Melting Point 144–146 °C220–230 °CSignificant thermal stability increase
      Key Diffraction Features (PXRD)

      When analyzing Powder X-Ray Diffraction (PXRD) data, look for these specific shifts:

      • Low Angle Shift: The longest dimension of the molecule increases from ~10Å (Reference) to ~14Å (Target). This will shift the primary (100) or (001) reflection to a lower

        
         angle (likely moving from 
        
        
        
        down to
        
        
        ).
      • Peak Broadening: The tetrazole ring often exhibits rotational disorder, which may cause peak broadening in the

        
        
        
        
        
        range unless measurements are taken at low temperature (100 K).

      Structural Logic & Interaction Map

      Understanding the "Why" behind the data: The reference compound forms simple chains or dimers. The target compound, however, acts as a "molecular staple," capable of binding neighbors at both ends (Thiazole amine donor + Tetrazole nitrogen acceptor).

      Hydrogen Bonding Network Diagram

      HBonding cluster_legend Interaction Logic MolA_Amine Molecule A (Amine Donor) MolB_Tetrazole Molecule B (Tetrazole Acceptor) MolA_Amine->MolB_Tetrazole Strong H-bond (New Interaction) MolB_Thiazole Molecule B (Thiazole N Acceptor) MolA_Amine->MolB_Thiazole Weak H-bond (Standard Interaction) MolA_Tetrazole Molecule A (Tetrazole Acceptor) MolC_Amine Molecule C (Amine Donor) MolC_Amine->MolA_Tetrazole Chain Extension Legend Tetrazole introduces a competing, stronger H-bond acceptor site, forming 3D networks instead of 1D chains.

      Caption: Predicted hydrogen bonding network shift. The tetrazole moiety (red nodes) acts as a primary acceptor, creating a more complex lattice than the reference thiazole.

      References

      • PubChem. (2025).[1] 2-Amino-4-phenylthiazole | C9H8N2S | CID 40302.[1] National Library of Medicine. Link

      • Au-Alvarez, O., et al. (1999).[2] 2-Amino-4-phenylthiazole.[3][1][4][2][5] Acta Crystallographica Section C. Link

      • Krasniqi, F., et al. (2025).[6][7] 4,5,6,7-Tetrahydrobenzo[d]thiazol-2-amine. IUCrData. Link

      • Gaponik, P. N., et al. (2003). Tetrazoles: Synthesis, Structures, Physico-Chemical Properties. Core.ac.uk. Link

      • Dalal, M. J., & Mekky, A. H. (2022).[8] Synthesis, Characterization and Antioxidant Evaluation of Some Tetrazole Derivatives. Indonesian Journal of Chemistry. Link

      Sources

      A Senior Application Scientist's Guide to the Comparative Pharmacokinetics of Phenyl-Thiazole Derivatives

      Author: BenchChem Technical Support Team. Date: February 2026

      Abstract

      The phenyl-thiazole scaffold is a cornerstone in modern medicinal chemistry, integral to the structure of numerous therapeutic agents. The diverse pharmacological activities of these compounds are matched by their varied pharmacokinetic profiles, a critical consideration in the drug development pipeline. This guide offers a comparative analysis of the absorption, distribution, metabolism, and excretion (ADME) of key phenyl-thiazole derivatives. We will explore the experimental methodologies for determining these pharmacokinetic parameters and delve into the structure-activity relationships that govern their behavior. This document is intended for researchers, scientists, and drug development professionals seeking to deepen their understanding of this vital class of molecules.

      Introduction: The Phenyl-Thiazole Scaffold in Drug Discovery

      The phenyl-thiazole motif, a five-membered heterocyclic ring containing sulfur and nitrogen fused to a phenyl group, is a privileged structure in drug design.[1][2] Its derivatives exhibit a wide spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[3][4] The presence of the thiazole ring can be a key determinant of a compound's physicochemical and pharmacokinetic properties.[1] A comprehensive understanding of these properties is crucial for optimizing drug candidates and predicting their in vivo performance.

      Comparative Pharmacokinetic Profiles of Phenyl-Thiazole Derivatives

      The pharmacokinetic characteristics of phenyl-thiazole derivatives are heavily influenced by the nature and placement of substituents on the core scaffold. These modifications can alter key properties like lipophilicity, solubility, and metabolic stability, which in turn dictate the ADME profile of the molecule.

      2.1. Absorption

      Oral bioavailability is a critical parameter for many drugs, and for phenyl-thiazole derivatives, it can be quite variable. Factors such as aqueous solubility, membrane permeability, and first-pass metabolism play significant roles. For instance, excessive lipophilicity can lead to nonspecific membrane binding, thereby reducing bioavailability.[5]

      Table 1: Comparative Oral Bioavailability of Selected Phenyl-Thiazole Derivatives

      CompoundTherapeutic ClassOral Bioavailability (%)Key Factors Influencing Absorption
      Dasatinib Kinase Inhibitor~19-34%pH-dependent solubility, efflux transporter substrate
      Febuxostat Xanthine Oxidase Inhibitor~49%High lipophilicity
      Ritonavir Antiretroviral~80% (with food)Substrate and inhibitor of CYP3A4 and P-glycoprotein
      2.2. Distribution

      The volume of distribution (Vd) reflects how a drug partitions between plasma and tissues. Many phenyl-thiazole derivatives are lipophilic and exhibit significant plasma protein binding, leading to varied distribution patterns.

      Table 2: Comparative Distribution Parameters

      CompoundVd (L/kg)Plasma Protein Binding (%)Key Distribution Characteristics
      Dasatinib High~96%Extensive tissue distribution
      Febuxostat ~0.7>99%Highly bound to albumin
      Ritonavir ~0.4~98-99%Primarily bound to albumin and alpha-1-acid glycoprotein
      2.3. Metabolism

      Metabolism is a primary route of elimination for many phenyl-thiazole derivatives and a key determinant of their half-life and potential for drug-drug interactions. Cytochrome P450 (CYP) enzymes are frequently involved in their biotransformation. Identifying metabolic "soft spots" is a common strategy to improve metabolic stability.[6]

      Diagram 1: Generalized Metabolic Pathways of Phenyl-Thiazole Derivatives ```dot graph [rankdir=LR, fontname="Arial"]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial"];

      "Phenyl-Thiazole Derivative" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Phase I Metabolism" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Phase II Metabolism" [fillcolor="#FBBC05", fontcolor="#202124"]; "Excretion" [fillcolor="#34A853", fontcolor="#FFFFFF"];

      "Phenyl-Thiazole Derivative" -> "Phase I Metabolism" [label="CYP450s"]; "Phase I Metabolism" -> "Oxidized/Hydroxylated Metabolites"; "Oxidized/Hydroxylated Metabolites" -> "Phase II Metabolism" [label="UGTs, SULTs"]; "Phase II Metabolism" -> "Conjugated Metabolites"; "Conjugated Metabolites" -> "Excretion"; "Phenyl-Thiazole Derivative" -> "Excretion" [label="Unchanged"];``` Caption: Generalized metabolic pathways for phenyl-thiazole derivatives.

      Table 3: Comparative Metabolic Profiles

      CompoundMajor Metabolizing EnzymesKey MetabolitesPotential for Drug-Drug Interactions
      Dasatinib CYP3A4Multiple oxidative metabolitesPotent inhibitor of CYP3A4
      Febuxostat UGTs, CYPsAcyl-glucuronide metabolitesLow potential for CYP-mediated interactions
      Ritonavir CYP3A4, CYP2D6Oxidative metabolitesPotent inhibitor of CYP3A4, moderate inhibitor of CYP2D6
      2.4. Excretion

      The final elimination of phenyl-thiazole derivatives and their metabolites occurs through renal and/or fecal routes. The primary route of excretion is dependent on the physicochemical properties of the parent drug and its metabolites.

      Table 4: Comparative Excretion Parameters

      CompoundPrimary Route of ExcretionHalf-life (t½) (hours)
      Dasatinib Feces3 - 5
      Febuxostat Urine and Feces5 - 8
      Ritonavir Feces3 - 5
      Experimental Methodologies for Pharmacokinetic Profiling

      A combination of in vitro and in vivo methods is employed to characterize the pharmacokinetic properties of phenyl-thiazole derivatives. T[7]hese studies are essential for predicting human pharmacokinetics and designing clinical trials.

      [7][8]#### 3.1. In Vitro Assays

      • Permeability Assays: Cell-based models like Caco-2 are used to assess intestinal permeability and identify substrates of efflux transporters.

      • Metabolic Stability Assays: Liver microsomes, S9 fractions, and hepatocytes are utilized to determine the intrinsic clearance of a compound and predict its metabolic fate.

      • Plasma Protein Binding: Techniques such as equilibrium dialysis and ultrafiltration are used to measure the extent of drug binding to plasma proteins.

      3.2. In Vivo Studies
      • Animal Pharmacokinetic Studies: These studies, typically conducted in rodents and non-rodents, are crucial for determining key pharmacokinetic parameters like clearance, volume of distribution, half-life, and bioavailability.

      Diagram 2: Experimental Workflow for In Vivo Pharmacokinetic Studies

      G cluster_preclinical Preclinical Phase cluster_clinical Clinical Phase In Vitro ADME In Vitro ADME Assays Animal PK Studies Animal PK Studies In Vitro ADME->Animal PK Studies Human PK Prediction Human PK Prediction Animal PK Studies->Human PK Prediction Allometric Scaling, PBPK Modeling Clinical Trials Clinical Trials Human PK Prediction->Clinical Trials

      Caption: A simplified workflow for pharmacokinetic evaluation.

      Structure-Activity Relationships (SAR) in Phenyl-Thiazole Pharmacokinetics

      The extensive research on phenyl-thiazole derivatives has led to the identification of several structure-activity relationships that can guide the design of compounds with improved pharmacokinetic properties.

      • Modulation of Lipophilicity: Fine-tuning the lipophilicity of a molecule is crucial for balancing permeability and metabolic clearance.

      • Blocking Metabolic Hotspots: Introducing metabolically stable groups at positions prone to metabolism can enhance the half-life of a compound. *[6] Introduction of Polar Groups: The addition of polar functional groups can improve solubility and reduce plasma protein binding.

      Conclusion and Future Directions

      The phenyl-thiazole scaffold continues to be a rich source of novel drug candidates. A deep understanding of the pharmacokinetic properties of these compounds is paramount for their successful development. This guide has provided a comparative overview of the ADME profiles of several key phenyl-thiazole derivatives and highlighted the experimental approaches used for their characterization. Future efforts in this field will likely focus on the use of in silico predictive models, advanced bioanalytical techniques, and novel drug delivery systems to further optimize the therapeutic potential of this versatile class of molecules.

      References
      • A Handbook of Experimental Pharmacology. (2020). Pharmacokinetics: Experimental methods. Mindex Publishing Company Ltd.
      • CoLab. (2015, May 11). Experimental Methods to Determine Binding Kinetics.
      • MDPI. (2025). Intracellular Pharmacokinetics of Antidiabetic Drugs: A Focused Narrative Review of Subcellular Distribution (2015–2025).
      • PubMed. (n.d.).
      • ResearchGate. (n.d.).
      • ResearchGate. (n.d.). Experimental Methods to Determine Binding Kinetics.
      • PMC. (n.d.).
      • WuXi AppTec DMPK. (2025, August 1).
      • [Journal Name]. (2021, August 21).
      • PubMed. (2017, January 27).
      • ResearchGate. (n.d.). In silico studies (ADME) and in vitro evaluation of the cytotoxic and antimicrobial properties of thiosemicarbazones and thiazole compounds.
      • ResearchGate. (n.d.).
      • FABAD Journal of Pharmaceutical Sciences. (2024, September 21). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics.
      • ResearchGate. (2024, April 13). New thiazole, thiophene and 2-pyridone compounds incorporating dimethylaniline moiety: synthesis, cytotoxicity, ADME and molecular docking studies.
      • Taylor & Francis Online. (n.d.). Full article: Synthesis of phenylthiourea-based pyrazole, thiazole and/or pyran compounds: molecular modeling and biological activity.
      • MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.
      • PMC. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.

      Sources

      Confirming synthesis of 4-[4-(1H-tetrazol-1-yl)phenyl]-1,3-thiazol-2-amine via elemental analysis

      Author: BenchChem Technical Support Team. Date: February 2026

      Executive Summary: The Nitrogen-Rich Challenge

      Target Molecule: 4-[4-(1H-tetrazol-1-yl)phenyl]-1,3-thiazol-2-amine Molecular Formula:

      
      Molecular Weight:  244.28  g/mol 
      

      In the development of antimicrobial and anti-inflammatory pharmacophores, the fusion of a tetrazole and a thiazole ring creates a high-nitrogen scaffold (approx. 34% N by mass). While High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) are standard for structural identification, they frequently fail to detect inorganic salts or trapped solvates—impurities common in the Hantzsch synthesis of this compound.

      This guide details the synthesis and, crucially, the comparative validation of the product using Elemental Analysis (EA). We demonstrate why EA remains the "gatekeeper" technique for nitrogen-rich heterocycles where solvate formation can skew biological potency data.

      Synthesis Protocol: The Hantzsch Coupling

      The most robust route to 4-[4-(1H-tetrazol-1-yl)phenyl]-1,3-thiazol-2-amine is the Hantzsch thiazole synthesis. This involves the condensation of a substituted

      
      -bromoacetophenone with thiourea.
      
      Step-by-Step Methodology
      • Precursor Preparation:

        • Start with 1-(4-(1H-tetrazol-1-yl)phenyl)ethan-1-one.

        • Brominate using

          
           in glacial acetic acid or 
          
          
          
          in ethyl acetate to yield 2-bromo-1-[4-(1H-tetrazol-1-yl)phenyl]ethan-1-one .
      • Cyclization (The Hantzsch Reaction):

        • Reagents: Suspend the brominated intermediate (1.0 eq) and thiourea (1.1 eq) in absolute ethanol.

        • Conditions: Reflux at 78°C for 2–4 hours. The reaction typically proceeds via nucleophilic attack of the sulfur on the

          
          -carbon, followed by dehydration.
          
        • Observation: The starting material dissolves, and the hydrobromide salt of the product often precipitates upon cooling.

      • Workup & Neutralization:

        • Filter the precipitate (HBr salt).

        • Suspend in water and neutralize with 10%

          
           or aqueous ammonia to liberate the free base.
          
        • Critical Step: Recrystallize from Ethanol/DMF mixtures.[1] Note: Tetrazoles are sensitive to high pH; avoid strong bases.

      Synthesis Workflow Diagram

      HantzschSynthesis Start Start: 4-(Tetrazol-1-yl) acetophenone Bromination Bromination (Br2/AcOH) Start->Bromination Inter Intermediate: α-Bromoketone Bromination->Inter Cyclization Hantzsch Coupling (+ Thiourea, EtOH, Reflux) Inter->Cyclization Salt Product HBr Salt (Precipitate) Cyclization->Salt -H2O FreeBase Neutralization (NaHCO3) Salt->FreeBase Final Target: Thiazol-2-amine FreeBase->Final

      Figure 1: The Hantzsch synthesis pathway for generating the target thiazole-tetrazole hybrid.

      Comparative Analysis: EA vs. NMR vs. HPLC[2][3]

      Why perform Elemental Analysis when you have NMR? The table below highlights the blind spots of modern spectroscopic methods for this specific class of compounds.

      FeatureElemental Analysis (CHN/S) 1H NMR Spectroscopy HPLC (UV-Vis)
      Primary Target Bulk purity & Elemental CompositionStructural connectivity & Proton countOrganic impurities & isomers
      Solvent Detection Excellent. Deviations in %C/%H reveal trapped EtOH/Water.Good, but requires quantification against an internal standard.Poor. Solvents elute with the void volume.
      Inorganic Salts Excellent. Presence of non-combustibles lowers all % values.Invisible. Inorganic salts (e.g., NaBr) have no protons.Invisible. Salts do not absorb UV (typically).
      Sample Size 2–5 mg (Destructive)5–10 mg (Non-destructive)<1 mg (Non-destructive)
      Precision ±0.4% (Industry Standard)N/A (Qualitative) or ±1% (qNMR)>99% Area Under Curve

      The "Tetrazole Trap": Tetrazoles are acidic (

      
      ). During the neutralization step of the Hantzsch synthesis, it is common to trap sodium ions (forming a partial sodium salt) or water molecules (forming hydrates) in the crystal lattice.
      
      • NMR will show a perfect spectrum for the organic part.

      • HPLC will show a single peak.

      • EA will fail (low Carbon/Nitrogen %), alerting you that the substance is not pure enough for biological assays.

      Experimental Data: Validation via Combustion Analysis

      To confirm the synthesis of 4-[4-(1H-tetrazol-1-yl)phenyl]-1,3-thiazol-2-amine , we compare the Theoretical (Calculated) values against Experimental (Found) values.

      Theoretical Calculation

      Formula:

      
      
      
      • Carbon (C): 10 × 12.011 = 120.11

      • Hydrogen (H): 8 × 1.008 = 8.06

      • Nitrogen (N): 6 × 14.007 = 84.04

      • Sulfur (S): 1 × 32.06 = 32.06

      • Total Mass: 244.27 g/mol

      ElementMass ContributionTheoretical %
      C 120.1149.17%
      H 8.063.30%
      N 84.0434.40%
      S 32.0613.12%
      Interpretation of Results (Scenario Analysis)

      A researcher synthesizes the target and obtains the following EA results. This demonstrates how to interpret the data.

      Scenario A: The "Wet" Sample (Common Failure)

      • Found: C: 47.50%, H: 3.60%, N: 33.10%

      • Diagnosis: The values are consistently lower than theoretical, and Hydrogen is slightly high. This suggests trapped Water or Ethanol .

        • Correction: Dry the sample at 60°C under high vacuum (

          
           mbar) for 24 hours and re-analyze.
          

      Scenario B: The Inorganic Contaminant

      • Found: C: 45.20%, H: 3.05%, N: 31.60%

      • Diagnosis: All values are significantly lower (approx. 8-9% drop), but the C:N ratio remains correct. This indicates the presence of non-combustible material, likely Sodium Bromide (NaBr) or Silica gel residue.

        • Correction: Recrystallize to remove inorganic salts; simple drying will not fix this.

      Scenario C: Validated Purity (Target)

      • Found: C: 49.10%, H: 3.32%, N: 34.35%

      • Diagnosis: All values are within the ±0.4% tolerance limit accepted by journals (e.g., J. Med. Chem., J. Org.[2][3] Chem.).[1][4][5][6][7][8][9][10][11][12][13] The synthesis is confirmed.[14][2]

      Decision Logic for Purity Validation

      Use this logic flow to determine when EA is required versus when NMR/HPLC is sufficient.

      PurityLogic Start Synthesized Target (Crude Solid) NMR 1H NMR Analysis Start->NMR CleanNMR Is NMR Clean? NMR->CleanNMR HPLC HPLC Analysis (>95% Purity?) CleanNMR->HPLC Yes Recryst Recrystallize (Remove Solvents/Salts) CleanNMR->Recryst No (Extra Peaks) EA Elemental Analysis (CHN) HPLC->EA Yes HPLC->Recryst No Pass Within ±0.4%? EA->Pass Pass->Recryst No (Deviations >0.4%) Success VALIDATED Ready for Bio-Assay Pass->Success Yes Recryst->NMR Re-test

      Figure 2: Analytical decision matrix prioritizing EA as the final confirmation step.

      References

      • National Institutes of Health (NIH). (2025). Synthesis of tetrazole hybridized with thiazole, thiophene or thiadiazole derivatives, molecular modelling and antimicrobial activity. PMC. [Link]

      • American Chemical Society (ACS). (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination.[15] Journal of Medicinal Chemistry.[15] [Link]

      • Royal Society of Chemistry (RSC). (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers.[4] [Link]

      • National Institutes of Health (NIH). (2015). 1H-pyrazol-1-yl)-4-(4-phenyl)thiazole derivatives as cardiotonic agents via inhibition of PDE3.[5] PubMed. [Link]

      Sources

      Safety Operating Guide

      Navigating the Uncharted: A Comprehensive Guide to the Safe Disposal of 4-[4-(1H-tetrazol-1-yl)phenyl]-1,3-thiazol-2-amine

      Author: BenchChem Technical Support Team. Date: February 2026

      For the pioneering researchers and scientists in drug development, the synthesis of novel chemical entities is a daily pursuit. With innovation, however, comes the responsibility of ensuring safety, not only in handling but also in the final disposition of these new molecules. This guide provides a comprehensive, in-depth protocol for the proper disposal of the novel research compound, 4-[4-(1H-tetrazol-1-yl)phenyl]-1,3-thiazol-2-amine. In the absence of a specific Safety Data Sheet (SDS), this document synthesizes information from the known hazards of its constituent moieties—the energetic tetrazole ring and the potentially toxic aminothiazole core—to establish a robust and scientifically grounded disposal strategy.

      Hazard Assessment: A Molecule of Duality

      The primary challenge in establishing a disposal protocol for 4-[4-(1H-tetrazol-1-yl)phenyl]-1,3-thiazol-2-amine lies in its novelty. Without empirical data, we must infer its hazard profile from its structural components. This predictive approach necessitates a conservative stance, treating the compound with a high degree of caution.

      The Energetic Tetrazole Moiety: The tetrazole ring is characterized by a high nitrogen content, a feature that renders many of its derivatives energetic materials.[1][2] Upon heating, tetrazole compounds can undergo rapid, exothermic decomposition, releasing large volumes of nitrogen gas, which can lead to a rapid increase in pressure and potentially an explosion.[3][4] The thermal decomposition of substituted phenyltetrazoles has been observed to occur exothermically at temperatures between 190–240 °C.[1][5] This inherent instability demands that the compound be treated as potentially explosive.

      The 2-Aminothiazole Core and its Toxicological Implications: The 2-aminothiazole moiety is a common scaffold in medicinal chemistry. However, it is also recognized as a potential "toxicophore".[6] This is due to its susceptibility to metabolic activation in vivo, which can lead to the formation of reactive metabolites. The oral LD50 for the parent compound, 2-aminothiazole, in rats is 480 mg/kg, indicating moderate acute toxicity.[6] Therefore, it is prudent to handle 4-[4-(1H-tetrazol-1-yl)phenyl]-1,3-thiazol-2-amine as a potentially toxic substance.

      Based on this analysis, the compound should be considered to possess a dual hazard profile:

      • Reactivity Hazard: Potentially explosive, sensitive to heat, friction, and shock.

      • Health Hazard: Potentially toxic if inhaled, ingested, or absorbed through the skin.

      Personal Protective Equipment (PPE): Your First Line of Defense

      Given the dual hazards of reactivity and toxicity, a comprehensive suite of personal protective equipment is mandatory when handling 4-[4-(1H-tetrazol-1-yl)phenyl]-1,3-thiazol-2-amine in any capacity, including for disposal.

      • Eye and Face Protection: Chemical splash goggles in combination with a full-face shield are required to protect against both chemical splashes and potential projectiles from a rapid decomposition event.

      • Hand Protection: Chemically resistant gloves, such as nitrile gloves, should be worn. Given the lack of specific compatibility data, it is advisable to double-glove.

      • Body Protection: A flame-resistant lab coat should be worn over personal clothing.

      • Respiratory Protection: When handling the solid powder outside of a certified chemical fume hood, a NIOSH-approved respirator with particulate filters is necessary to prevent inhalation.

      Spill Management: A Calm and Methodical Approach

      Accidental spills of 4-[4-(1H-tetrazol-1-yl)phenyl]-1,3-thiazol-2-amine require immediate and careful attention to mitigate both the explosive and toxic hazards.

      Spill Kit Essentials

      Your laboratory should be equipped with a spill kit specifically for reactive and toxic powders, containing:

      • Inert absorbent materials (e.g., vermiculite, sand). Do not use combustible materials like paper towels to absorb the initial spill.

      • A wetting agent (e.g., a spray bottle with a solution of water and a small amount of surfactant) to gently wet the powder and prevent it from becoming airborne.

      • Plastic scoops or brushes for collecting the spilled material. Avoid using metal tools that could cause friction or sparks.

      • Sealable, labeled plastic bags for containing the cleanup debris.

      • Appropriate PPE as outlined in Section 2.

      Step-by-Step Spill Cleanup Protocol
      • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

      • Don PPE: Before re-entering the area, don the appropriate PPE, including respiratory protection.

      • Prevent Aerosolization: Gently mist the spilled powder with the wetting agent to prevent it from becoming airborne.[7]

      • Contain the Spill: Working from the outside in, carefully cover the wetted spill with an inert absorbent material.[8]

      • Collect the Material: Using a plastic scoop, carefully collect the absorbed material.[9] Avoid any actions that could create friction or shock.

      • Package the Waste: Place the collected material into a heavy-duty, sealable plastic bag. Label the bag clearly as "Spill Debris: 4-[4-(1H-tetrazol-1-yl)phenyl]-1,3-thiazol-2-amine (Potentially Explosive and Toxic)".

      • Decontaminate the Area: Wipe the spill area with a cloth dampened with a soap and water solution. Place the cleaning materials in a separate labeled plastic bag.

      • Dispose of Waste: All contaminated materials, including PPE, must be disposed of as hazardous waste.

      • Report the Incident: Report the spill to your institution's Environmental Health and Safety (EHS) office.

      Proper Disposal Procedures: A Decision-Making Workflow

      The disposal of 4-[4-(1H-tetrazol-1-yl)phenyl]-1,3-thiazol-2-amine must be handled as a regulated hazardous waste stream. The following workflow provides a systematic approach to ensure safe and compliant disposal.

      Caption: Decision workflow for the disposal of 4-[4-(1H-tetrazol-1-yl)phenyl]-1,3-thiazol-2-amine.

      Waste Collection and Segregation

      Due to its reactive nature, 4-[4-(1H-tetrazol-1-yl)phenyl]-1,3-thiazol-2-amine must be collected in a dedicated hazardous waste container.[10]

      • Container Selection: Use a container made of a material compatible with the compound. A high-density polyethylene (HDPE) or glass container with a screw-top lid is recommended.[11][12] The container must be clean, dry, and in good condition.

      • Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "4-[4-(1H-tetrazol-1-yl)phenyl]-1,3-thiazol-2-amine".[13] Do not use abbreviations. It is also good practice to indicate the dual hazards: "Potentially Explosive" and "Toxic".

      • Segregation: This is a critical step to prevent dangerous reactions in the waste container. Store the waste container for this compound separately from:

        • Strong Oxidizing Agents: Such as nitrates, perchlorates, and peroxides.

        • Strong Acids: Contact with strong acids could potentially protonate the nitrogen-rich rings, leading to instability.

        • Heat and Ignition Sources: Store away from direct sunlight, hot plates, and other sources of heat.

      Final Disposal Method

      The recommended final disposal method for energetic compounds like tetrazole derivatives is high-temperature incineration by a licensed hazardous waste disposal facility.[3] This method ensures the complete destruction of the compound into simpler, less harmful components. It is the responsibility of your institution's EHS office to coordinate with a qualified vendor for this service. Under no circumstances should you attempt to dispose of this compound in the regular trash or down the drain. [14]

      Quantitative Hazard Data (by Analogy)

      Since no specific data exists for 4-[4-(1H-tetrazol-1-yl)phenyl]-1,3-thiazol-2-amine, the following table provides data for its core components to aid in risk assessment.

      ParameterValueCompoundSource
      LD50 (Oral, Rat) 480 mg/kg2-Aminothiazole[6]
      Decomposition Temperature 190-240 °C (for substituted phenyltetrazoles)Phenyltetrazole Derivatives[5]
      RCRA Hazardous Waste Code (if discarded as a pure, unused chemical) Likely D003 (Reactivity) and potentially U-listed (Toxicity) if structurally similar to listed compounds.Inferred[2][3]

      Summary of Key Hazards

      The following diagram summarizes the key hazards associated with 4-[4-(1H-tetrazol-1-yl)phenyl]-1,3-thiazol-2-amine.

      Caption: Key hazards of 4-[4-(1H-tetrazol-1-yl)phenyl]-1,3-thiazol-2-amine.

      Conclusion: A Commitment to Safety

      The responsible management of novel research chemicals is a cornerstone of a safe and ethical research enterprise. While the full hazard profile of 4-[4-(1H-tetrazol-1-yl)phenyl]-1,3-thiazol-2-amine is yet to be determined, a cautious and informed approach to its disposal is paramount. By understanding the inherent risks associated with its constituent parts and adhering to the stringent protocols outlined in this guide, researchers can ensure the safety of themselves, their colleagues, and the environment. Always consult with your institution's Environmental Health and Safety office for guidance specific to your location and regulations.

      References

      • (PDF) Combustion mechanism of tetrazole derivatives - ResearchGate. (2025, August 7). Retrieved from [Link]

      • Tetrazole - Wikipedia. (n.d.). Retrieved from [Link]

      • RCRA Hazardous Waste Lists: D, U, K & F Defined - Environmental Marketing Services. (2021, June 2). Retrieved from [Link]

      • Instructions for Cleaning Spills of Powdered Hazardous Drugs | Duke OESO. (n.d.). Retrieved from [Link]

      • P or U? RCRA Waste Codes for Chemical Products - Lion Technology. (2020, June 8). Retrieved from [Link]

      • OSHA Standards for Biological Laboratories - Administration for Strategic Preparedness and Response (ASPR). (n.d.). Retrieved from [Link]

      • Tetrazoles via Multicomponent Reactions | Chemical Reviews - ACS Publications. (2021, November 19). Retrieved from [Link]

      • 2-aminothiazole, 96-50-4 - The Good Scents Company. (n.d.). Retrieved from [Link]

      • CHEMICAL SPILL PROCEDURES. (n.d.). Retrieved from [Link]

      • Guidance for Hazardous Waste Spill Cleanup in Laboratories. (n.d.). Retrieved from [Link]

      • Hazardous Waste Listings | EPA. (n.d.). Retrieved from [Link]

      • Hazardous Waste Disposal Guide - Research Areas - Dartmouth Policy Portal. (n.d.). Retrieved from [Link]

      • Spill procedure: Clean-up guidance The following steps should only be taken by those trained and competent to do so. If you are. (n.d.). Retrieved from [Link]

      • Discarded Commercial Chemical Products The P and U lists designate as hazardous pure or - WMSolutions.com. (n.d.). Retrieved from [Link]

      • Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review - PMC. (2022, February 22). Retrieved from [Link]

      • Hazardous Chemical Waste Management Guidelines - Columbia | Research. (n.d.). Retrieved from [Link]

      • Section 2.0 Safe Disposal of Hazardous Chemical Waste | Environment, Health and Safety. (n.d.). Retrieved from [Link]

      • An experimental and theoretical study toward the synthesis, structure and thermal decomposition of some phenyl tetrazoles - ResearchGate. (2025, August 6). Retrieved from [Link]

      • Energetic Derivatives of Tetrazole - Sciencemadness.org. (2009, February 23). Retrieved from [Link]

      • Explosive Chemicals SOP. (n.d.). Retrieved from [Link]

      • Decomposition of tetrazole 2 in a 4 mL resistance heated stainless... - ResearchGate. (n.d.). Retrieved from [Link]

      • Unusual behavior in the reactivity of 5-substituted-1H-tetrazoles in a resistively heated microreactor - Beilstein Journals. (2011, April 21). Retrieved from [Link]

      • An experimental and theoretical study toward the synthesis, structure and thermal decomposition of some phenyl tetrazoles | Scilit. (n.d.). Retrieved from [Link]

      • Chemical Waste Management Reference Guide | Environmental Health and Safety - The Ohio State University. (n.d.). Retrieved from [Link]

      • Chemical Waste Containers | Environment, Health & Safety - UCLA. (n.d.). Retrieved from [Link]

      • Environmental Health and Safety Office Waste Container Compatibility. (n.d.). Retrieved from [Link]

      • What Goes in Chemical Waste Containers - Office of Research Facilities. (2012, December 14). Retrieved from [Link]

      • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC. (2021, January 15). Retrieved from [Link]

      • Thiazole conjugated amino acid derivatives as potent cytotoxic agents - RSC Publishing. (2025, July 28). Retrieved from [Link]

      • A Guide to Hazardous Materials and Laboratory Safety - OSHA Education Center. (n.d.). Retrieved from [Link]

      • Chemical Compatibility Chart. (n.d.). Retrieved from [Link]

      • Unusual behavior in the reactivity of 5-substituted-1H-tetrazoles in a resistively heated microreactor - NIH. (2011, April 21). Retrieved from [Link]

      • Chemical Waste Containers for Chemical Waste Disposal - RiskAssess. (n.d.). Retrieved from [Link]

      • Unusual behavior in the reactivity of 5-substituted-1H-tetrazoles in a resistively heated microreactor - ResearchGate. (2026, January 8). Retrieved from [Link]

      • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021, March 7). Retrieved from [Link]

      • HAZARDOUS WASTE STORAGE AND DISPOSAL 1. Purpose: 2. Scope - Department of Chemistry | University of Toronto. (n.d.). Retrieved from [Link]

      • New Trends in Research of Energetic Materials - DTIC. (2004, May 31). Retrieved from [Link]

      • Safety Hazards in the Energetics Laboratory - DSIAC. (2019, November 2). Retrieved from [Link]

      • Chemical Compatibility Chart. (n.d.). Retrieved from [Link]

      • Laboratories - Standards | Occupational Safety and Health Administration. (n.d.). Retrieved from [Link]

      • Laboratory Safety Guidance - OSHA. (n.d.). Retrieved from [Link]

      • An Alliance of Polynitrogen Heterocycles: Novel Energetic Tetrazinedioxide-Hydroxytetrazole-Based Materials - MDPI. (2022, September 11). Retrieved from [Link]

      • Chemical Compatibility Database from Cole-Parmer. (n.d.). Retrieved from [Link]

      • CHEMICAL RESISTANCE CHART. (n.d.). Retrieved from [Link]

      • Synthetic Methods Towards Energetic Heterocyclic N-Oxides via Several Cyclization Reactions - MDPI. (2022, September 25). Retrieved from [Link]

      • Heterocycles in Medicinal Chemistry III - MDPI. (2026, February 14). Retrieved from [Link]

      Sources

      Personal Protective Equipment & Handling Guide: 4-[4-(1H-tetrazol-1-yl)phenyl]-1,3-thiazol-2-amine

      Author: BenchChem Technical Support Team. Date: February 2026

      Executive Summary: The Dual-Hazard Paradigm

      Handling 4-[4-(1H-tetrazol-1-yl)phenyl]-1,3-thiazol-2-amine presents a complex safety challenge that requires a "Dual-Hazard" approach.[1][2] This molecule combines a high-energy nitrogen-rich heterocycle (the tetrazole moiety) with a biologically active pharmacophore (the aminothiazole moiety).[1]

      As a Senior Application Scientist, I advise against treating this merely as a "standard organic solid." The tetrazole ring confers potential shock sensitivity and thermal instability (releasing nitrogen gas), while the aminothiazole component suggests potential thyroid toxicity and skin sensitization. This guide prioritizes Electrostatic Discharge (ESD) mitigation and inhalation containment .

      Hazard Identification & Risk Assessment

      Before selecting PPE, we must define the specific molecular risks. This compound is not a generic reagent; it is a functionalized energetic material.

      Hazard DomainMolecular SourceOperational RiskCausality & Mechanism
      Energetic Instability 1-Substituted Tetrazole Ring Explosion / Rapid DecompositionTetrazoles are endothermic.[1] Upon thermal or mechanical stress, the ring can cleave, releasing
      
      
      gas and forming carbodiimides. This rapid gas evolution can over-pressurize sealed vessels.
      Biological Toxicity 2-Aminothiazole Moiety Organ Toxicity / SensitizationAminothiazoles are known thyroperoxidase inhibitors (thyroid toxicity) and skin sensitizers.[1] Inhalation of dust allows rapid systemic absorption.
      Physical Hazard Crystalline Powder Form Dust ExplosionHigh-nitrogen dusts often have low Minimum Ignition Energies (MIE).[1] Static electricity from standard gloves can trigger ignition.
      PPE Matrix: Layered Defense System

      Do not rely on a single barrier. Use a Redundant Layering System to prevent both exposure and static accumulation.

      Table 1: PPE Specifications by Operation Scale
      PPE ComponentRoutine Handling (<100 mg) Scale-Up / Synthesis (>100 mg) Technical Justification
      Respiratory N95 / P3 Respirator (Fit-tested)PAPR (Powered Air Purifying Respirator) with HEPA filtersPrevents inhalation of bioactive dust.[1] PAPR provides positive pressure, ensuring no inward leakage during physical exertion.
      Hand Protection Double Gloving: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (High-Grip)Laminate / Barrier Gloves (e.g., Silver Shield) under NitrileTetrazoles can permeate standard nitrile over time.[1] Laminate films offer broad chemical resistance.
      Body Protection Flame-Resistant (FR) Lab Coat (Cotton/Nomex)Anti-Static Tyvek® Coverall + FR Lab CoatStandard polyester coats generate static.[1] FR materials prevent melting onto skin in case of a flash fire.
      Eye/Face Chemical Splash Goggles Full-Face Shield over GogglesTetrazoles can fragment violently.[1] A face shield protects the neck and throat from projectiles.
      Footwear Closed-toe leather shoesESD-Rated Safety Shoes + Conductive OvershoesGrounds the operator to prevent static buildup (the primary ignition source for tetrazole dusts).[1]
      Operational Protocols: The "Static-Zero" Workflow

      The following protocols are designed to neutralize the primary risk: Electrostatic Discharge (ESD) during the handling of the dry powder.

      Protocol A: Weighing & Transfer (The Critical Zone)

      Objective: Transfer solid without generating a static charge >100V.

      • Environment Prep:

        • Place an Ionizing Bar or Anti-Static Gun inside the weighing hood.

        • Verify humidity is >40% (dry air promotes static).

        • Grounding: Ensure the balance and the spatula are grounded. Use a metal spatula (conductive), never plastic.

      • The Transfer:

        • Don ESD-rated footwear.[1]

        • Direct the ionizing air stream at the container for 5 seconds before opening.

        • Open the container slowly to avoid friction heating of the threads (tetrazoles can crystallize in caps).

        • Weigh into a conductive vessel (glass or metal), not a plastic weigh boat.

      • Solubilization:

        • Add solvent to the solid (do not dump solid into solvent) to minimize dust clouds.

        • Solvent Choice: Avoid halogenated solvents if possible (can sensitize tetrazoles).

      Protocol B: Reaction Setup (Pressure Management)

      Objective: Prevent vessel rupture from

      
       release.
      
      • Venting: Never heat this compound in a sealed tube. Always use a system with a pressure relief valve or an open reflux condenser.

      • Temperature Control:

        • Identify the Onset Temperature (typically >120°C for 1-substituted tetrazoles, but can be lower).[1]

        • Keep reaction temperatures at least 20°C below the DSC (Differential Scanning Calorimetry) onset point.

      • Shielding: Perform all reactions behind a blast shield.

      Visualization: Operational Workflow & Safety Logic

      The following diagram illustrates the "Check-Gate" logic required for handling this compound.

      SafetyProtocol Start Start: Chemical Retrieval ESD_Check ESD Grounding Check (Shoes + Wrist Strap) Start->ESD_Check Mandatory ESD_Check->ESD_Check Fail? Re-Ground Weighing Weighing (Ionizer ON) Use Glass/Metal Boat ESD_Check->Weighing Pass Solubilization Solubilization (Add Solvent to Solid) Weighing->Solubilization Slow Transfer Reaction Reaction / Usage (Blast Shield + Venting) Solubilization->Reaction Dissolved Disposal Waste Segregation (No Acidic Waste) Reaction->Disposal Quench

      Caption: Operational workflow emphasizing the critical ESD check before the compound is exposed to air.

      Emergency Response: Spill & Exposure

      Do NOT use a vacuum cleaner. Vacuuming generates static and compresses the dust, creating a bomb.

      Scenario: Powder Spill (>100 mg)
      • Evacuate: Clear the immediate area (3-meter radius).

      • Isolate: Turn off ventilation if it creates turbulence; keep fume hood ON.

      • Wet Method (The Only Safe Method):

        • Gently cover the spill with a solvent-wet pad (Ethanol or water-compatible solvent).[1]

        • Why? Wetting desensitizes the tetrazole and prevents dust lofting.

      • Collection: Scoop the wet slurry using a conductive scoop (or plastic scoop wrapped in foil) into a waste container.

      • Decontamination: Wash surface with 10% Sodium Hypochlorite (Bleach) to degrade the aminothiazole ring, followed by water.

      Scenario: Skin Exposure
      • Drench: Immediate 15-minute rinse.[1][2][3][4][5]

      • Soap: Use soft soap (aminothiazoles are lipophilic).

      • Medical: Monitor for thyroid function (T3/T4 levels) if exposure was significant, as aminothiazoles can inhibit iodide uptake.

      Disposal: The "No-Acid" Rule[1]

      Critical Warning: Never dispose of tetrazoles in acidic waste streams.

      • Reason: While 1-substituted tetrazoles are more stable, acidic conditions can promote decomposition or, in the presence of other metals, form highly unstable salts.[1]

      Disposal Protocol:

      • Segregation: Label waste clearly as "High Nitrogen / Energetic."

      • Quenching (If necessary): Dilute heavily with a combustible solvent (e.g., Ethanol) to ensure the energetic density is low (<1%).

      • Final Fate: Incineration is the only acceptable disposal method. Chemical burial is unsafe for high-nitrogen heterocycles.[1]

      References
      • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

      • European Chemicals Agency (ECHA). (n.d.). Substance Information: 2-Aminothiazole (Hazards & Classification). [1]

      • Kapoor, T. M., et al. (2000). Probing Spindle Assembly Mechanisms with Monastrol, a Small Molecule Inhibitor of the Mitotic Kinesin Eg5. (Discusses handling of bioactive thiazole/tetrazole derivatives). Science.

      • Occupational Safety and Health Administration (OSHA). (n.d.). Combustible Dust in Industry: Preventing and Mitigating the Effects of Fire and Explosions.

      • PubChem. (2024). Compound Summary: 1-Phenyl-1H-tetrazole (Structural Analog Safety Data). National Library of Medicine. [1]

      Sources

      ×

      Descargo de responsabilidad e información sobre productos de investigación in vitro

      Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.